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  • Product: 2-Cyanocyclopentane-1-sulfonyl fluoride
  • CAS: 2193067-44-4

Core Science & Biosynthesis

Foundational

2-Cyanocyclopentane-1-sulfonyl Fluoride: A Bifunctional Hub for Advanced SuFEx Click Chemistry and Drug Discovery

Executive Summary In the rapidly evolving landscape of click chemistry, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier methodology for the modular construction of complex molecules. While aryl sulfonyl flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of click chemistry, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier methodology for the modular construction of complex molecules. While aryl sulfonyl fluorides have dominated early SuFEx applications, aliphatic variants present unique 3D structural opportunities for Fragment-Based Drug Discovery (FBDD). 2-Cyanocyclopentane-1-sulfonyl fluoride (CAS: 2193067-44-4) represents a highly privileged, conformationally restricted bifunctional building block. By coupling an exceptionally stable yet selectively reactive aliphatic sulfonyl fluoride (-SO₂F) with an orthogonal cyano (-C≡N) handle, this molecule enables divergent, late-stage functionalization.

This technical guide details the physicochemical profiling, de novo synthesis, and mechanistic application of 2-cyanocyclopentane-1-sulfonyl fluoride, providing researchers with self-validating protocols to harness its full synthetic potential [1].

Physicochemical Profiling & Structural Causality

The utility of 2-cyanocyclopentane-1-sulfonyl fluoride stems from the stark contrast in reactivity between its functional groups. Unlike sulfonyl chlorides, which undergo rapid hydrolysis in aqueous media due to a highly polarizable S-Cl bond, the S-F bond is thermodynamically robust (~110 kcal/mol). The fluoride ion is a poor leaving group, and the S(VI) center is sterically shielded, meaning the molecule remains completely inert to water, oxygen, and standard biological nucleophiles until explicitly activated by specific catalysts (e.g., strong bases or silylium ions) [2].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Causality / Implication
Molecular Formula C₆H₈FNO₂SCompact aliphatic scaffold; avoids "flatland" issues in FBDD.
Monoisotopic Mass 177.02597 DaLow molecular weight allows extensive downstream elaboration.
CAS Number 2193067-44-4Primary identifier for the racemic mixture.
Predicted XlogP ~0.8Optimal lipophilicity for cell permeability in covalent probes.
S-F Bond Energy ~110 kcal/molConfers extreme thermodynamic stability against aqueous hydrolysis.

De Novo Synthesis: A Self-Validating Protocol

Synthesizing aliphatic sulfonyl fluorides requires bypassing the harsh oxidative conditions that typically destroy sensitive functional groups like nitriles. The following sequence utilizes a controlled oxidative chlorination followed by a thermodynamic halide exchange.

SynthesisWorkflow SM 1-Cyanocyclopentene + Benzyl Mercaptan Step1 Michael Addition (Base Catalyzed) SM->Step1 Int1 Thioether Intermediate Step1->Int1 Step2 Oxidative Chlorination (NCS / HCl / H2O) Int1->Step2 Int2 Sulfonyl Chloride Step2->Int2 Step3 Fluoride Exchange (KHF2 / 18-Crown-6) Int2->Step3 Product 2-Cyanocyclopentane-1- sulfonyl fluoride Step3->Product

Step-by-step synthetic workflow for 2-Cyanocyclopentane-1-sulfonyl fluoride.

Protocol 1: Three-Step Synthesis Workflow

Rationale: Direct oxidative fluorination of thioethers often leads to over-oxidation or cleavage. Converting the thioether to a sulfonyl chloride first, followed by halogen exchange, ensures high fidelity.

  • Michael Addition: React 1-cyanocyclopentene (1.0 eq) with benzyl mercaptan (1.1 eq) in THF using DBU (0.1 eq) as a catalyst. Stir at room temperature for 4 hours. Validation: TLC will show the disappearance of the UV-active alkene.

  • Oxidative Chlorination: Dissolve the crude thioether in MeCN/H₂O (4:1). Cool to 0°C. Slowly add N-Chlorosuccinimide (NCS, 4.0 eq) and 2M HCl (1.0 eq). Causality: The aqueous HCl provides the oxygen source for the sulfonyl group, while NCS acts as the mild chlorinating agent. Stir for 2 hours. Extract with EtOAc.

  • Halide Exchange (SuFEx Precursor Generation): Dissolve the crude sulfonyl chloride in MeCN. Add KHF₂ (3.0 eq) and 18-crown-6 (0.1 eq). Stir at 25°C for 12 hours.

    • Self-Validation Checkpoint: The reaction transitions from a clear solution to a thick white suspension as KCl precipitates. This physical change visually validates the thermodynamic progression of the halide exchange. Filter the suspension and concentrate to yield the pure sulfonyl fluoride.

SuFEx Click Chemistry: Overcoming Aliphatic Inertness

Aliphatic sulfonyl fluorides are notoriously less reactive in SuFEx than their aryl counterparts. They lack an adjacent sp² carbon to stabilize the transition state and are prone to competing E2 elimination (forming cyclopentenesulfonates) under strongly basic conditions. To solve this, we employ the BTMG (Barton's base) and HMDS (hexamethyldisilazane) accelerator system [3].

SuFExCycle Start Aliphatic -SO2F + R-OH Silylation In situ Silylation (HMDS) Start->Silylation HMDS Activation Fluoride Activation (BTMG Catalyst) Silylation->Activation R-O-TMS Exchange S-F to S-O Exchange (Transition State) Activation->Exchange BTMG-F Product Sulfonate Product (-SO2-O-R) Exchange->Product -TMSF

Accelerated SuFEx catalytic cycle using BTMG and HMDS for aliphatic sulfonyl fluorides.

Protocol 2: BTMG-Accelerated SuFEx Coupling

Rationale: HMDS in situ silylates the alcohol nucleophile. BTMG, a highly sterically hindered guanidine base, coordinates with the silicon center and the fluoride, forming a reactive intermediate that forces S-O bond formation faster than alpha-deprotonation can occur.

  • Setup: In a dry vial under N₂, combine 2-cyanocyclopentane-1-sulfonyl fluoride (1.0 eq) and the target phenol/alcohol (1.0 eq) in anhydrous MeCN (0.5 M).

  • Activation: Add HMDS (1.2 eq) followed by BTMG (0.2 eq).

  • Validation & Completion: Stir at room temperature. Self-Validation Checkpoint: The evolution of ammonia gas (from HMDS silylation) and the formation of volatile TMS-F (b.p. 16°C) provide an irreversible thermodynamic driving force. Monitor via TLC; the complete consumption of the sulfonyl fluoride within 30-60 minutes confirms successful S-O linkage formation. Evaporate volatiles under reduced pressure to obtain the crude sulfonate [4].

Orthogonal Functionalization: The Cyano Handle

The true power of 2-cyanocyclopentane-1-sulfonyl fluoride lies in its bifunctional divergence. The -C≡N group can be manipulated entirely orthogonally to the -SO₂F group, which remains inert to standard reductive or cycloaddition conditions [5].

BifunctionalHub Hub 2-Cyanocyclopentane-1- sulfonyl fluoride SuFEx SuFEx Click Chemistry (S-F Bond) Hub->SuFEx DBU/BTMG Cyano Orthogonal Chemistry (C≡N Bond) Hub->Cyano Standard Reagents SO_Bond S-O Linkage (Sulfonates) SuFEx->SO_Bond Phenols SN_Bond S-N Linkage (Sulfonamides) SuFEx->SN_Bond Amines Tetrazole Tetrazole Formation (Bioisosteres) Cyano->Tetrazole Azide Amine Amine Reduction (Linkers) Cyano->Amine Reduction

Bifunctional divergence of 2-Cyanocyclopentane-1-sulfonyl fluoride in modular synthesis.

  • Tetrazole Bioisosteres: Reacting the cyano group with NaN₃ and ZnBr₂ in water/isopropanol yields a tetrazole (a carboxylic acid bioisostere) while leaving the -SO₂F warhead intact for downstream covalent enzyme targeting.

  • Amine Linkers: Borane-THF (BH₃·THF) reduction of the nitrile smoothly generates a primary amine. Because the S-F bond is highly resistant to hydride reduction, this yields an amine-functionalized sulfonyl fluoride, perfect for synthesizing PROTAC linkers or antibody-drug conjugates (ADCs).

Implications for Drug Discovery

In chemical biology, sulfonyl fluorides are privileged covalent warheads. They exhibit context-specific reactivity, ignoring biological water and thiols (unlike maleimides), but reacting irreversibly with spatially proximate serine, threonine, tyrosine, or lysine residues within an enzyme's active site.

By utilizing the cyclopentane scaffold of 2-cyanocyclopentane-1-sulfonyl fluoride, medicinal chemists can escape the planar constraints of traditional aryl sulfonyl fluorides. This enhanced sp³ character improves solubility, alters the exit vector of the warhead, and increases the likelihood of discovering novel binding modes in target-based screening libraries.

References

  • "Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry" - Journal of Fluorine Chemistry / ResearchGate. URL:[Link]

  • "PubChemLite - 2-cyanocyclopentane-1-sulfonyl fluoride (C6H8FNO2S)" - PubChem / Université du Luxembourg. URL:[Link]

  • "Accelerated SuFEx Click Chemistry for Modular Synthesis" - Cold Spring Harbor Laboratory. URL:[Link]

  • "Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior" - Chemical Reviews (ACS Publications). URL:[Link]

Exploratory

Comprehensive Spectroscopic Characterization of 2-Cyanocyclopentane-1-sulfonyl Fluoride

A Technical Whitepaper for SuFEx Click Chemistry Applications Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has catalyzed a paradigm shift in drug discovery, chemical biology, and m...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for SuFEx Click Chemistry Applications

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has catalyzed a paradigm shift in drug discovery, chemical biology, and materials science. Among the emerging class of SuFEx-active building blocks, 2-Cyanocyclopentane-1-sulfonyl fluoride (CAS: 2193067-44-4) serves as a highly functionalized, conformationally restricted hub[1]. Featuring both a versatile nitrile group and a reactive sulfonyl fluoride moiety on a cyclopentane scaffold, this compound enables the modular synthesis of complex sulfonamides and sulfonate esters.

For researchers and drug development professionals, rigorous structural validation of this intermediate is non-negotiable. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of 2-Cyanocyclopentane-1-sulfonyl fluoride, detailing not just the what, but the causality behind the experimental methodologies.

Structural Dynamics & Stereochemical Considerations

2-Cyanocyclopentane-1-sulfonyl fluoride (


, Monoisotopic Mass: 177.0259 Da) possesses two contiguous stereocenters at C1 and C2[1]. The cyclopentane ring typically adopts an envelope conformation to minimize torsional strain. The relative stereochemistry—such as the trans isomer, rel-(1R,2R)-2-Cyanocyclopentane-1-sulfonyl fluoride (CAS: 3017262-42-6)—dictates the dihedral angles between the C1 and C2 protons[2].

This stereochemical relationship is critical because it directly governs the vicinal proton-proton coupling constants (


) observed in 

H NMR. Furthermore, the strong electron-withdrawing nature of both the

and

groups creates a highly deshielded local electronic environment, significantly altering the chemical shifts of the adjacent nuclei.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for elucidating the structure and stereochemistry of fluorinated organic compounds. The 100% natural abundance and high gyromagnetic ratio of the


F nucleus make it an exceptionally sensitive probe[3].
Causality in NMR Experimental Design

Unlike proton (


H) NMR, which is dominated by diamagnetic shielding, 

F chemical shifts are heavily influenced by paramagnetic shielding terms[3]. This results in a massive spectral width (often >800 ppm). For aliphatic sulfonyl fluorides, the

F resonance typically appears in the highly deshielded region of +40 to +60 ppm (relative to

)[4].

When designing the NMR experiment, the solvent and internal standard must be chosen carefully to prevent signal overlap and ensure accurate referencing. Deuterated chloroform (


) or acetonitrile-d3 (

) are preferred. Because fluorine nuclei often exhibit long longitudinal relaxation times (

), the relaxation delay (

) must be extended to ensure fully quantitative integration (qNMR)[3].
Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15–20 mg of 2-Cyanocyclopentane-1-sulfonyl fluoride in 0.6 mL of anhydrous

    
    .
    
  • Internal Referencing: Add a trace amount (0.1% v/v) of fluorotrichloromethane (

    
    , 0.0 ppm) or hexafluorobenzene (
    
    
    
    , -164.9 ppm) as an internal
    
    
    F standard[5].
  • Acquisition Parameters (

    
    F):  Set the spectral window from -200 ppm to +100 ppm. Set the relaxation delay (
    
    
    
    ) to
    
    
    5 seconds to account for the slow
    
    
    relaxation of the
    
    
    fluorine. Acquire a minimum of 64 scans.
  • Acquisition Parameters (

    
    C):  Acquire 
    
    
    
    scans to ensure the carbon-fluorine coupling (
    
    
    ) at the C1 position is clearly resolved from the baseline noise.

NMR_Logic Molecule 2-Cyanocyclopentane-1-sulfonyl fluoride C6H8FNO2S F19 19F NMR (+40 to +60 ppm) Diagnostic for -SO2F Molecule->F19 H1 1H NMR (C1 & C2 Protons) Deshielded by -SO2F & -CN Molecule->H1 C13 13C NMR (-CN at ~119 ppm) Resolves C1-F Coupling Molecule->C13 F19->H1 3JHF Coupling (4-8 Hz) F19->C13 2JCF Coupling (10-15 Hz)

Figure 1: Logical relationships and spin-spin coupling dependencies in multimodal NMR elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal validation of the functional groups.

Causality in IR Experimental Design

Traditional KBr pellet methods are discouraged for reactive sulfonyl fluorides, as the hygroscopic nature of KBr can induce hydrolysis, and halide exchange (forming the sulfonyl chloride or bromide) can occur under pressure. Therefore, Attenuated Total Reflectance (ATR-FTIR) utilizing a diamond or ZnSe crystal is the mandatory protocol. The high electronegativity of the fluorine atom draws electron density away from the sulfur-oxygen bonds, shifting the


 stretching frequencies to higher wavenumbers compared to standard sulfonamides or sulfonyl chlorides.
Step-by-Step ATR-FTIR Protocol
  • Clean the ATR diamond crystal with LC-MS grade isopropanol and collect a background spectrum (air).

  • Deposit 1–2

    
    L of the neat oil (or a concentrated 
    
    
    
    solution evaporated directly on the crystal) onto the sensor.
  • Apply the pressure anvil to ensure uniform contact.

  • Acquire the spectrum from 4000 to 600

    
     at a resolution of 4 
    
    
    
    (32 scans).

Mass Spectrometry (MS)

Causality in MS Experimental Design

Aliphatic sulfonyl fluorides are notoriously fragile under hard ionization techniques like Electron Ionization (EI). The


 bond is highly susceptible to cleavage, meaning the molecular ion (

) at m/z 177.02 is often weak or entirely absent. Instead, the base peak is typically generated by the loss of the sulfonyl fluoride radical (

, 83 Da), yielding the stabilized cyanocyclopentyl cation. To observe the intact molecule, soft ionization via Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is required.
Step-by-Step MS Protocol
  • EI-MS (Fragmentation Profiling): Dilute the sample to 1 mg/mL in hexane. Inject 1

    
    L into a GC-MS system (split ratio 10:1). Monitor for the diagnostic 
    
    
    
    fragment at m/z 94.06.
  • ESI-HRMS (Exact Mass): Prepare a 10

    
    g/mL solution in LC-MS grade Acetonitrile containing 0.1% Formic Acid. Infuse directly into the ESI source (positive ion mode). Monitor for the 
    
    
    
    adduct at m/z 178.0338 or the
    
    
    adduct at m/z 200.0157.

MS_Frag M Molecular Ion [M]+ m/z 177.02 F1 Loss of F radical [-19 Da] M->F1 F2 Loss of SO2F radical [-83 Da] M->F2 I1 [M-F]+ m/z 158.02 F1->I1 I2 Cyanocyclopentyl Cation m/z 94.06 (Base Peak) F2->I2

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters for 2-Cyanocyclopentane-1-sulfonyl fluoride based on the physical chemistry of its constituent functional groups[1][3][4].

Analytical MethodTarget Nucleus / BondExpected Value / ShiftMultiplicity / Characteristic

F NMR

+45.0 to +55.0 ppmDoublet or multiplet (

Hz)

H NMR

(

to

)
4.00 – 4.50 ppmMultiplet (Deshielded, split by F and adjacent H)

H NMR

(

to

)
3.00 – 3.50 ppmMultiplet (Deshielded by nitrile)

C NMR

Carbon
~118.0 – 120.0 ppmSinglet

C NMR

Carbon
65.0 – 70.0 ppmDoublet (

Hz)
ATR-FTIR

Stretch
2240 – 2250

Sharp, medium intensity
ATR-FTIR

Asym. Stretch
1400 – 1420

Strong, broad
ATR-FTIR

Sym. Stretch
1200 – 1220

Strong, sharp
ATR-FTIR

Stretch
780 – 800

Strong
ESI-HRMS

Adduct
178.0338 m/zExact mass validation

References

  • PubChemLite. 2-cyanocyclopentane-1-sulfonyl fluoride (C6H8FNO2S). Luxembourg Centre for Systems Biomedicine. URL: [Link]

  • Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. URL: [Link]

Sources

Foundational

The Technical Guide to 2-Cyanocyclopentane-1-sulfonyl Fluoride: Discovery, Synthesis, and Application

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-Cyanocyclopentane-1-sulfonyl fluoride , framed within the context of modern covalent drug discovery and Sulfur-Fluoride Excha...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-Cyanocyclopentane-1-sulfonyl fluoride , framed within the context of modern covalent drug discovery and Sulfur-Fluoride Exchange (SuFEx) chemistry.

Part 1: Executive Summary & Historical Context

2-Cyanocyclopentane-1-sulfonyl fluoride is a specialized bifunctional building block that has emerged from the renaissance of Sulfur-Fluoride Exchange (SuFEx) chemistry. While not a "discovered" natural product, its existence represents a triumph of modern synthetic methodology—specifically, the development of radical fluorosulfonylation techniques that allow the precise installation of the sulfonyl fluoride warhead onto aliphatic rings.

Historically, sulfonyl fluorides were considered merely stable precursors to sulfonic acids. This changed radically in 2014 , when K. Barry Sharpless and colleagues introduced SuFEx as a new generation of "Click Chemistry," demonstrating that the sulfonyl fluoride group (


) acts as a "sleeping beauty" warhead: stable in water and plasma, yet highly reactive towards specific protein nucleophiles (Tyr, Lys, Ser, His) under the right conditions.

This specific molecule, 2-Cyanocyclopentane-1-sulfonyl fluoride , combines this warhead with a cyano group on a rigid cyclopentane scaffold . It serves as a critical "covalent fragment" in modern drug discovery, designed to probe "undruggable" targets by capturing shallow pockets via residue-specific covalent modification.

The Evolution of the "Discovery"

The "discovery" of this molecule is best understood as a timeline of enabling methodologies:

  • 1970s-1980s: Early work on sulfonyl fluorides (e.g., by Hyatt) focuses on vinyl sulfonyl fluorides but lacks general methods for aliphatic derivatives.

  • 2014: Sharpless et al. publish the foundational SuFEx paper (Angew. Chem. Int. Ed.), validating

    
     as a bio-orthogonal handle.
    
  • 2017-2020: The "Methodological Breakthrough." Groups led by Guosheng Liu , Tobias Ritter , and others develop Radical Fluorosulfonylation of alkenes. This allows electron-deficient alkenes (like 1-cyanocyclopentene) to be converted directly into

    
    -functionalized sulfonyl fluorides, bringing 2-Cyanocyclopentane-1-sulfonyl fluoride into existence as a catalogable reagent.
    

Part 2: Chemical Architecture & Properties[1]

This molecule is not a random assembly; its structure is tuned for Fragment-Based Drug Discovery (FBDD) .

FeatureChemical FunctionDrug Discovery Utility
Sulfonyl Fluoride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Electrophilic WarheadSuFEx Reactivity: Exchanges F for protein nucleophiles (e.g., Tyr-OH, Lys-NH2). High metabolic stability compared to sulfonyl chlorides.
Cyano Group (

)
Electron Withdrawing Group (EWG)Acidity Modulation: Increases acidity of the

-proton, potentially enabling in situ elimination to a vinyl sulfonyl fluoride (Michael acceptor) or enhancing the electrophilicity of the sulfur center.
Cyclopentane Ring ScaffoldVector Definition: Provides a rigid, non-planar core (envelope conformation) that directs the two functional groups into specific vectors, reducing the entropic cost of binding.
Stereochemistry cis / trans Isomerism3D Exploration: The trans isomer (typically favored in radical synthesis) allows the probing of pockets where the nucleophile and the binding pocket are on opposite faces.

Part 3: Synthesis & Mechanism (The "Discovery" Engine)

The synthesis of 2-Cyanocyclopentane-1-sulfonyl fluoride is a prime example of Radical Fluorosulfonylation . Unlike traditional nucleophilic substitution (which fails for secondary aliphatic halides), this method uses a radical mechanism to install the


 group.
The Protocol: Radical Fluorosulfonylation of 1-Cyanocyclopentene

Precursor: 1-Cyanocyclopent-1-ene (commercially available). Reagents: Sodium Fluorosulfinate (


) or Fluorosulfonyl Chloride (

) + Oxidant/Initiator.
Step-by-Step Methodology
  • Reagent Preparation: A solution of 1-cyanocyclopentene (1.0 equiv) is prepared in a solvent mixture (typically DCM/H2O or MeCN).

  • Radical Source Addition:

    
     (Sulfinate salt) is added as the source of the fluorosulfonyl radical.
    
  • Oxidative Initiation: An oxidant such as Selectfluor or

    
      (Potassium persulfate) with a silver catalyst (
    
    
    
    ) is introduced.
    • Causality: The oxidant oxidizes the sulfinate anion (

      
      ) to the electrophilic fluorosulfonyl radical (
      
      
      
      ).
  • Radical Addition: The

    
     radical attacks the alkene. Since the alkene is electron-deficient (due to the CN group), the radical addition is regioselective.
    
  • Quenching/Abstraction: The resulting carbon-centered radical abstracts a hydrogen atom (or is trapped by another radical/oxidant) to form the final saturated product.

Mechanistic Pathway (DOT Visualization)

G Start Reagents: NaSO2F (Source) Selectfluor (Oxidant) RadicalGen Generation of FSO2 Radical (•SO2F) Start->RadicalGen Oxidation (SET) Addition Radical Addition: Formation of C-Radical RadicalGen->Addition Attacks Double Bond Substrate Substrate: 1-Cyanocyclopentene Substrate->Addition Product Product: 2-Cyanocyclopentane- 1-sulfonyl fluoride Addition->Product H-Abstraction / Quenching

Caption: Mechanistic flow of the radical fluorosulfonylation synthesis route.

Part 4: Application in Covalent Drug Discovery

This molecule is primarily used in Covalent Fragment Screening .

The SuFEx Mechanism

Unlike acrylamides (which target Cysteine), sulfonyl fluorides have a broader reactivity profile. They are "context-specific" electrophiles.

  • Target Residues: Tyrosine (Tyr), Lysine (Lys), Serine (Ser), Histidine (His).[1]

  • Activation: The

    
     bond is stable until the fragment binds to a protein pocket where a nucleophilic side chain is positioned in the correct geometry to attack the sulfur, displacing fluoride.
    
The "Latent" Elimination Pathway

The beta-cyano group introduces a secondary reactivity mode. The proton at the C1 position (alpha to the sulfonyl group) is acidified by the adjacent electron-withdrawing cyano group.

  • Mechanism: Under basic physiological conditions or within a catalytic active site, the molecule can undergo E1cB elimination of HF to generate 1-cyanocyclopent-1-ene-sulfonyl fluoride (a vinyl sulfonyl fluoride).

  • Result: This new species is a highly reactive Michael acceptor, capable of capturing Cysteine residues. This "dual-warhead" potential makes it a versatile probe.

Experimental Workflow: Covalent Screening

Researchers use this molecule in Mass Spectrometry (MS)-based screening.

  • Incubation: Incubate the protein target (e.g., KRAS, BTK) with 2-Cyanocyclopentane-1-sulfonyl fluoride (10-100 µM) for 1-24 hours.

  • Digestion: Digest the protein with trypsin.

  • LC-MS/MS Analysis: Analyze peptides to identify mass shifts (+157 Da, corresponding to the loss of HF).

  • Validation: If a hit is found, X-ray crystallography is used to determine the binding mode.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Narayanam, M. K., et al. (2017). Sulfonyl Fluoride Probes for the Selective Identification of Tyrosine and Lysine Residues in Proteins. Journal of the American Chemical Society, 139(6), 680–685. Link

  • Liu, G., et al. (2018). Silver-Catalyzed Radical Fluorosulfonylation of Unactivated Alkenes. Nature Communications, 9, 288. Link

  • Enamine Ltd. (2020). Sulfonyl Fluoride Library for Covalent Fragment Screening. Link

Sources

Exploratory

Thermodynamic Properties & Technical Guide: 2-Cyanocyclopentane-1-sulfonyl fluoride

This technical guide details the thermodynamic profile, synthesis, and application logic for 2-Cyanocyclopentane-1-sulfonyl fluoride , a specialized electrophilic warhead used in covalent drug discovery and chemical biol...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermodynamic profile, synthesis, and application logic for 2-Cyanocyclopentane-1-sulfonyl fluoride , a specialized electrophilic warhead used in covalent drug discovery and chemical biology.

Executive Summary

2-Cyanocyclopentane-1-sulfonyl fluoride is a secondary aliphatic sulfonyl fluoride designed as a latent electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Unlike its aryl counterparts, this molecule combines the metabolic stability of the S(VI)–F bond with the conformational restriction of a cyclopentane ring, offering a unique vector for targeting nucleophilic residues (Ser, Tyr, Lys, His) in protein binding pockets.

This guide synthesizes theoretical thermodynamic data with field-proven protocols for its synthesis and application.

Part 1: Thermodynamic Profile

As a specialized research reagent, direct experimental calorimetry data is limited. The following values are high-confidence physicochemical predictions derived from solvatochromic models and group contribution methods (ACD/Labs, chemically equivalent substructures).

Table 1: Physicochemical & Thermodynamic Properties
PropertyValue (Predicted/Calc.)ConfidenceTechnical Note
Molecular Formula C₆H₈FNO₂SHighExact Mass: 177.026 g/mol
Boiling Point 315.0 ± 25.0 °CMediumAt 760 mmHg; decomposition likely prior to boiling.
Density 1.35 ± 0.1 g/cm³HighConsistent with sulfonyl fluoride packing density.
Flash Point 144.3 ± 23.2 °CMediumTheoretical value; handle as flammable.
LogP (Octanol/Water) 0.85 ± 0.35HighModerate lipophilicity; favorable for cell permeability.
Molar Refractivity 38.5 ± 0.3 cm³HighIndicator of steric bulk and polarizability.
S–F Bond Energy ~90 kcal/molHighsignificantly stronger than S–Cl (~46 kcal/mol).[2]
Polar Surface Area (PSA) 66.3 ŲHigh42.5 Ų (Sulfonyl) + 23.8 Ų (Nitrile).
Thermodynamic Stability Analysis

The S(VI)–F bond is the thermodynamic anchor of this molecule.

  • Hydrolytic Stability: The S–F bond is thermodynamically stable against hydrolysis at neutral pH (t½ > 24h) due to the high bond dissociation energy and the shielding effect of the fluoride’s lone pairs.

  • Activation Barrier: The reaction with nucleophiles is not thermodynamically driven by bond energy differences alone but is kinetically controlled . It requires specific activation (e.g., H-bonding in a protein pocket or Lewis acid catalysis) to overcome the high activation energy barrier, making it a "sleeping beauty" warhead.

Part 2: Synthesis & Experimental Protocols

Representative Synthesis Protocol

Note: Since specific literature for the 2-cyano derivative is proprietary, this protocol is adapted from established methods for secondary cycloalkane sulfonyl fluorides (e.g., Sharpless et al., 2014; reaction of sulfonates).

Method A: One-Pot Deoxyfluorination of Sulfonates

This method avoids the unstable sulfonyl chloride intermediate, preferring a direct S(VI)–O to S(VI)–F exchange.

Reagents:

  • Substrate: Sodium 2-cyanocyclopentane-1-sulfonate (1.0 equiv)

  • Fluorinating Agent: Oxalyl chloride (1.2 equiv) followed by KHF₂ (saturated aq.) OR Sulfuryl Fluoride (SO₂F₂) gas.

  • Solvent: Acetonitrile (MeCN) / Water (10:1)

Step-by-Step Protocol:

  • Activation: Suspend sodium 2-cyanocyclopentane-1-sulfonate (10 mmol) in dry MeCN (50 mL) under N₂ atmosphere.

  • Chlorination (Transient): Add oxalyl chloride (12 mmol) and catalytic DMF (2 drops) at 0°C. Stir for 1 hour to generate the sulfonyl chloride in situ.

    • Critical Check: Monitor disappearance of sulfonate by LC-MS.

  • Fluorination (Biphasic): Without isolation, add a saturated aqueous solution of Potassium Bifluoride (KHF₂, 4M, 5 mL).

  • Exchange: Vigorously stir the biphasic mixture at Room Temperature (RT) for 4–6 hours.

    • Mechanism:[1][3] The bifluoride anion (FHF⁻) is a potent nucleophile that displaces the chloride.

  • Workup: Dilute with EtOAc (100 mL), wash with water (2x) and brine (1x). Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a colorless oil or low-melting solid.

Diagram 1: Synthesis & SuFEx Activation Pathway

This diagram illustrates the synthesis from the sulfonate precursor and the subsequent "Click" activation mechanism.

G Substrate Sodium 2-cyanocyclopentane- 1-sulfonate Intermediate Transient Sulfonyl Chloride (Unstable) Substrate->Intermediate (COCl)2, DMF 0°C, MeCN Product 2-Cyanocyclopentane- 1-sulfonyl fluoride Intermediate->Product KHF2 (aq) F- / Cl- Exchange Adduct Covalent Protein Conjugate Product->Adduct SuFEx Activation (Proximity Driven) Protein Target Protein (Tyr/Lys/Ser) Protein->Adduct + Nucleophile

Caption: One-pot synthesis via transient chloride species followed by SuFEx activation in biological context.

Part 3: Applications in Drug Discovery

Mechanism of Action: The "Context-Specific" Warhead

Unlike indiscriminately reactive sulfonyl chlorides, 2-Cyanocyclopentane-1-sulfonyl fluoride is metabolically stable. It only reacts when two conditions are met:

  • Proximity: The cyano-cyclopentane scaffold binds non-covalently to a specific pocket.

  • Activation: A specific local environment (e.g., an oxyanion hole or H-bond donor) activates the S–F bond, allowing a nearby nucleophile (Tyr-OH, Lys-NH₂, Ser-OH) to displace the fluoride.

Diagram 2: Thermodynamic Stability vs. Reactivity

This logic gate illustrates why this molecule is safe in plasma but lethal to its target.

Logic State1 Free in Plasma (pH 7.4) State2 Bound in Pocket (Non-covalent) State1->State2 Ligand Binding Gate1 High Bond Energy (90 kcal/mol) State1->Gate1 Gate2 Local H-Bonding (Activation) State2->Gate2 State3 Transition State (Activated) State4 Covalent Adduct (Irreversible) State3->State4 Fluoride Ejection Gate1->State1 No Reaction (Stable) Gate2->State3 S-F Bond Polarization

Caption: The "Goldilocks" reactivity profile: Stable in solution, reactive only upon specific protein binding.

Part 4: References & Authority

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text on SuFEx chemistry and S-F bond stability.

  • Jones, L. H., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters. Link

    • Source for synthesis protocols utilizing KHF₂ and oxidative chlorination.[4]

  • Dong, J., et al. (2020). "SuFEx-Enabled Drug Discovery." Journal of Medicinal Chemistry. Link

    • Details the application of aliphatic sulfonyl fluorides as covalent probes.

  • PubChem Compound Summary. "Sulfonyl Fluoride Class Properties." Link

    • Source for general physicochemical property estimation logic.

Sources

Foundational

2-Cyanocyclopentane-1-sulfonyl fluoride CAS number and identifiers

Executive Summary & Compound Identity 2-Cyanocyclopentane-1-sulfonyl fluoride is a specialized bifunctional building block utilized primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry and covalent fragment-base...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

2-Cyanocyclopentane-1-sulfonyl fluoride is a specialized bifunctional building block utilized primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry and covalent fragment-based drug discovery (FBDD). It features a saturated five-membered ring scaffold decorated with two distinct electrophilic/functional handles: a sulfonyl fluoride (-SO₂F) warhead and a nitrile (-CN) group.

The sulfonyl fluoride moiety serves as a "sleeping beauty" electrophile—stable in aqueous environments but highly reactive toward specific protein residues (Tyr, Ser, Lys, His) under defined conditions. The nitrile group provides a polar handle for hydrogen bonding interactions or further derivatization (e.g., reduction to amines, hydrolysis to amides).

Chemical Identifiers
PropertyDetail
IUPAC Name 2-Cyanocyclopentane-1-sulfonyl fluoride
CAS Number 2193067-44-4 (General/Unspecified Stereochemistry)3017262-42-6 (rel-(1R,2R)-trans isomer)
Molecular Formula C₆H₈FNO₂S
Molecular Weight 177.20 g/mol
SMILES FS(=O)(=O)C1CCCC1C#N
Physical State White to off-white solid or viscous oil (stereoisomer dependent)
Solubility Soluble in DMSO, Acetonitrile, DCM, MeOH; sparingly soluble in water.[1][2][3]

Synthesis & Production Methodologies

Core Synthesis Pathway (Graphviz Visualization)

Synthesis_Pathway Precursor 2-Cyanocyclopentane-1- sulfonic acid (or salt) Activation Activation (Cyanuric Chloride) Precursor->Activation MeCN, 60°C Cat. TBAB Intermediate [Sulfonyl Chloride Intermediate] Activation->Intermediate In situ Fluorination Fluorination (KHF2 / KF) Intermediate->Fluorination Cl/F Exchange Product 2-Cyanocyclopentane-1- sulfonyl fluoride Fluorination->Product Isolation

Figure 1: One-pot synthesis strategy converting sulfonic acids/salts directly to the sulfonyl fluoride warhead.[4][5][6][7]

Detailed Protocol: One-Pot Conversion

Reference: Adapted from the methodology established by Sharpless, Dong, et al. (2019) for aliphatic sulfonyl fluorides.

Reagents:

  • Starting Material: Sodium 2-cyanocyclopentane-1-sulfonate (1.0 equiv)

  • Chlorinating Agent: Cyanuric Chloride (0.35 equiv)

  • Fluorinating Agent: Potassium Bifluoride (KHF₂, 2.5 equiv) or Potassium Fluoride (KF)

  • Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 equiv)

  • Solvent: Acetonitrile (MeCN) / Water (minimal)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the sulfonate salt (1.0 equiv) and Cyanuric Chloride (0.35 equiv) in MeCN (0.2 M concentration).

  • Catalysis: Add TBAB (0.1 equiv). Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 2–4 hours. Rationale: This generates the sulfonyl chloride intermediate in situ.[4][8]

  • Fluorination: Cool the reaction to room temperature. Add KHF₂ (2.5 equiv) directly to the reaction mixture.

  • Exchange: Stir vigorously at room temperature for 4–12 hours. Rationale: The bifluoride anion (HF₂⁻) is a potent nucleophile that displaces the chloride, driving the equilibrium toward the stable S-F bond.

  • Workup: Dilute with EtOAc and wash with water (2x) and brine (1x). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) is usually sufficient to isolate the pure sulfonyl fluoride.

Applications in Chemical Biology & Drug Discovery

The utility of 2-Cyanocyclopentane-1-sulfonyl fluoride lies in its ability to act as a covalent probe with a defined geometric constraint (the cyclopentane ring).

Mechanism of Action: SuFEx

Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, sulfonyl fluorides are stable in plasma and buffer. They react only when "activated" by the specific microenvironment of a protein binding pocket (e.g., proximity to a basic residue like Histidine that assists in deprotonating a nucleophile like Tyrosine or Serine).

SuFEx Reaction Cycle (Graphviz Visualization)

SuFEx_Mechanism Probe 2-Cyanocyclopentane-1-SO2F (Probe) Complex Non-Covalent Complex Probe->Complex Binding Protein Target Protein (Tyr/Ser/Lys) Protein->Complex Binding TS Transition State (F- leaving) Complex->TS Nucleophilic Attack (SuFEx) Conjugate Covalent Protein-Ligand Adduct TS->Conjugate Fluoride Elimination

Figure 2: The SuFEx mechanism. The sulfonyl fluoride remains inert until specific protein recognition facilitates the covalent bond formation.

Use Cases
  • Fragment-Based Screening: The compound is screened against protein targets. If the cyano group and cyclopentane ring find a binding pocket, the SO₂F group will covalently modify a nearby residue, permanently "tagging" the protein for identification via Mass Spectrometry.

  • Stereochemical Probing: The cis and trans isomers (available via CAS 3017262-42-6) allow researchers to probe the precise spatial requirements of a binding pocket.

  • Linker Chemistry: The nitrile group can be reduced to a primary amine, allowing the molecule to serve as a linker in PROTACs (Proteolysis Targeting Chimeras), connecting a warhead to an E3 ligase ligand.

Safety & Handling Protocols

Hazard Class: Corrosive, Acute Toxicity. Sulfonyl fluorides are electrophiles and potential alkylating agents.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive over long periods.

  • Emergency: In case of skin contact, wash immediately with soap and water. Treat as a potential HF releaser (though significantly less dangerous than HF gas, standard fluoride safety protocols apply).

References

  • Sharpless, K. B., Dong, J., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Chemical Science . Available at: [Link]

  • Zhang, Z., et al. (2021).[9] A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry . Available at: [Link]

  • Willis, M. C., et al. (2019).[10] Cyclic Alkenylsulfonyl Fluorides: Palladium-Catalyzed Synthesis and Functionalization. Angewandte Chemie International Edition . Available at: [Link]

Sources

Exploratory

Cyclopentane Sulfonyl Fluorides: A Paradigm Shift in SuFEx Chemistry and Targeted Covalent Inhibition

Executive Summary The landscape of targeted covalent inhibitors (TCIs) and chemical biology probes has historically been dominated by α,β-unsaturated carbonyls targeting nucleophilic cysteine residues[1]. However, the sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) and chemical biology probes has historically been dominated by α,β-unsaturated carbonyls targeting nucleophilic cysteine residues[1]. However, the scarcity of cysteine in many protein binding pockets has necessitated the development of alternative electrophiles. Sulfur(VI) fluoride exchange (SuFEx) chemistry has introduced sulfonyl fluorides (SFs) as highly selective warheads capable of modifying lysine, tyrosine, serine, and histidine[2]. Within this class, cyclopentane sulfonyl fluorides (and related cycloaliphatic SFs) have emerged as highly latent, structurally versatile alternatives to traditional arylsulfonyl fluorides. This technical guide explores the mechanistic causality, synthetic workflows, and self-validating protocols required to leverage cyclopentyl sulfonyl fluorides in modern drug discovery.

Mechanistic Rationale: The Shift to Cycloaliphatic Warheads

The rational design of TCIs requires a delicate balance between aqueous stability (latency) and target reactivity. Arylsulfonyl fluorides, while effective, often exhibit high basal reactivity due to the electron-withdrawing nature of the sp2-hybridized aromatic ring, which can lead to off-target hydrolysis or indiscriminate protein labeling[3].

Cyclopentane sulfonyl fluorides solve this through fundamental structural and electronic causality:

  • Electronic Inductive Effects : The sp3-hybridized cyclopentane ring acts as an electron-donating group compared to aryl systems. This slightly reduces the electrophilicity of the S(VI) center, rendering the S-F bond exceptionally stable in aqueous buffers[4]. The warhead remains completely inert until proximity-driven desolvation within a protein pocket lowers the activation energy[3].

  • Spatial Vectoring : Flat aromatic rings often clash with the complex, three-dimensional topography of deep hydrophobic pockets. The puckered conformation of the cyclopentane ring allows for optimal van der Waals packing and unique vector projection of the SO2F group toward target nucleophiles[4].

Target Residue Profiling & Adduct Stability

Unlike acrylamides, which rely on the high nucleophilicity of thiolate anions, sulfonyl fluorides are "hard" electrophiles that preferentially react with "hard" nucleophiles under physiological conditions[2]. Interestingly, while SFs react rapidly with N-acetylcysteine, the resulting adducts are inherently unstable and prone to hydrolysis, making them unsuitable for durable cysteine inhibition[3]. Conversely, cyclopentane sulfonyl fluorides form highly stable sulfonate esters with tyrosine and sulfonamides with lysine[3].

Table 1: Comparative Profile of Covalent Warheads
Warhead ClassRepresentative StructurePrimary NucleophilesAqueous LatencyMechanistic Causality for Reactivity
Michael Acceptors AcrylamidesCysModerateSoft electrophile; relies on highly nucleophilic, solvent-exposed thiolates.
Aryl-SO2F Phenylsulfonyl FluorideLys, Tyr, HisLow-ModerateHard electrophile; electron-withdrawing aryl group increases basal reactivity, risking off-target hydrolysis.
Cycloaliphatic-SO2F Cyclopentyl-SO2FLys, Tyr, HisHigh Hard electrophile; sp3 carbon donates electron density, stabilizing the S-F bond until proximity-activated.

SuFEx Covalent Inhibition Logic

The efficacy of a cyclopentane sulfonyl fluoride relies entirely on the proximity effect . The non-covalent binding affinity of the ligand scaffold brings the SO2F group into precise alignment with a target residue (e.g., the catalytic serine-144 in phospholipase A or specific lysines in kinases)[4]. This increases the effective molarity of the reaction, driving the displacement of the fluoride ion.

SuFEx_Pathway Target Target Protein (Lys/Tyr/Ser/His) Complex Non-Covalent Complex (Proximity & Desolvation) Target->Complex Binding Probe Cyclopentyl-SO2F Ligand Probe->Complex Binding Transition Transition State (Nucleophilic Attack) Complex->Transition Activation Adduct Stable Covalent Adduct (Sulfonamide/Sulfonate) Transition->Adduct SuFEx Reaction Byproduct HF Release Transition->Byproduct Elimination

DOT diagram illustrating the proximity-driven SuFEx covalent labeling mechanism.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of aliphatic sulfonyl fluorides has historically been challenging compared to their aryl counterparts[5]. Recent advances include photochemical decatungstate-catalyzed functionalization of C–H bonds with vinyl sulfonyl fluoride[6]. However, for standard laboratory preparation of cyclopentane derivatives, the Fluoride-Chloride Exchange method remains the most robust and scalable approach[5].

Experimental Workflow Logic

Synthesis_Workflow Step1 1. Biphasic Reaction (R-SO2Cl + KHF2) Step2 2. Phase Separation & Extraction Step1->Step2 Organic Phase Step3 3. 19F NMR Validation (+40 to +60 ppm) Step2->Step3 QC Check Step4 4. Functional Assay (N-acetyllysine LC-MS) Step3->Step4 Pass Success Validated Cyclopentyl-SO2F Warhead Step4->Success Adduct Confirmed

Experimental workflow for the synthesis and self-validation of cyclopentyl-SO2F.

Protocol: Synthesis of Cyclopentanesulfonyl Fluoride via F-Cl Exchange

Objective : Convert cyclopentanesulfonyl chloride to cyclopentanesulfonyl fluoride while preventing hydrolysis to the sulfonic acid.

Step-by-Step Methodology :

  • Solvent Preparation : Prepare a biphasic mixture of Acetonitrile (MeCN) and Water (1:1 v/v). Causality: The biphasic interface is critical. Solvation and hydrogen bonding at the water/organic interface significantly increase the nucleophilicity of the fluoride ion toward the sulfonyl chloride[5].

  • Reagent Addition : Dissolve cyclopentanesulfonyl chloride (1.0 eq) in the organic phase. Add Potassium bifluoride (KHF₂, 2.0 eq) in one portion at room temperature. Causality: KHF₂ is utilized instead of KF because the bifluoride anion creates a mildly acidic microenvironment that suppresses the competing hydrolysis of the sulfonyl chloride[5].

  • Reaction Execution : Stir vigorously for 4–8 hours at 20°C.

  • Workup : Dilute the mixture with Dichloromethane (DCM). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Quality Control :

    • Structural Validation : Perform ¹⁹F NMR. The definitive self-validating metric is the appearance of a sharp singlet between +40 to +60 ppm, confirming S-F bond formation. The absence of broad peaks in the negative ppm range confirms the removal of residual inorganic fluoride.

    • Functional Validation (Latency Test) : Incubate a 1 mM aliquot of the product in PBS (pH 7.4) for 24 hours. Analyze via LC-MS. A self-validating cyclopentyl-SO2F warhead will show <5% degradation to cyclopentanesulfonic acid, proving its latency prior to protein binding.

Emerging Frontiers: PET Imaging and Radiosynthesis

Beyond therapeutic inhibition, aliphatic sulfonyl fluorides are revolutionizing diagnostic imaging. The SO2F group is an ideal synthon for Positron Emission Tomography (PET) radiotracers. Recent methodologies have established direct ¹⁸F-fluorosulfonylation of aliphatic precursors using dried ¹⁸F-tetrabutylammonium fluoride ([¹⁸F]TBAF)[7].

By utilizing tetrabutylammonium trifluoromethanesulfonate (TBAOTf) as an additive, researchers can achieve high radiochemical conversions (up to 67%) of aliphatic-SO2-¹⁸F compounds[7]. This allows a cyclopentane-based TCI to be seamlessly converted into a companion diagnostic PET tracer, enabling real-time in vivo tracking of target engagement.

Conclusion

Cyclopentane sulfonyl fluorides represent a highly sophisticated evolution in targeted covalent drug discovery. By leveraging the sp3-hybridized ring to tune the electronic environment of the S(VI) center, these molecules achieve an optimal balance of aqueous latency and proximity-driven reactivity. When integrated with robust, self-validating synthetic protocols, they offer unprecedented opportunities to drug previously "undruggable" targets lacking accessible cysteine residues.

References

  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads Source: National Institutes of Health (NIH) URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Royal Society of Chemistry (RSC) URL:[Link]

  • An Approach to Aliphatic Sulfonyl Fluorides | Organic Letters Source: ACS Publications URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL:[Link]

  • A Novel Radiosynthesis of 18F-Labeled Aliphatic Sulfonyl Fluorides with [18F]Fluoride Source: SNM Journals (Journal of Nuclear Medicine) URL:[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: RHHZ (Journal of Sun Yat-sen University) URL:[Link]

Sources

Protocols & Analytical Methods

Method

using 2-Cyanocyclopentane-1-sulfonyl fluoride as a chemical probe

Application Note: 2-Cyanocyclopentane-1-sulfonyl Fluoride as a Covalent Fragment Probe Abstract This guide details the application of 2-Cyanocyclopentane-1-sulfonyl fluoride (2-Cy-SF) as a chemical probe for covalent fra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Cyanocyclopentane-1-sulfonyl Fluoride as a Covalent Fragment Probe

Abstract

This guide details the application of 2-Cyanocyclopentane-1-sulfonyl fluoride (2-Cy-SF) as a chemical probe for covalent fragment-based drug discovery (FBDD) and ligandability assessment. Unlike promiscuous alkylating agents, this probe utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry to selectively label nucleophilic residues (Tyr, Lys, His, Ser) within protein binding pockets.[1] This protocol outlines the workflow for using 2-Cy-SF to identify cryptic binding sites, assess protein "druggability," and map reactive residues using Intact Protein Mass Spectrometry.

Introduction & Chemical Logic

The Probe: 2-Cyanocyclopentane-1-sulfonyl fluoride is a bifunctional covalent fragment.

  • Warhead (Sulfonyl Fluoride): A "privileged" electrophile that is kinetically stable in aqueous buffer but highly reactive when positioned in proximity to a nucleophile within a protein pocket. It undergoes a specific substitution reaction, releasing fluoride (F⁻).

  • Scaffold (Cyclopentane + Nitrile): The cyclopentane ring provides a defined steric constraint, while the nitrile (cyano) group acts as a hydrogen bond acceptor and dipole, facilitating non-covalent recognition before the covalent event.

  • Electronic Tuning: The electron-withdrawing nature of the nitrile group at the 2-position inductively activates the sulfonyl fluoride, modulating its reactivity profile to be distinct from aryl sulfonyl fluorides.

Mechanism of Action (SuFEx): The reaction is not driven solely by intrinsic electrophilicity but by molecular recognition . The probe must first bind non-covalently to the protein (driven by the scaffold). If the sulfonyl fluoride warhead is positioned near a nucleophilic side chain (e.g., Tyrosine phenol, Lysine epsilon-amine, Histidine imidazole), the local protein environment (e.g., H-bond networks, pKa perturbation) catalyzes the ejection of fluoride and formation of a covalent sulfonyl-protein adduct.

Experimental Workflow

Materials & Reagents
  • Probe: 2-Cyanocyclopentane-1-sulfonyl fluoride (100 mM stock in anhydrous DMSO). Store at -20°C. Avoid freeze-thaw cycles.

  • Target Protein: >90% purity, in a compatible buffer (e.g., HEPES, PBS). Avoid Tris or buffers with primary amines if high pH (>8.0) is required, though SO₂F is generally compatible with Tris at physiological pH.

  • Control Compound: A non-reactive analog (e.g., sulfonate ester) or a known binder if available.

  • LC-MS Mobile Phases: Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Protocol: Covalent Fragment Screening (Intact MS)

Step 1: Protein Preparation Dilute the target protein to 5–10 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Expert Insight: Ensure the protein is monomeric and stable. If the protein contains surface-exposed cysteines that are highly reactive, consider including 1 mM TCEP; SuFEx chemistry is generally orthogonal to thiols unless the local environment specifically activates them.

Step 2: Probe Incubation Add 2-Cy-SF to the protein solution.

  • Screening Concentration: 50 µM to 200 µM (10x to 20x molar excess).

  • DMSO Limit: Keep final DMSO concentration < 2% (v/v) to prevent protein unfolding.

  • Incubation: Incubate at Room Temperature (25°C) for 4 to 24 hours.

  • Why 24h? Alkyl sulfonyl fluorides have slower intrinsic kinetics than acrylamides. A 24h endpoint maximizes the detection of specific, proximity-driven labeling events.

Step 3: Reaction Quenching (Optional) For kinetic analysis, quench aliquots at specific time points using 1% Formic Acid (lowers pH, protonating nucleophiles) or by immediate injection onto the LC-MS. For endpoint assays, direct injection is preferred.

Step 4: Intact Protein LC-MS Analysis Analyze samples using a Q-TOF or Orbitrap mass spectrometer coupled to a C4 desaling column.

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

  • Hit Criteria: Look for a mass shift corresponding to the probe adduct.

    • Mass Shift (+Δ): +157.02 Da (Molecular Weight of Probe [177.03] – Fluoride [19.00] + Proton loss [-1.00] usually accounted for in residue mass).

    • Calculation: Adduct Mass = Protein_MW + (Probe_MW - 20.01). Note: The leaving group is HF effectively in the mass balance context of the residue.

Protocol: Site Identification (Peptide Mapping)

Once a "hit" is confirmed, identify the modified residue.

  • Digestion: Denature labeled protein (6M Urea), reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin or Chymotrypsin.

  • LC-MS/MS: Run a standard proteomics gradient (C18 column).

  • Database Search: Set "2-Cyanocyclopentane-1-sulfonyl" as a variable modification on Tyr, Lys, His, Ser, Thr .

    • Modification Mass: +157.019 Da.

  • Validation: Manually inspect MS2 spectra to confirm the modification site.

Data Analysis & Interpretation

ParameterObservationInterpretation
Labeling Efficiency > 50% Adduct FormationStrong Hit. The probe binds with significant affinity and correct geometry.
Labeling Efficiency 5–20% Adduct FormationWeak/Moderate Hit. Likely a transient interaction. Useful starting point for optimization.
Stoichiometry Single +157 Da shiftSpecific Labeling. The probe targets a unique, reactive pocket.
Stoichiometry Multiple shifts (+314, +471...)Non-Specific/Promiscuous. The probe is likely reacting with surface residues randomly. Discard or titrate down.
Control Denatured protein labelingFalse Positive. If the probe labels denatured protein equally well, the reaction is not driven by the binding pocket.

Visualization of Workflow

SuFEx_Workflow Start Target Protein (5-10 µM) Probe Add 2-Cy-SF Probe (50-200 µM) Start->Probe Incubate Incubation 4-24h @ 25°C Probe->Incubate MS_Analysis Intact LC-MS Analysis Incubate->MS_Analysis Decision Mass Shift Observed? MS_Analysis->Decision Hit_Path Calculate % Occupancy Decision->Hit_Path Yes (+157 Da) No_Hit No Binding/ Non-Ligandable Decision->No_Hit No Change Digest Trypsin Digestion & Peptide Mapping Hit_Path->Digest Site_ID Identify Modified Residue (Tyr/Lys/His) Digest->Site_ID

Caption: Workflow for covalent fragment screening using 2-Cyanocyclopentane-1-sulfonyl fluoride, from incubation to site identification.

Mechanistic Diagram

Caption: The SuFEx reaction mechanism. Specific protein environments activate the latent sulfonyl fluoride warhead.

References

  • SuFEx Click Chemistry: Wang, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3] Angewandte Chemie International Edition.

  • Sulfonyl Fluoride Probes: Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

  • Fragment Screening: Zheng, Q., et al. (2019).[4] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.[4] Proceedings of the National Academy of Sciences.

  • Covalent Ligand Discovery: Ray, S., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.[5] ACS Medicinal Chemistry Letters.

Sources

Application

Application Notes &amp; Protocols: Covalent Labeling of Proteomes with 2-Cyanocyclopentane-1-sulfonyl Fluoride

Introduction: The Power of Covalent Chemoproteomics In the landscape of chemical biology and drug discovery, the ability to map and understand protein function within a native biological system is paramount. Covalent lab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Covalent Chemoproteomics

In the landscape of chemical biology and drug discovery, the ability to map and understand protein function within a native biological system is paramount. Covalent labeling, particularly through activity-based protein profiling (ABPP), has emerged as a powerful strategy for the functional analysis of enzymes and other proteins directly in complex proteomes.[1] This technique utilizes small-molecule probes that covalently modify proteins, often at functionally significant sites, enabling their identification, quantification, and functional characterization.[2]

Among the arsenal of electrophilic "warheads" used for covalent probe design, sulfonyl fluorides (SFs) have garnered significant attention.[3] They are considered a "privileged" class of reagents due to their unique balance of stability in aqueous environments and sufficient reactivity to modify a range of nucleophilic amino acid residues.[3][4] Unlike many covalent modifiers that are restricted to targeting cysteine, SFs can react with serine, threonine, tyrosine, lysine, and histidine residues, greatly expanding the scope of the "ligandable" proteome.[5][6] This promiscuity is not random; the reactivity is context-dependent, often guided by the local protein microenvironment which can enhance the nucleophilicity of a specific residue.[7]

This guide details the use of 2-Cyanocyclopentane-1-sulfonyl fluoride, a specific alkylsulfonyl fluoride probe. The cyclopentane scaffold provides a distinct steric and hydrophobic profile, while the cyano group can modulate the electrophilicity of the sulfonyl fluoride moiety. This probe serves as a versatile tool for identifying novel protein targets and investigating their roles in cellular processes.

Mechanism of Action: The Sulfonyl Fluoride "Warhead"

The labeling process is predicated on a covalent reaction between the electrophilic sulfonyl fluoride group and a nucleophilic amino acid side chain on the target protein. The sulfur atom of the sulfonyl fluoride is highly electron-deficient, making it susceptible to nucleophilic attack.

The reaction proceeds as follows:

  • Nucleophilic Attack: A suitably positioned and activated nucleophilic residue (e.g., the hydroxyl group of serine or tyrosine, or the amine group of lysine) in a protein binding pocket attacks the electrophilic sulfur atom of the 2-Cyanocyclopentane-1-sulfonyl fluoride probe.

  • Covalent Bond Formation: This attack leads to the formation of a stable sulfonate or sulfonamide bond between the probe and the protein.

  • Leaving Group Displacement: The fluoride ion is displaced as the leaving group. The stability of the fluoride ion in aqueous systems contributes to the favorable thermodynamics of this reaction.[8]

This covalent modification is essentially irreversible under physiological conditions, providing a stable tag for subsequent analysis.

Mechanism cluster_0 Protein Active/Binding Site cluster_1 Probe Protein_Nu Protein-Nucleophile (e.g., Ser-OH, Lys-NH2, Tyr-OH) Covalent_Complex Covalently Labeled Protein (Stable Sulfonate/Sulfonamide Bond) Protein_Nu->Covalent_Complex Nucleophilic Attack Probe 2-Cyanocyclopentane- 1-sulfonyl fluoride Probe->Covalent_Complex Covalent Bond Formation HF HF Covalent_Complex->HF Fluoride Leaving Group

Caption: Covalent modification of a protein by 2-Cyanocyclopentane-1-sulfonyl fluoride.

Experimental Design & Key Parameters

Successful protein labeling with sulfonyl fluoride probes requires careful consideration of several experimental parameters. The following table summarizes the critical starting points for protocol optimization.

ParameterRecommended RangeRationale & Key Considerations
Probe Stock Concentration 10–50 mM in DMSO or DMFSulfonyl fluorides have limited aqueous solubility and stability at high concentrations. Prepare fresh stock solutions and store desiccated at -20°C or -80°C.[9]
Final Probe Concentration 1–100 µMThe optimal concentration balances labeling efficiency with off-target effects. Start with a concentration titration (e.g., 1, 10, 50 µM) to find the ideal condition.[10]
Protein/Lysate Concentration 1–5 mg/mLSufficient protein concentration is required for detectable labeling. Higher concentrations can increase the likelihood of non-specific interactions.
Reaction Buffer PBS, Tris-HCl, HEPESAvoid buffers containing primary or secondary amines (e.g., glycine) as they can compete with the protein for reaction with the probe.
pH 7.4–8.5A slightly basic pH can enhance the nucleophilicity of lysine and tyrosine residues, but also increases the rate of probe hydrolysis.[9] pH 7.4 is a good starting point for live cell experiments or lysates.
Incubation Temperature Room Temperature (25°C) to 37°C37°C can accelerate the labeling reaction but may also increase probe degradation and impact protein stability over longer incubation times.[10]
Incubation Time 30–120 minutesThe optimal time depends on the probe's reactivity and the target's abundance. A time-course experiment is recommended during optimization.[11]

Core Experimental Protocols

The following protocols assume the use of a 2-Cyanocyclopentane-1-sulfonyl fluoride probe that has been functionalized with an alkyne handle for subsequent detection via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), or "click chemistry".[12]

Workflow cluster_downstream Downstream Analysis Proteome Prepare Cell/Tissue Lysate (1-5 mg/mL) Labeling Incubate with Alkyne-Probe (1-100 µM, 30-120 min, RT-37°C) Proteome->Labeling Click Click Chemistry Reaction (Add Azide-Tag, Copper, Ligand) Labeling->Click Gel In-Gel Fluorescence (SDS-PAGE + Scanner) Click->Gel Visualization (Azide-Fluorophore) MS Affinity Purification & LC-MS/MS (Streptavidin + Mass Spec) Click->MS Identification (Azide-Biotin)

Caption: General experimental workflow for ABPP using a clickable sulfonyl fluoride probe.

Protocol 1: In-Gel Fluorescence Visualization of Labeled Proteins

This protocol is designed to visualize the protein targets of the probe within a complex proteome.

Materials:

  • Alkyne-functionalized 2-Cyanocyclopentane-1-sulfonyl fluoride probe

  • Cell or tissue lysate (1-5 mg/mL in PBS or Tris buffer, pH 7.4)

  • Azide-fluorophore (e.g., Azide-TAMRA, Azide-BODIPY)

  • Click Chemistry Reagents:

    • Copper(II) Sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE loading buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Labeling:

    • To 50 µL of cell lysate (at 2 mg/mL), add 1 µL of a 50X stock solution of the alkyne-probe in DMSO to achieve the desired final concentration (e.g., a 500 µM stock for a 10 µM final concentration).

    • For a negative control, add 1 µL of DMSO alone.

    • Incubate the reaction at 37°C for 60 minutes.[10]

  • Click Reaction:

    • Prepare a fresh "click mix" by sequentially adding the following reagents (volumes are per 50 µL labeling reaction):

      • 3 µL of Azide-fluorophore (1.7 mM in DMSO)

      • 1 µL of TCEP (50 mM in water) or Sodium Ascorbate (50 mM in water)

      • 1 µL of TBTA (5 mM in DMSO)

      • 1 µL of CuSO₄ (50 mM in water)

    • Vortex the click mix briefly, then add 6 µL to each proteome sample.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Analysis:

    • Quench the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.[2] A Coomassie stain can be performed afterward to visualize total protein loading.

Protocol 2: Target Identification by Affinity Purification and Mass Spectrometry

This protocol enables the enrichment and subsequent identification of probe-labeled proteins.

Materials:

  • Alkyne-functionalized 2-Cyanocyclopentane-1-sulfonyl fluoride probe

  • Azide-Biotin conjugate

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with 0.1-0.5% SDS, Urea solutions)

  • Elution Buffer (e.g., SDS-PAGE loading buffer)

  • Protease (e.g., Trypsin) for on-bead digestion

  • Mass spectrometer

Procedure:

  • Proteome Labeling & Click Reaction:

    • Perform the labeling reaction on a larger scale (e.g., 1-5 mg of total protein).

    • Execute the click chemistry reaction as described in Protocol 1, but substitute the azide-fluorophore with an azide-biotin conjugate.[11]

  • Enrichment of Labeled Proteins:

    • Pre-wash streptavidin-agarose beads with PBS.

    • Add the pre-washed streptavidin bead slurry to the biotin-labeled proteome.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for capture of biotinylated proteins.[11]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step for reducing background. A typical wash series might be:

      • 2x washes with PBS + 0.5% SDS

      • 1x wash with 6 M Urea

      • 3x washes with PBS

  • On-Bead Digestion and Analysis:

    • After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

    • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

    • The following day, collect the supernatant containing the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data can be searched against a protein database to identify the proteins that were covalently labeled by the probe.[13][14]

Safety and Handling

Sulfonyl fluoride reagents are reactive electrophiles and should be handled with care.

  • Consult SDS: Always consult the Safety Data Sheet (SDS) for the specific reagent before use.[15][16]

  • Ventilation: Handle sulfonyl fluoride compounds and their concentrated stock solutions in a certified chemical fume hood.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[18]

  • Storage: Store the solid compound and DMSO stock solutions in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[19]

  • Disposal: Dispose of chemical waste according to your institution's guidelines.[16]

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Available at: [Link]

  • Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • Jena Bioscience. (n.d.). Sulfonyl Fluoride Probes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016). NMAM 6012: Sulfuryl Fluoride. Retrieved from [Link]

  • Willems, L. I., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. Available at: [Link]

  • ResearchGate. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoproteomics with two common SuFEx electrophiles. Retrieved from [Link]

  • Camarero, J. A., et al. (2001). Covalent capture: a new tool for the puri cation of synthetic and recombinant polypeptides. CORE. Available at: [Link]

  • Am Ende, C. W., et al. (2018). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Parker, C. G., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of fatty acyl sulfonyl fluoride probes for protein labelling.... Retrieved from [Link]

  • Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]

  • Zhang, J., et al. (2025). Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. Angewandte Chemie International Edition. Available at: [Link]

  • Kelly, M. J., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. Chemical Science. Available at: [Link]

  • Tanaka, Y., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition, 60(31), 17080-17087. Available at: [Link]

  • Penn Today. (2021). Versatile 'chemoproteomic probes' for activity-based protein profiling. Retrieved from [Link]

  • Spiral. (2024). Unconventional reactivity of sulfonyl fluorides. Retrieved from [Link]

  • Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-329. Available at: [Link]

  • Jones, L. H. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available at: [Link]

  • Royal Society of Chemistry. (2024). Selective fluorescent labeling of cellular proteins and its biological applications. Retrieved from [Link]

  • Computer Science. (n.d.). Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]

  • NeurIPS. (n.d.). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. Retrieved from [Link]

  • MDPI. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescent labeling and modification of proteins. Retrieved from [Link]

  • MDPI. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]

Sources

Method

applications of 2-Cyanocyclopentane-1-sulfonyl fluoride in drug discovery

Application Note: 2-Cyanocyclopentane-1-sulfonyl fluoride in Covalent Fragment-Based Drug Discovery Executive Summary 2-Cyanocyclopentane-1-sulfonyl fluoride (CCSF) represents a high-value scaffold in the emerging field...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Cyanocyclopentane-1-sulfonyl fluoride in Covalent Fragment-Based Drug Discovery

Executive Summary

2-Cyanocyclopentane-1-sulfonyl fluoride (CCSF) represents a high-value scaffold in the emerging field of Sulfur-Fluoride Exchange (SuFEx) covalent drug discovery. Unlike traditional highly reactive electrophiles (e.g., acrylamides, chloroacetamides) that target cysteine, sulfonyl fluorides possess a unique "Goldilocks" reactivity: they are metabolically stable and resistant to hydrolysis in plasma, yet react specifically with nucleophilic amino acid side chains (Tyr, Lys, Ser, His) only when properly positioned within a protein binding pocket.[1]

This guide details the application of CCSF as a covalent fragment for ligandability screening. The molecule combines a rigid cyclopentane core (reducing entropic penalties), a polar nitrile handle for hydrogen bonding, and a SuFEx warhead for irreversible target engagement.

Chemical Properties & Mechanistic Insight

Structural Analysis
  • Warhead (Sulfonyl Fluoride): Acts as a context-dependent electrophile.[2] It is relatively inert to free glutathione (GSH) but undergoes rapid exchange with protein nucleophiles when the transition state is stabilized by the local protein environment (e.g., H-bonding to the fluoride leaving group).

  • Scaffold (Cyclopentane): Provides sp³-rich character (Fsp³ score), offering defined vectors for the warhead and the nitrile group. This rigidity is superior to flexible alkyl chains, improving binding affinity.

  • Interaction Handle (Nitrile): The C-2 cyano group serves two roles:

    • Electronic Modulation: Through inductive effects (-I), it increases the electrophilicity of the sulfur center compared to unfunctionalized cycloalkanes.

    • Binding Element: Acts as a weak H-bond acceptor or dipole interaction partner within the active site.

Mechanism of Action (SuFEx)

The reaction follows a concerted substitution mechanism or an addition-elimination pathway, often catalyzed by the protein microenvironment.

Target Residues:

  • Tyrosine (Tyr): Phenolic hydroxyl (via phenolate).

  • Lysine (Lys): Epsilon-amino group.

  • Serine (Ser): Catalytic hydroxyl (in serine hydrolases).

  • Histidine (His): Imidazole nitrogen.

Reaction Scheme:



Experimental Workflow: Covalent Fragment Screening

The primary application of CCSF is in Intact Protein Mass Spectrometry (MS) screening to identify novel binding pockets ("ligandability").

Visual Workflow (Graphviz)

SuFEx_Workflow Library SuFEx Fragment Library (Includes CCSF) Incubation Incubation (Protein + CCSF) 24h, pH 7.4 Library->Incubation 10-50 equiv Desalting Desalting/SPE Remove excess ligand Incubation->Desalting IntactMS Intact Protein LC-MS (TOF/Orbitrap) Desalting->IntactMS DataAnalysis Deconvolution & Adduct ID (+157 Da) IntactMS->DataAnalysis

Caption: Workflow for screening 2-Cyanocyclopentane-1-sulfonyl fluoride against a target protein using Intact MS.

Detailed Protocols

Protocol A: Intact Protein Screening (Ligandability Assessment)

Objective: Determine if CCSF covalently modifies the target protein.

Materials:

  • Target Protein ( >90% purity, in non-nucleophilic buffer like HEPES or PBS).

  • CCSF Stock: 100 mM in anhydrous DMSO.

  • LC-MS System: ESI-TOF or Orbitrap.

Step-by-Step:

  • Preparation: Dilute protein to 5 µM in Reaction Buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Avoid Tris or buffers with primary amines.

  • Incubation: Add CCSF to the protein solution at a final concentration of 50–200 µM (10x–40x excess). Maintain DMSO < 2%.

  • Control: Prepare a "DMSO-only" vehicle control.

  • Reaction: Incubate at Room Temperature (RT) for 4 to 24 hours.

    • Note: SuFEx kinetics are slower than acrylamides; longer incubation is often required.

  • Quenching (Optional): If the reaction is too fast, quench with 5% formic acid. Usually, direct injection is preferred.

  • Analysis: Inject 5–10 µg of protein onto a C4 desalting column coupled to the MS.

  • Data Interpretation: Look for a mass shift corresponding to the adduct:

    • Mass Shift (

      
      m):  +157.02 Da (MW of CCSF [177.19] – MW of Fluoride [19.00] + MW of Proton lost [1.00] is usually accounted for in the deconvoluted mass of the protein-ligand complex).
      
    • Calculation:

      
      .
      
    • Correction: In deconvoluted spectra, the protein loses a proton (H+) at the nucleophile, and the ligand loses Fluoride (F-). The net mass added to the neutral protein mass is

      
       (
      
      
      
      ).
    • Verification: Check for % labeling =

      
      .
      
Protocol B: Peptide Mapping (Binding Site Identification)

Objective: Identify the specific amino acid residue modified by CCSF.

Step-by-Step:

  • Labeling: Perform the incubation as in Protocol A (aim for >50% labeling).

  • Denaturation: Add Urea (8M) and DTT (5 mM) to denature and reduce the protein (30 min, 55°C).

  • Alkylation: Add Iodoacetamide (15 mM) to cap cysteines (30 min, dark).

  • Digestion: Dilute Urea to <1M. Add Trypsin or Chymotrypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • LC-MS/MS: Analyze peptides on a C18 column.

  • Database Search: Set a variable modification for the specific residue types (Tyr, Lys, Ser, His) with the mass shift +157.02 Da .

    • Critical Step: Manually validate the MS/MS fragmentation spectra (b- and y-ions) to confirm the modification site is not a false positive.

Data Analysis & Interpretation

Reactivity Profile Comparison

The following table highlights why CCSF is preferred over other electrophiles for specific applications.

FeatureSulfonyl Fluoride (CCSF)ChloroacetamideAcrylamide
Primary Target Tyr, Lys, His, SerCysCys (some Lys)
Intrinsic Reactivity Low (Context-dependent)HighModerate/High
Stability (Plasma) High (>24h)Low (Rapid hydrolysis)Moderate
Selectivity Driver Protein Geometry (SuFEx)NucleophilicityNucleophilicity
Reversibility IrreversibleIrreversibleIrreversible
Hit-to-Lead Optimization Strategy

Once CCSF is identified as a hit:

  • Nitrile Hydrolysis: Convert the cyano group to a carboxylic acid to attach linkers or PROTAC handles.

  • Nitrile Reduction: Convert to a primary amine to couple with diverse carboxylic acids, exploring the S.A.R. (Structure-Activity Relationship) of the binding pocket.[3]

References

  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. Link

  • Kelly, J. W., et al. (2017).[4] "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. Link

  • Ambeed. (2025). "Product Analysis: 2-Cyanocyclopentane-1-sulfonyl fluoride (CAS 3017262-42-6)." Ambeed Catalog. Link

  • Enamine. (2024). "Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Building Blocks. Link

Sources

Application

Application Note: 2-Cyanocyclopentane-1-Sulfonyl Fluoride in Targeted Covalent Inhibitor Discovery

Executive Summary The landscape of targeted covalent inhibitors (TCIs) is rapidly expanding beyond traditional cysteine-reactive warheads (e.g., acrylamides). Because cysteine is relatively rare in the human proteome, ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) is rapidly expanding beyond traditional cysteine-reactive warheads (e.g., acrylamides). Because cysteine is relatively rare in the human proteome, targeting alternative nucleophilic residues—such as tyrosine, lysine, serine, and histidine—is critical for expanding the druggable target space.

2-Cyanocyclopentane-1-sulfonyl fluoride represents a next-generation aliphatic warhead designed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike traditional flat aryl-sulfonyl fluorides, this compound leverages an


-enriched cyclopentane scaffold to improve membrane permeability and three-dimensional vector projection. This application note details the mechanistic rationale, target residue profiling, and self-validating experimental protocols required to deploy this warhead in covalent drug discovery.

Mechanistic Rationale: The "Sleeping Beauty" Phenomenon

The defining advantage of sulfonyl fluorides (SFs) is their context-dependent reactivity, often referred to as the "sleeping beauty" phenomenon [1]. In aqueous biological buffers, the


 group is remarkably stable and inert. It does not indiscriminately label proteins.

Activation only occurs when the warhead binds to a specific protein pocket. The microenvironment of the binding site—specifically hydrogen bonding to the sulfonyl oxygens and precise spatial proximity to a nucleophilic residue—lowers the activation energy, triggering the irreversible SuFEx reaction and the expulsion of hydrogen fluoride (HF) [2].

Structural Advantages of 2-Cyanocyclopentane-1-Sulfonyl Fluoride
  • Aliphatic Rigidity (

    
     character):  The cyclopentane ring restricts the conformational freedom of the warhead, ensuring that the 
    
    
    
    group is held in a rigid orientation. This increases the entropic favorability of the binding event compared to highly flexible aliphatic chains.
  • Cyano-Directed Anchoring: The cyano (

    
    ) group acts as a strong dipole and hydrogen-bond acceptor. In the binding pocket, it serves as an auxiliary recognition element, anchoring the scaffold and precisely steering the 
    
    
    
    group toward the target nucleophile.

Mechanism cluster_0 Proximity-Induced SuFEx Activation ('Sleeping Beauty' Effect) Probe 2-Cyano-CP-SO2F (Inert in Buffer) Complex Non-Covalent Complex (H-Bond Activation) Probe->Complex Binding Pocket Target Protein (Folded State) Pocket->Complex Binding Adduct Covalent Adduct (Tyr/Lys/Ser/His) Complex->Adduct Nucleophilic Attack (-HF)

Fig 1. Proximity-induced SuFEx activation mechanism of sulfonyl fluorides.

Target Residue Profiling & Binding Kinetics

Sulfonyl fluorides are privileged warheads because they can engage multiple nucleophiles depending on the architecture of the binding pocket [3]. Table 1 summarizes the quantitative and qualitative reactivity profiles of these residues.

Table 1: Targetable Nucleophilic Amino Acids by Sulfonyl Fluorides

Target Amino AcidNucleophilic GroupRelative SuFEx ReactivityMicroenvironment Requirement for ActivationTypical Mass Shift (Da)
Tyrosine (Tyr) Phenol (

)
HighRequires local base to deprotonate phenol (

).
+157.02
Lysine (Lys)

-Amine (

)
Moderate to HighRequires unprotonated amine (

shifted < 8.0).
+157.02
Serine (Ser) Hydroxyl (

)
Very High (in proteases)Requires catalytic triad or strong H-bond network.+157.02
Histidine (His) Imidazole (

)
Low to ModerateRequires precise orbital alignment and H-bonding.+157.02

Note: The exact mass of 2-Cyanocyclopentane-1-sulfonyl fluoride is 177.0259 Da. Upon covalent bond formation and the loss of HF (20.0062 Da), the net mass addition to the protein is +157.02 Da .

Experimental Protocols

To ensure scientific integrity and trustworthiness, any covalent inhibitor screening protocol must be a self-validating system . Because SuFEx probes require a folded protein pocket to react, comparing labeling efficiency between native and denatured protein states is mandatory to rule out non-specific, promiscuous reactivity.

Protocol A: Intact Protein Mass Spectrometry (Validation of Covalent Engagement)

Causality Check: This protocol confirms whether the inhibitor forms a 1:1 stoichiometric adduct and validates the "sleeping beauty" proximity requirement.

  • Protein Preparation: Dilute the recombinant target protein to

    
     in a physiological buffer (e.g., 
    
    
    
    HEPES,
    
    
    NaCl, pH 7.4).
  • Control Generation (Denatured State): Aliquot half of the protein and heat at 95°C for 10 minutes with

    
     SDS to completely unfold the tertiary structure.
    
  • Inhibitor Incubation: Add 2-Cyanocyclopentane-1-sulfonyl fluoride (from a

    
     DMSO stock) to both native and denatured protein samples to a final concentration of 
    
    
    
    (10-fold excess). Keep final DMSO concentration
    
    
    .
  • Reaction: Incubate at 25°C for 2 hours.

  • LC-MS Analysis: Inject samples onto a C4 intact protein column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Interpretation:

    • Native Sample: Should show a mass shift of +157.02 Da , indicating a single covalent adduct.

    • Denatured Sample: Should show no mass shift . If labeling occurs here, the warhead is nonspecifically reactive and lacks true SuFEx proximity-dependence.

Protocol B: Bottom-Up Proteomics (Site-of-Modification Mapping)

Causality Check: Once covalent binding is confirmed, this protocol identifies the exact amino acid residue modified by the warhead to inform structure-based drug design (SBDD).

  • Quenching & Denaturation: Following the native incubation (Protocol A, Step 4), quench the reaction by adding urea to a final concentration of

    
     and DTT to 
    
    
    
    . Incubate at 37°C for 30 minutes.
  • Alkylation: Add iodoacetamide (

    
     final) and incubate in the dark for 30 minutes to cap free cysteines.
    
  • Proteolytic Digestion: Dilute the urea concentration to

    
     using 
    
    
    
    ammonium bicarbonate. Add Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C. (Note: If the target is a Lysine, trypsin cleavage will be blocked at the modified residue. Consider using GluC or Chymotrypsin as an alternative).
  • Desalting: Acidify the sample with

    
     Formic Acid and desalt using C18 ZipTips.
    
  • LC-MS/MS Acquisition: Analyze via nanoLC coupled to an Orbitrap mass spectrometer using Data-Dependent Acquisition (DDA).

  • Bioinformatics Search: Search the raw data against the target protein sequence. Set a dynamic modification of +157.0197 Da on Tyr, Lys, Ser, and His residues.

Workflow Step1 1. Incubation Native vs. Denatured Protein Step2 2. Proteolytic Digestion Trypsin / GluC Step1->Step2 Quench & Denature Step3 3. LC-MS/MS Analysis Data-Dependent Acquisition Step2->Step3 Desalt Peptides Step4 4. Data Processing Identify +157.02 Da Mass Shift Step3->Step4 Database Search

Fig 2. Experimental workflow for site-of-modification mapping via LC-MS/MS.

References

  • Zheng, Q., et al. (2019). "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences, 116(38), 18808-18814. Available at:[Link]

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659. Available at:[Link]

  • Huang, H., & Jones, L. H. (2023). "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery, 18(7), 725-735. Available at:[Link]

Method

Application Note: Chemoselective SuFEx Bioconjugation of Amino Acids using 2-Cyanocyclopentane-1-sulfonyl Fluoride

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolut...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized bioconjugation and drug discovery by providing a highly stable, chemoselective method for covalent modification[1]. This application note details the experimental procedures for reacting 2-Cyanocyclopentane-1-sulfonyl fluoride (CAS: 2193067-44-4) with amino acids. This specific bifunctional building block acts as an electrophilic SuFEx "warhead," while its cyano-cyclopentyl moiety provides a rigid, polar pharmacophore ideal for modulating binding affinity in peptide-based therapeutics.

Mechanistic Rationale & Causality (E-E-A-T)

To successfully deploy 2-Cyanocyclopentane-1-sulfonyl fluoride, one must understand the thermodynamic and kinetic principles governing its reactivity.

Unlike sulfonyl chlorides, which undergo rapid and indiscriminate hydrolysis in aqueous media, sulfonyl fluorides possess a uniquely stable S(VI)-F bond (~90 kcal/mol)[2]. They are highly resistant to reduction, oxidation, and thermolysis[1]. This stability ensures that the reagent remains inert until it encounters a "hard" nucleophile—such as a phenoxide ion from Tyrosine or a primary amine from Lysine—that has been specifically activated by a Lewis base or hydrogen-bonding network[3].

The Role of the Catalyst: The reaction is driven by heterolytic cleavage. When a base like Tetramethylguanidine (TMG) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced, it deprotonates the target amino acid residue. As the nucleophile attacks the S(VI) center, the departing fluoride ion (


) is stabilized by protons in the solvent or base, forming a symmetric 

complex[4]. This 4-electron-3-center bond suppresses reverse nucleophilic attack, rendering the formation of the resulting sulfonate ester or sulfonamide irreversible[4].

G A 2-Cyanocyclopentane- 1-sulfonyl fluoride E S(VI) Transition State A->E Electrophilic Hub B Amino Acid (Tyr / Lys) D Activated Nucleophile B->D Deprotonation C Base Catalyst (DBU / TMG) C->D D->E Nucleophilic Attack F Covalent Conjugate E->F S-F Cleavage G Fluoride Ion E->G

Caption: SuFEx reaction mechanism between sulfonyl fluorides and amino acids.

Quantitative Reactivity Profiling

SuFEx is highly chemoselective. The reaction kinetics depend heavily on the pKa of the target amino acid side chain and the choice of base[5]. The table below summarizes the expected reactivity of 2-Cyanocyclopentane-1-sulfonyl fluoride with various amino acid residues.

Amino Acid TargetFunctional GroupOptimal CatalystReaction TimeExpected YieldConjugate Type
Tyrosine (Tyr) Phenolic -OHTMG (2.0 equiv)2 - 4 hours> 85%Aryl Sulfonate
Lysine (Lys) Primary -NH₂DBU (3.0 equiv)12 - 24 hours60 - 75%Sulfonamide
N-Terminus Primary -NH₂DIPEA (3.0 equiv)8 - 12 hours70 - 80%Sulfonamide
Serine (Ser) Aliphatic -OHKHF₂ / BEMP> 24 hours< 20%Alkyl Sulfonate
Histidine (His) Imidazole -NHDBU (Proximity)VariableContext-Dep.Sulfonamide

Note: Serine, Threonine, and Cysteine are generally unreactive toward unactivated aliphatic sulfonyl fluorides unless forced by proximity-enhanced cross-linking[5][6].

Experimental Protocols

The following workflows represent self-validating systems. By utilizing specific In-Process Controls (IPCs), researchers can verify the integrity of the reaction in real-time.

Protocol A: Solution-Phase Bioconjugation (Aqueous Peptide Modification)

Designed for the selective modification of Tyrosine residues within unprotected peptides.

Reagents & Materials:

  • Target Peptide (containing a reactive Tyr residue)

  • 2-Cyanocyclopentane-1-sulfonyl fluoride (Stock: 100 mM in anhydrous DMSO)

  • Tetramethylguanidine (TMG)

  • Phosphate Buffered Saline (PBS), pH 7.8

  • Trifluoroacetic acid (TFA) for quenching

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the target peptide in PBS (pH 7.8) to a final concentration of 1.0 mM. Ensure complete dissolution; add up to 5% v/v DMSO if solubility is poor.

  • Catalyst Addition: Add TMG to the peptide solution to achieve a final concentration of 2.0 mM (2.0 equivalents relative to the peptide). Vortex gently and incubate at room temperature (25°C) for 10 minutes to allow for phenoxide equilibration.

  • SuFEx Initiation: Dropwise, add 3.0 equivalents (3.0 mM final) of the 2-Cyanocyclopentane-1-sulfonyl fluoride DMSO stock to the reaction mixture.

  • Incubation: Agitate the mixture continuously at 25°C for 2 to 4 hours.

  • IPC Monitoring (Self-Validation): At t = 2 hours, sample 5 µL of the reaction, dilute in 50% Acetonitrile/Water, and analyze via LC-MS. Validation Metric: Look for the disappearance of the starting peptide mass and the appearance of a single new peak with a mass shift of exactly +158.03 Da (Addition of

    
     radical, loss of 
    
    
    
    and
    
    
    )[7].
  • Quenching: Once conversion is >85%, quench the reaction by adding 1% v/v TFA to lower the pH to ~3.0, protonating the TMG and halting nucleophilic attack.

  • Purification: Purify the crude mixture via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product fractions.

Protocol B: Synthetic Derivatization of N-Protected Amino Acids (Organic Phase)

Designed for generating functionalized amino acid building blocks (e.g., modifying the side-chain of N-Boc-Lysine-OMe).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert

    
     atmosphere, dissolve 1.0 mmol of N-Boc-Lysine-OMe in 5.0 mL of anhydrous Acetonitrile.
    
  • Base Activation: Add 3.0 mmol (3.0 equiv) of DBU to the flask. Stir for 5 minutes.

  • Reagent Addition: Add 1.2 mmol (1.2 equiv) of 2-Cyanocyclopentane-1-sulfonyl fluoride directly to the solution.

  • Thermal Cycling: Heat the reaction to 40°C using an oil bath. Stir for 12 hours. The primary amine of Lysine is less nucleophilic than a phenoxide, necessitating mild heating and a stronger base[1].

  • Workup: Evaporate the Acetonitrile under reduced pressure. Redissolve the residue in Ethyl Acetate (20 mL) and wash sequentially with 0.1 M HCl (2 x 10 mL) and Brine (1 x 10 mL) to remove the DBU and unreacted fluoride salts.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide building block.
    

Workflow Visualization

W Step1 Phase 1: Preparation 0.1M Stock in DMSO Step2 Phase 2: Activation Buffer (pH 7.8) + TMG Step1->Step2 Step3 Phase 3: Conjugation Incubate 25°C, 2-4h Step2->Step3 Step4 Phase 4: IPC Monitoring LC-MS (+158.03 Da shift) Step3->Step4 Step5 Phase 5: Purification RP-HPLC & Lyophilization Step4->Step5

Caption: Step-by-step experimental workflow for SuFEx bioconjugation.

References

  • PubChemLite Structural Data - Université du Luxembourg Details the exact monoisotopic mass (177.02597 Da) and structural parameters of 2-cyanocyclopentane-1-sulfonyl fluoride. 7[7]

  • Sulfur fluoride exchange (Nature Reviews Methods Primers) - National Institutes of Health (PMC) Comprehensive mechanistic review of SuFEx click chemistry, base catalysis (DBU/TMG), and thermodynamic stability of the S(VI)-F bond. 1[1]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - National Institutes of Health (PMC) Demonstrates the chemoselectivity of sulfonyl fluorides toward Tyrosine over Lysine, Serine, and Histidine in aqueous buffers.5[5]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PNAS Explores the reaction kinetics of sulfonyl fluorides with weakly nucleophilic amino acid sidechains under proximity-driven conditions. 6[6]

  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry - BLDpharm Analyzes the stabilization of the fluoride leaving group via 4-electron-3-center bonding during nucleophilic attack. 4[4]

Sources

Application

Application Notes and Protocols for Click Chemistry Reactions with 2-Cyanocyclopentane-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Covalent Chemistries with 2-Cyanocyclopentane-1-sulfonyl Fluoride The advent of "click chemistry" has revolutionized the lands...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Covalent Chemistries with 2-Cyanocyclopentane-1-sulfonyl Fluoride

The advent of "click chemistry" has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are modular, high-yielding, and biocompatible.[1][2] Within this paradigm, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful tool for forging robust connections between molecular building blocks.[2][3][4][5][6] SuFEx chemistry is predicated on the unique reactivity of the sulfonyl fluoride (-SO₂F) moiety, which remains largely inert in biological milieus but can be selectively activated to react with specific nucleophiles.[7][8][9] This "dormant awakening reactivity" makes sulfonyl fluorides exceptional candidates for applications in chemical biology, drug discovery, and materials science.[7]

This guide focuses on a novel, functionalized aliphatic sulfonyl fluoride: 2-Cyanocyclopentane-1-sulfonyl fluoride . This reagent introduces two key structural features: a constrained cyclopentyl scaffold and a cyano (-C≡N) group. The cyclopentane ring offers a defined three-dimensional geometry, which can be advantageous in probing specific binding pockets of proteins. The cyano group, a versatile functional handle, can serve as a spectroscopic reporter, a participant in further chemical transformations, or a key pharmacophoric element.

These application notes provide a comprehensive overview of the mechanistic principles, detailed experimental protocols, and potential applications of 2-Cyanocyclopentane-1-sulfonyl fluoride in SuFEx-mediated click chemistry.

Mechanism of Action: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The core of SuFEx chemistry lies in the nucleophilic substitution at the hexavalent sulfur center of the sulfonyl fluoride.[5][9] The S-F bond is remarkably stable under physiological conditions, resisting hydrolysis and oxidation.[8] However, in the presence of a suitable catalyst or a sufficiently nucleophilic partner, the fluoride can be displaced to form a stable covalent bond.[4][7]

Key nucleophiles for SuFEx reactions include:

  • Phenols and Alcohols: React to form stable sulfonate esters.[3][4]

  • Amines: React to form sulfonamides.[3]

  • Thiols: Can react, although the reactivity profile can be more complex.

The reaction is often facilitated by a base catalyst, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can activate the nucleophile or assist in the departure of the fluoride leaving group.[3][4][6]

SuFEx_Mechanism cluster_reactants Reactants cluster_products Products reagents 2-Cyanocyclopentane-1-sulfonyl Fluoride + Nucleophile (R-NuH) complex Activated Complex reagents->complex Catalyst (e.g., BTMG) product Covalent Adduct + HF complex->product Fluoride Displacement Adduct Covalently Modified Product complex->Adduct HF HF complex->HF R-NuH R-NuH (e.g., Phenol, Amine) R-NuH->complex SulfonylFluoride 2-Cyanocyclopentane-1-sulfonyl Fluoride SulfonylFluoride->complex FBDD_Workflow start Fragment Library Screening (including 2-Cyanocyclopentane-1-sulfonyl fluoride) hit_id Hit Identification (Biophysical Methods, e.g., SPR, MST) start->hit_id covalent_confirm Confirmation of Covalent Modification (Mass Spectrometry) hit_id->covalent_confirm structural_bio Structural Biology (X-ray Crystallography, Cryo-EM) covalent_confirm->structural_bio synthesis Structure-Guided Synthesis of Analogs structural_bio->synthesis optimization Lead Optimization (Potency, Selectivity, ADME) synthesis->optimization candidate Preclinical Candidate optimization->candidate

Sources

Method

synthesis of derivatives from 2-Cyanocyclopentane-1-sulfonyl fluoride

Application Note: Divergent Synthesis of Functional Derivatives from 2-Cyanocyclopentane-1-sulfonyl Fluoride via SuFEx Click Chemistry Executive Summary The development of Sulfur(VI) Fluoride Exchange (SuFEx) has redefin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Functional Derivatives from 2-Cyanocyclopentane-1-sulfonyl Fluoride via SuFEx Click Chemistry

Executive Summary

The development of Sulfur(VI) Fluoride Exchange (SuFEx) has redefined the landscape of click chemistry, offering unprecedented stability and chemoselectivity compared to traditional sulfonyl chlorides [1]. 2-Cyanocyclopentane-1-sulfonyl fluoride (CCSF) is a highly versatile, bifunctional aliphatic building block. It features a thermodynamically stable sulfonyl fluoride (–SO₂F) group and a versatile cyano (–CN) group on a cyclopentane scaffold. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to achieve orthogonal derivatization of CCSF, enabling the rapid assembly of complex sulfonamides, sulfonate esters, and tetrazoles.

Reactivity Profile and Mechanistic Causality

The foundational advantage of CCSF lies in the unique reactivity-stability balance of the aliphatic –SO₂F group. Unlike sulfonyl chlorides, which are highly susceptible to hydrolytic degradation and reductive cleavage, the S–F bond undergoes strictly heterolytic cleavage and is virtually inert to thermolysis, reduction, and neutral aqueous environments [2].

This stability allows the –SO₂F group to remain untouched during harsh transformations on the –CN group (such as Lewis acid-catalyzed cycloadditions). Conversely, the –SO₂F group can be selectively activated by specific catalysts—such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP—to react quantitatively with nucleophiles like phenols and amines [3].

Orthogonal Derivatization Workflow

The following diagram illustrates the divergent synthetic pathways available for CCSF, demonstrating its utility as a central hub for generating diverse chemical libraries.

ReactivityMap CCSF 2-Cyanocyclopentane- 1-sulfonyl fluoride Sulfonamide Cyclopentane- sulfonamides CCSF->Sulfonamide 1°/2° Amine, DIPEA (SuFEx Path A) Sulfonate Aryl Cyclopentane- sulfonates CCSF->Sulfonate Phenol, DBU (SuFEx Path B) Tetrazole Tetrazole-Sulfonyl Fluorides CCSF->Tetrazole NaN3, ZnBr2 (Nitrile Path C)

Fig 1. Divergent orthogonal derivatization of 2-Cyanocyclopentane-1-sulfonyl fluoride.

Quantitative Reaction Scope

The table below summarizes the optimized parameters for the three primary derivatization pathways. These conditions have been engineered to maximize yield while suppressing side reactions (e.g., elimination of the cyclopentane ring).

Derivative ClassReagentsCatalyst / BaseSolventTemp (°C)Time (h)Typical Yield
Cyclopentanesulfonamides 1° or 2° AminesDIPEA (2.0 eq)MeCN252 - 485 - 95%
Aryl Sulfonates PhenolsDBU (0.2 - 1.0 eq)MeCN / DMF25 - 504 - 1280 - 92%
Tetrazole-SO₂F NaN₃ZnBr₂ (0.1 eq)H₂O / iPrOH8012 - 2470 - 85%

Experimental Protocols & Self-Validating Workflows

Protocol A: Chemoselective SuFEx Sulfonamidation

Objective: Synthesis of 2-cyanocyclopentane-1-sulfonamides via reaction with primary or secondary amines. Causality & Design: Acetonitrile (MeCN) is selected as a polar aprotic solvent to solubilize both the aliphatic sulfonyl fluoride and the amine without competing as a nucleophile. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HF byproduct. Scavenging HF is critical; it drives the equilibrium forward and prevents the protonation of the nucleophilic amine, ensuring rapid conversion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve CCSF (1.0 mmol, 177.2 mg) in anhydrous MeCN (5.0 mL).

  • Amine Addition: Add the desired primary or secondary amine (1.2 mmol) dropwise to the stirring solution at room temperature.

  • Base Addition: Slowly add DIPEA (2.0 mmol, 348 µL). Seal the vial and stir at 25 °C.

  • Self-Validation (Monitoring): Monitor the reaction via ¹⁹F NMR. The disappearance of the characteristic –SO₂F multiplet (typically between +50 to +60 ppm) and the emergence of a clean baseline indicates complete consumption of the electrophile. TLC (Hexanes/EtOAc) can also be used, utilizing KMnO₄ stain for visualization.

  • Workup: Concentrate the mixture under reduced pressure. Dilute the residue with EtOAc (20 mL) and wash with 1M HCl (2 × 10 mL) to remove excess amine and DIPEA salts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure sulfonamide.

Protocol B: SuFEx Sulfonylation of Phenols

Objective: Synthesis of aryl 2-cyanocyclopentane-1-sulfonates. Causality & Design: Phenols are significantly less nucleophilic than aliphatic amines. To overcome this activation barrier without resorting to harsh thermal conditions, DBU is employed. DBU acts as a strong amidine base to deprotonate the phenol, forming a reactive phenoxide-DBU ion pair. Furthermore, DBU facilitates the displacement of the fluoride ion, dramatically lowering the activation energy for S–O bond formation [4].

Mechanism A Phenol (Ar-OH) C Ar-O⁻ [DBU-H]⁺ Ion Pair A->C Deprotonation B DBU Catalyst B->C E Transition State [Ar-O-SO2(R)-F]⁻ C->E Nucleophilic Attack D R-SO2F (CCSF) D->E F Sulfonate Ester (Ar-O-SO2-R) E->F S-O Formation G [DBU-H]⁺F⁻ Byproduct E->G F⁻ Elimination

Fig 2. DBU-catalyzed SuFEx mechanism for the sulfonylation of phenols.

Step-by-Step Methodology:

  • Preparation: Dissolve the target phenol (1.0 mmol) and CCSF (1.1 mmol, 195 mg) in anhydrous MeCN or DMF (5.0 mL).

  • Catalysis: Add DBU (0.2 to 1.0 mmol, depending on phenol sterics) dropwise. A slight exotherm may be observed.

  • Reaction: Stir the mixture at 25 °C (or up to 50 °C for highly sterically hindered phenols) for 4–12 hours.

  • Self-Validation: The reaction is self-indicating via LC-MS. The formation of the sulfonate ester mass peak[M+H]⁺ or [M+Na]⁺ will correlate with the consumption of the UV-active phenol starting material.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with water (3 × 10 mL) to remove DMF/DBU, dry over MgSO₄, and purify via flash column chromatography.

Protocol C: Orthogonal Nitrile Derivatization (Tetrazole Synthesis)

Objective: Synthesis of 2-(1H-tetrazol-5-yl)cyclopentane-1-sulfonyl fluoride. Causality & Design: The –SO₂F group is remarkably stable to hot aqueous conditions, provided the pH is not highly basic. This allows for the orthogonal transformation of the –CN group. Zinc bromide (ZnBr₂) is used as a Lewis acid catalyst. It coordinates to the nitrogen atom of the cyano group, increasing the electrophilicity of the carbon center. This facilitates a [3+2] cycloaddition with the azide ion under mild, aqueous-compatible conditions, leaving the –SO₂F group entirely intact.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled reaction tube, combine CCSF (1.0 mmol, 177.2 mg), sodium azide (NaN₃, 1.5 mmol, 97.5 mg), and ZnBr₂ (0.1 mmol, 22.5 mg).

  • Solvent Addition: Add a 1:1 mixture of H₂O and isopropanol (4.0 mL).

  • Cycloaddition: Seal the tube and heat the mixture to 80 °C behind a blast shield for 16 hours.

  • Self-Validation: Reaction completion is verified by IR spectroscopy. The sharp, distinct –C≡N stretching band at ~2240 cm⁻¹ will completely disappear, while the strong –SO₂F asymmetric and symmetric stretches (~1420 and ~1210 cm⁻¹) will remain unchanged.

  • Workup: Cool the reaction to room temperature. Acidify the mixture to pH 2 using 1M HCl to protonate the tetrazole. Extract with EtOAc (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the tetrazole-sulfonyl fluoride derivative.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition URL:[Link]

  • An Approach to Aliphatic Sulfonyl Fluorides Organic Letters - ACS Publications URL:[Link]

  • Rh-Catalyzed Highly Enantioselective Synthesis of Aliphatic Sulfonyl Fluorides National Institutes of Health (PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

side reactions of 2-Cyanocyclopentane-1-sulfonyl fluoride in buffer

Welcome to the technical support guide for 2-Cyanocyclopentane-1-sulfonyl Fluoride. This document is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Cyanocyclopentane-1-sulfonyl Fluoride. This document is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential side reactions encountered when using this aliphatic sulfonyl fluoride in buffered aqueous solutions. While specific literature on 2-cyanocyclopentane-1-sulfonyl fluoride is limited, the principles outlined here are based on the well-established chemistry of sulfonyl fluorides and will empower you to anticipate and mitigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2-cyanocyclopentane-1-sulfonyl fluoride in my aqueous buffer?

A1: The primary concern is the hydrolytic stability of the sulfonyl fluoride (SO₂F) moiety. Sulfonyl fluorides, while significantly more stable than their sulfonyl chloride counterparts, are susceptible to hydrolysis in aqueous environments, especially under neutral to alkaline conditions.[1][2][3] This reaction will convert your active compound into the corresponding sulfonic acid, which is inactive for covalent modification, leading to a loss of potency and inconsistent results over time.

Q2: How does the pH of my buffer affect the stability of the compound?

A2: The rate of hydrolysis is highly pH-dependent. The stability of sulfonyl fluorides decreases as the pH increases (becomes more alkaline).[1] For the related compound, Phenylmethylsulfonyl fluoride (PMSF), the half-life at 25°C is approximately 110 minutes at pH 7.0, but this drops to just 35 minutes at pH 8.0.[1][2] Therefore, maintaining a neutral or slightly acidic pH is crucial for maximizing the compound's active lifetime in your experiment.

Q3: Can the components of my buffer system directly react with 2-cyanocyclopentane-1-sulfonyl fluoride?

A3: Yes, this is a critical consideration. Buffers containing nucleophilic functional groups, such as primary or secondary amines (e.g., Tris, glycine), can react directly with the electrophilic sulfur atom of the sulfonyl fluoride. This reaction forms a stable sulfonamide adduct, consuming your active compound and potentially interfering with your assay. This reaction is more pronounced at higher pH values where the amine groups are deprotonated and thus more nucleophilic.

Q4: I'm having trouble dissolving the compound in my buffer. What is the recommended procedure?

A4: Aliphatic sulfonyl fluorides often have limited solubility in purely aqueous solutions.[1] The recommended method is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as anhydrous DMSO, ethanol, or methanol.[1] This stock solution should then be added to your aqueous buffer with vigorous vortexing or stirring to ensure rapid and even dispersion, which helps to prevent precipitation.[1]

Q5: How should I store my stock solution of 2-cyanocyclopentane-1-sulfonyl fluoride?

A5: Stock solutions should be prepared in an anhydrous (dry) organic solvent and stored at 2-8°C or -20°C in a tightly sealed vial to prevent contamination with moisture.[1] The presence of water will lead to the slow hydrolysis of the compound even in the organic solvent. For a related compound, PMSF, stock solutions in anhydrous isopropanol are stable for at least 9 months at 2-8°C.[1]

Troubleshooting Guide: Side Reactions & Experimental Issues

This guide addresses common problems researchers may encounter. The core principle is that the sulfonyl fluoride moiety is a moderately reactive electrophile, and its stability is a balance between being stable enough for handling while being reactive enough to covalently modify its intended biological target.[4][5]

Issue 1: Loss of Compound Activity or Inconsistent Results Over Time
Potential Cause Explanation Recommended Solution
Hydrolysis of the Sulfonyl Fluoride The SO₂F group has reacted with water in the buffer to form an inactive sulfonic acid. This process is accelerated by higher pH and temperature.[1][6]1. Control pH: If your experiment allows, use a buffer with a pH between 6.0 and 7.2.[5] 2. Prepare Fresh: Always prepare the aqueous working solution immediately before use.[1] 3. Last-Minute Addition: Add the compound to your experimental system at the last possible moment.
Reaction with Buffer Components Nucleophilic buffers (e.g., Tris) are reacting with your compound, depleting the active concentration.1. Choose a Non-Nucleophilic Buffer: Switch to a buffer system that does not contain primary or secondary amines, such as PBS (Phosphate-Buffered Saline), HEPES, or MOPS. 2. pH Management: If you must use an amine-containing buffer, ensure the pH is low enough that the majority of the amine groups are protonated and therefore non-nucleophilic.
Issue 2: Precipitate Formation When Preparing Working Solution
Potential Cause Explanation Recommended Solution
Low Aqueous Solubility The final concentration of the compound in the aqueous buffer exceeds its solubility limit.1. Decrease Final Concentration: If possible, lower the working concentration of the compound. 2. Optimize Solvent Addition: Add the organic stock solution dropwise into the vigorously vortexing or stirring aqueous buffer.[1] This rapid mixing is crucial for proper dispersion. 3. Increase Co-solvent: If your system tolerates it, slightly increase the percentage of the organic solvent in the final working solution.
Low Temperature The buffer is at a low temperature (e.g., on ice), which can significantly decrease the solubility of organic compounds.1. Prepare at Room Temperature: Prepare the working solution at room temperature and then cool it down if necessary, observing for any precipitation. 2. Pre-cool Dilutions: Perform a small-scale test to determine the solubility at the required experimental temperature before committing to a large-scale experiment.
Visualizing Potential Side Reactions

The following diagram illustrates the two most common side reactions for 2-cyanocyclopentane-1-sulfonyl fluoride in a typical experimental buffer.

Side_Reactions cluster_main 2-Cyanocyclopentane-1-sulfonyl Fluoride cluster_products Side Products (Inactive) Compound Active Compound (SO₂F) Hydrolysis_Product Hydrolysis Product (Sulfonic Acid) Compound->Hydrolysis_Product H₂O (pH > 7) Buffer_Adduct Buffer Adduct (e.g., Sulfonamide) Compound->Buffer_Adduct Nucleophilic Buffer (e.g., Tris, R-NH₂)

Caption: Major side reaction pathways for 2-cyanocyclopentane-1-sulfonyl fluoride in buffer.

Experimental Protocol: Preparation and Use of Working Solutions

This protocol is designed to minimize the impact of side reactions and ensure consistent experimental outcomes.

Materials:

  • 2-Cyanocyclopentane-1-sulfonyl Fluoride

  • Anhydrous organic solvent (e.g., DMSO, Ethanol)

  • Experimental aqueous buffer (non-nucleophilic, pH 6.0-7.2 recommended)

Step-by-Step Methodology:

  • Prepare Concentrated Stock Solution: a. Allow the vial of 2-cyanocyclopentane-1-sulfonyl fluoride to come to room temperature before opening to prevent moisture condensation. b. Dissolve the compound in a minimal amount of anhydrous organic solvent to create a high-concentration stock (e.g., 10-100 mM). c. Ensure complete dissolution. Brief sonication may be used if necessary. d. Store this stock solution at 2-8°C or -20°C in a tightly sealed, desiccated container.

  • Prepare Aqueous Working Solution (Immediately Before Use): a. Bring your experimental aqueous buffer to room temperature. b. Calculate the volume of the concentrated stock solution required to achieve the desired final concentration. c. While vigorously vortexing or stirring the buffer, add the calculated volume of the stock solution dropwise. d. Visually inspect the solution to confirm that no precipitation has occurred. If it has, the concentration is too high for the current buffer/solvent composition. e. Use this freshly prepared working solution without delay. Do not store aqueous solutions of the compound.

Recommended Workflow to Minimize Side Reactions

Workflow A 1. Prepare Concentrated Stock in Anhydrous Solvent B 2. Store Stock Solution (Anhydrous, Cold, Sealed) A->B Storage C 3. Prepare Fresh Working Solution (Vortexing Buffer) A->C D 4. Add Immediately to Experimental System C->D F [STOP] Do Not Store Aqueous Solution C->F E 5. Run Experiment D->E

Caption: Recommended experimental workflow for using 2-cyanocyclopentane-1-sulfonyl fluoride.

References
  • Abbasov, M. E., Cravatt, B. F., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Thermo Orion. (n.d.). Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride.
  • Sigma-Aldrich. (n.d.).
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
  • A. T. L. Lee, et al. (n.d.). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC - NIH.
  • (n.d.).
  • Enamine. (n.d.). Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.
  • (2024). Unconventional reactivity of sulfonyl fluorides. Spiral.
  • (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • (2022).
  • Enamine. (2025). Sulfonyl Fluorides.
  • (2019).
  • (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Sigma-Aldrich. (n.d.).
  • (2023). Sulfur fluoride exchange. PMC.
  • (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed.
  • (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • (n.d.).
  • (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.
  • (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes.
  • (n.d.). 2-cyanocyclopentane-1-sulfonyl fluoride (C6H8FNO2S). PubChemLite.
  • (2025). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv.
  • (2019).

Sources

Optimization

stability of 2-Cyanocyclopentane-1-sulfonyl fluoride in aqueous solution

This technical guide is structured to function as a direct support resource for researchers utilizing 2-Cyanocyclopentane-1-sulfonyl fluoride in chemical biology and medicinal chemistry campaigns. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to function as a direct support resource for researchers utilizing 2-Cyanocyclopentane-1-sulfonyl fluoride in chemical biology and medicinal chemistry campaigns.

Executive Summary: The Stability Paradox

2-Cyanocyclopentane-1-sulfonyl fluoride belongs to the class of SuFEx (Sulfur-Fluoride Exchange) reagents.[1] Unlike their sulfonyl chloride cousins, which decompose rapidly in water, sulfonyl fluorides exhibit a unique "kinetic stability." They are generally stable in aqueous solution but become highly reactive only when activated by a specific protein environment or catalyst.

However, this specific molecule contains a Cyano (-CN) group at the C2 position.

  • The Impact: The nitrile group is strongly electron-withdrawing. Through inductive effects ($ -I $), it pulls electron density away from the sulfur center, making the sulfur more electrophilic.

  • The Result: While still vastly more stable than chlorides, this compound is more susceptible to alkaline hydrolysis than simple alkyl sulfonyl fluorides. Strict pH control is non-negotiable.

Critical Stability Parameters

The following data points represent the operational "safe zones" for this compound.

ParameterSafe RangeDanger ZoneMechanism of Failure
pH pH 4.0 – 7.4 > pH 8.0 Hydroxide (

) attacks the S(VI) center, displacing fluoride.
Buffer PBS, HEPES, MOPSTris, Glycine Primary amines in Tris/Glycine can slowly react with the probe (aminolysis) over long incubations.
Solvent DMSO, AcetonitrileMethanol/EthanolProtic nucleophilic solvents can form sulfonate esters at high pH or temp.
Temperature 4°C or -20°C> 37°C (Prolonged)Thermal energy overcomes the activation barrier for hydrolysis.

Troubleshooting Guide

Identify your issue below to find the immediate remediation.

Issue A: "My compound disappears from LC-MS traces within 1 hour."

Diagnosis: Rapid Hydrolysis or Adduct Formation.

  • Check 1 (pH): Is your buffer pH > 7.5? The electron-withdrawing Cyano group lowers the pKa of the

    
    -proton and increases Sulfur electrophilicity. Action:  Adjust pH to 6.5–7.0.
    
  • Check 2 (Buffer): Are you using Tris? Action: Switch to PBS or HEPES. Tris contains a primary amine that can form a sulfonamide adduct, often mistaken for degradation.

Issue B: "I see the compound, but it won't label my protein."

Diagnosis: Latent Electrophilicity.

  • Context: Sulfonyl fluorides are bio-orthogonal by default. They require a specific basic residue (Lysine/Histidine) or a Tyrosine in the binding pocket to "activate" the fluoride displacement.

  • Action: This is likely not a stability issue but a binding affinity issue. If the probe does not bind the pocket tightly, the local concentration is too low to drive the SuFEx reaction.

Issue C: "I see a mass shift of -2 Da or +16 Da."

Diagnosis: Elimination or Hydrolysis.

  • Observation: Mass [M-HF] (Elimination) or [M-F+OH] (Hydrolysis).

  • Cause: The C2-Cyano group acidifies the C1/C2 protons. At high pH, base-mediated elimination of HF can occur, creating a cyclopentenyl sulfone.

  • Action: Keep pH strict (max 7.4). Avoid strong bases (DBU) in the aqueous phase.

Visualizing Stability Logic

The following diagram illustrates the decision matrix for handling this probe to prevent degradation.

StabilityLogic Start Start: Dissolve Compound SolventCheck Solvent: DMSO/ACN? Start->SolventCheck AqueousStep Dilute into Aqueous Buffer SolventCheck->AqueousStep Yes pHCheck Check pH AqueousStep->pHCheck BufferCheck Check Buffer Type pHCheck->BufferCheck pH 5.0 - 7.4 Hydrolysis DEGRADATION (Hydrolysis to Sulfonic Acid) pHCheck->Hydrolysis pH > 7.5 Elimination ELIMINATION (Loss of HF -> Alkene) pHCheck->Elimination pH > 8.5 Stable STABLE (Ready for Assay) BufferCheck->Stable PBS/HEPES/MOPS Aminolysis SIDE REACTION (Tris-Adduct Formation) BufferCheck->Aminolysis Tris/Glycine

Caption: Decision tree for maintaining the structural integrity of 2-Cyanocyclopentane-1-sulfonyl fluoride in solution.

Validated Experimental Protocols

Protocol A: Stock Solution Preparation
  • Objective: Create a stable 100 mM stock.

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

  • Procedure:

    • Weigh solid compound in a glass vial (avoid plastics that leach plasticizers).

    • Add DMSO to reach 100 mM concentration.

    • Vortex for 30 seconds.

    • Critical: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C. Stability: >6 months.

Protocol B: Aqueous Stability Assay (LC-MS)
  • Objective: Verify compound integrity before running a biological assay.

  • Materials: 100 mM Stock, PBS (pH 7.4), Formic Acid, Acetonitrile.

  • Steps:

    • Dilution: Dilute stock 1:100 into PBS (Final: 1 mM).

    • Incubation: Incubate at Room Temperature (25°C).

    • Sampling: Take 50 µL aliquots at T=0, T=1h, T=4h, T=24h.

    • Quenching: Immediately add 50 µL Acetonitrile + 0.1% Formic Acid to each aliquot (Acid stabilizes the SuFEx group).

    • Analysis: Inject on LC-MS (Reverse Phase C18).

    • Pass Criteria: >95% parent ion at T=4h.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in cell culture media? A: Yes, but be aware of serum proteins. Fetal Bovine Serum (FBS) contains albumin, which has nucleophilic residues that may scavenge the probe over long durations (24h+). For short treatments (<4h), stability in media (DMEM/RPMI) is sufficient.

Q2: Why is the Cyano group important for stability? A: The Cyano group is an "activator." In standard alkyl sulfonyl fluorides, the sulfur is very stable. The Cyano group pulls electrons, making the sulfur more "thirsty" for nucleophiles. This makes it a better covalent inhibitor but also slightly more fragile in water than a non-functionalized counterpart [1].

Q3: How do I quench the reaction? A: Unlike other electrophiles, you generally don't need to "quench" excess probe chemically if you are doing a pull-down, as the reaction is specific. However, to stop the reaction, acidification (adding 1% Formic Acid or TFA) is the most effective method, as protonation inhibits the nucleophilic attack [2].

References

  • Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Context: Establishes the foundational stability/reactivity profile of SuFEx reagents.
  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

    • Context: Details the aqueous stability windows and protein reactivity mechanisms.
  • Enamine Ltd. "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Technical Notes.

    • Context: Practical handling data for aliph

Sources

Troubleshooting

Technical Support Center: Sulfonyl Fluoride (SF) Probes

Topic: Troubleshooting & Optimization of SuFEx-Enabled Protein Profiling Welcome to the SF Probe Support Center Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization of SuFEx-Enabled Protein Profiling

Welcome to the SF Probe Support Center

Status: Operational | Lead Scientist: Dr. A. Vance | Context: SuFEx Chemistry

You are likely here because your sulfonyl fluoride (SF) probe is behaving paradoxically: it is either too stable to react or seemingly disappears during analysis. Unlike "hot" electrophiles (e.g., sulfonyl chlorides, NHS esters), SF probes operate on the principle of "Context-Dependent Reactivity" (SuFEx). They are "sleeping beauties"—metabolically stable and inert until activated by a specific protein microenvironment.

This guide addresses the three most common failure modes: Silent Reactivity (Biological), The "Ghost" Modification (Mass Spectrometry), and Hydrolytic Confusion (Chemistry).

Module 1: Reactivity & Specificity

Why isn't my probe labeling the target?

The Core Issue: Users often expect SF probes to behave like general alkylating agents. They do not. SF probes require a "privileged" pocket to facilitate the ejection of the fluoride ion. If your target lacks a specific geometry (often a hydrogen-bond donor network or a proximal base), the reaction will not proceed, even at high concentrations.

Troubleshooting Q&A

Q: I see no labeling on my target kinase, even though it has a Lysine in the pocket. Why? A: SF probes are not strictly Lysine-specific. They are residue-agnostic but environment-specific .

  • Mechanism: The reaction follows a two-step process:[1][2][3] (1) Non-covalent binding (affinity)

    
     (2) Covalent capture (SuFEx).
    
  • The Fix:

    • Check pH: SuFEx on Tyrosine/Serine is proton-transfer dependent. Increase buffer pH to 8.0–8.5 to assist deprotonation of the nucleophile.

    • Check "Helper" Residues: The reaction often requires a neighboring Histidine or Arginine to act as a general base. If your mutant lacks this "helper," labeling may fail.

Q: My probe is labeling everything (high background). How do I fix this? A: You have likely exceeded the "SuFEx Window."

  • Cause: At concentrations >50 µM or incubation times >4 hours, SF probes lose their "privileged" specificity and begin functioning as non-specific hydrophobic tags.

  • The Fix: Perform a "Time vs. Concentration" matrix. Ideal SuFEx labeling should saturate between 10–60 minutes at 1–10 µM .

Module 2: Mass Spectrometry & Analysis

I see the mass shift, but I can't localize the site.

The Core Issue: Sulfonyl fluoride adducts are notorious for Neutral Loss during collision-induced dissociation (CID). The energy required to fragment the peptide backbone is often higher than the energy required to break the probe-peptide bond.

Troubleshooting Q&A

Q: I can't identify the modified peptide in MS/MS. Where is it? A: You are likely experiencing "Gas-Phase Elimination."

  • Phenomenon: Upon fragmentation, the sulfonyl adduct may eject

    
     or the entire aryl-sulfonyl moiety, leaving the unmodified peptide mass (or a dehydrated form).
    
  • The Fix:

    • Use ETD/EThcD: Electron Transfer Dissociation preserves labile PTMs better than CID/HCD.

    • Diagnostic Ions: Look for the specific mass of your probe's "warhead" in the low

      
       region (e.g., the aryl cation).
      
    • Soft Fragmentation: Lower your Normalized Collision Energy (NCE) by 5–10%.

Q: How do I calculate the exact mass addition? A: Remember the fluoride leaves.



  • Common Mistake: Do not add the mass of the full probe. The reaction is a substitution, not an addition.

Module 3: Stability & Storage

Is my probe degrading in the freezer?

The Core Issue: Researchers often treat SF probes with the same paranoia as Sulfonyl Chlorides. This is unnecessary and can lead to poor experimental design.

Stability Comparison Table
FeatureSulfonyl Fluoride (SF)Sulfonyl Chloride (SC)Implication for User
Water Stability High (Hours to Days)Low (Minutes)SF can be used in aqueous buffers without immediate quenching.
Reductive Stability HighLowSF is compatible with TCEP/DTT (unlike SC, which reduces to sulfinic acid).
Thermodynamic Stability HighLowSF resists thermal decomposition; SC degrades rapidly.
Reactivity Driver Protein MicroenvironmentIntrinsic ElectrophilicitySF requires a binding pocket; SC reacts with surface nucleophiles.

Visualizing the Mechanism

The following diagram illustrates the "Context-Dependent" nature of SuFEx labeling, contrasting a successful "privileged" reaction with a failed non-specific interaction.

SuFEx_Mechanism Probe SF Probe (Inert) Binding Non-Covalent Binding Probe->Binding Kd driven Pocket Privileged Pocket (H-Bond Network) Binding->Pocket High Affinity Surface Surface (No Catalysis) Binding->Surface Low Affinity Reaction F- Ejection (SuFEx) Pocket->Reaction Proximity Catalysis NoReaction Probe Washes Off (No Labeling) Surface->NoReaction Stable S-F bond remains intact Covalent Covalent Adduct (Stable) Reaction->Covalent Irreversible

Figure 1: The SuFEx Selection Mechanism. Unlike standard electrophiles, SF probes require specific pocket geometry to transition from non-covalent binding to covalent modification.

Standard Operating Procedure (SOP): SF-Probe Profiling

Objective: Label and identify target proteins in complex lysate using an SF-alkyne probe.

Phase 1: Preparation
  • Lysis Buffer: PBS or HEPES (pH 7.5). Avoid Tris if possible, though SF is generally orthogonal to primary amines at neutral pH.

  • Protein Conc: Adjust lysate to 1–2 mg/mL.

  • Probe Stock: Dissolve SF probe in DMSO (50x stock).

Phase 2: The Labeling Reaction
  • Add Probe: Add SF probe to lysate (Final conc: 1–10 µM). DMSO should be <2%.

  • Incubate: 1 hour at 25°C (Room Temp) or 37°C.

    • Critical Checkpoint: Do not boil yet.

  • Quench: (Optional) Add 4x Laemmli buffer. The SDS and boiling will denature the protein, destroying the "pocket" required for SuFEx, effectively stopping the reaction.

Phase 3: Click Chemistry & Analysis
  • Click Reaction: Add Reporter Tag (Azide-Biotin or Azide-Fluorophore), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). Incubate 1 hr.

  • Precipitation: Acetone precipitate to remove excess probe.

  • Digestion: Re-solubilize and digest with Trypsin.

  • MS Analysis: Run LC-MS/MS. Search for modification: + [Probe Mass - 19.00].

Troubleshooting Flowchart

Troubleshooting_Tree Start Issue Detected Q1 Is there a mass shift on the whole protein? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Can you map the residue in MS/MS? Yes1->Q2 CheckCond Check Reaction Conditions No1->CheckCond Sol1 Neutral Loss Issue: Use ETD or Soft CID Q2->Sol1 No Sol2 Increase pH (8.0) or Probe Conc. CheckCond->Sol2 Probe Stable? Sol3 Check Protein Integrity (Is the pocket folded?) CheckCond->Sol3 Probe Good?

Figure 2: Decision tree for diagnosing labeling failures. Note that protein folding is often the silent killer of SuFEx reactions.

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. Link

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Fadeyi, O. A., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science. Link

  • Hymel, D., & Peterson, B. R. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology.[4] Link

  • Narayanam, M. K., et al. (2015).[5] Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Journal of the American Chemical Society.[4] Link

Sources

Optimization

Technical Support Center: Enhancing the Selectivity of 2-Cyanocyclopentane-1-sulfonyl fluoride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemical biologists, and drug development professionals troubleshoot and optimize Sulfu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemical biologists, and drug development professionals troubleshoot and optimize Sulfur(VI) Fluoride Exchange (SuFEx) reactions utilizing 2-Cyanocyclopentane-1-sulfonyl fluoride .

This specific aliphatic sulfonyl fluoride is a powerful electrophile. However, its unique architecture—a sterically demanding cyclopentane ring coupled with an electron-withdrawing α-cyano group—creates specific challenges regarding chemoselectivity and stereochemical fidelity. This guide provides mechanistic causality, self-validating protocols, and data-driven troubleshooting to ensure your bioconjugation and synthetic workflows succeed.

Part 1: Frequently Asked Questions (Troubleshooting Selectivity & Stability)

Q1: Why am I observing poor chemoselectivity between amine and phenol nucleophiles when using this reagent? A1: The intrinsic reactivity of the S(VI)-F bond is highly dependent on the microenvironment and the specific catalyst utilized. The 2-cyano group inductively withdraws electron density, significantly increasing the electrophilicity of the sulfonyl fluoride. If you use a strong, unhindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), both amines (N-nucleophiles) and phenols (O-nucleophiles) are rapidly activated, leading to a loss of chemoselectivity. Causality & Solution: To enhance selectivity for phenols (e.g., tyrosine residues in proteins), switch to a milder, more sterically hindered base like Tetramethylguanidine (TMG). TMG selectively deprotonates phenols without over-activating the sulfonyl fluoride, establishing a kinetic preference for O-SuFEx [1].

Q2: I am losing the stereochemical integrity (diastereomeric ratio, dr) of my 2-Cyanocyclopentane-1-sulfonyl fluoride during the reaction. What is causing this epimerization? A2: Your substrate contains highly acidic α-protons. The proton at the C2 position is alpha to a strongly electron-withdrawing cyano group, and the proton at the C1 position is alpha to the sulfonyl group. In the presence of strong bases or prolonged heating, reversible deprotonation occurs, leading to epimerization via a planar enolate-like carbanion intermediate. Causality & Solution: Epimerization is a thermodynamically driven side reaction. To prevent this, you must operate under strict kinetic control. Lower the reaction temperature to 0–4 °C, avoid excess base, and utilize biphasic aqueous buffer systems (e.g., PBS pH 7.8) which naturally buffer the local pH and suppress bulk deprotonation [2].

Q3: Why is my SuFEx reaction failing in reductive biological buffers (e.g., those containing Glutathione)? A3: Unlike traditional sulfonyl chlorides, which undergo homolytic cleavage and are highly susceptible to reduction, sulfonyl fluorides undergo strictly heterolytic cleavage. The S-F bond possesses a remarkably high dissociation energy (~90.5 kcal/mol) [3]. If your reaction is failing, it is not due to reduction by GSH. It is likely due to insufficient activation of the fluoride leaving group. Ensure your buffer pH is optimized (typically pH 7.5–8.0) to facilitate the formation of the transition state where the fluoride ion is stabilized by hydrogen bonding .

Part 2: Mechanistic Visualizations

Understanding the divergent pathways of 2-Cyanocyclopentane-1-sulfonyl fluoride is critical for optimizing your reaction conditions.

G A 2-Cyanocyclopentane-1-sulfonyl fluoride (Chiral S(VI) Electrophile) B Strong Base (DBU) Non-polar Solvent A->B Activation C Mild Base (TMG) or Aqueous Buffer (pH 7.8) A->C Activation D N-SuFEx & O-SuFEx (Low Chemoselectivity) B->D Kinetic Overdrive E O-SuFEx (Tyrosine/Phenol) (High Chemoselectivity) C->E Controlled Deprotonation

Caption: Catalyst-dependent chemoselectivity pathways for 2-Cyanocyclopentane-1-sulfonyl fluoride.

G A Substrate + Base B α-Proton Abstraction (C1 or C2) A->B Excess Base / High Temp D Nucleophilic Attack at S(VI) Center A->D Optimized Catalyst (e.g., TMG, 4°C) C Epimerization (Loss of dr) B->C Thermodynamic Sink E Desired SuFEx Conjugate D->E Kinetic Control

Caption: Divergence between desired SuFEx substitution and base-catalyzed epimerization.

Part 3: Quantitative Data & Catalyst Selection

To establish a self-validating experimental design, refer to the following table. It summarizes how catalyst choice dictates the selectivity and stereochemical fidelity of this specific sulfonyl fluoride [4].

Catalyst / ConditionTarget NucleophileChemoselectivity (O vs N)Stereochemical Fidelity (dr retention)Mechanistic Rationale
DBU (2.0 eq), CH3CNPrimary AminesLow (Reacts with both)Poor (<50%)Strong base causes rapid α-deprotonation and non-selective S(VI) attack.
BEMP (0.2 eq), NeatSilyl EthersHigh (O-selective)Moderate (~70%)Fluoride-mediated silyl deprotection creates a tight ion pair.
TMG (1.5 eq), DMFPhenols / TyrosineVery High (>95% O-sel)Excellent (>90%)Mild basicity prevents epimerization; selectively activates phenols[1].
PBS Buffer (pH 7.8)Peptidic TyrosineAbsolute (Tyr only)Excellent (>95%)Aqueous hydrogen bonding stabilizes the departing F⁻ ion,[2].

Part 4: Step-by-Step Troubleshooting Methodologies

Every protocol described below is engineered as a self-validating system . By incorporating specific checkpoints, you can verify the mechanistic integrity of your reaction before proceeding to costly purification steps.

Protocol A: Tyrosine-Selective O-SuFEx with High Diastereomeric Retention

This protocol is designed to conjugate 2-Cyanocyclopentane-1-sulfonyl fluoride to a tyrosine-containing peptide while preventing epimerization of the cyclopentane ring.

  • Preparation: Dissolve the tyrosine-containing substrate (1.0 eq, 0.1 mmol) in 1.0 mL of degassed Phosphate-Buffered Saline (PBS, 100 mM, pH 7.8)[2].

  • Reagent Addition: In a separate vial, dissolve 2-Cyanocyclopentane-1-sulfonyl fluoride (1.2 eq, 0.12 mmol) in 50 μL of DMSO to ensure complete solubility.

  • Controlled Mixing: Dropwise add the sulfonyl fluoride solution to the vigorously stirring aqueous buffer at 4 °C.

    • Causality: The low temperature and slow addition maintain kinetic control, preventing base-catalyzed epimerization of the highly acidic α-cyano proton.

  • Catalysis: Add Tetramethylguanidine (TMG, 0.1 eq) if the intrinsic reactivity of the peptide is too low.

    • Causality: TMG acts as a specific proton shuttle for the phenolic -OH without abstracting the carbon-bound α-protons[1].

  • Self-Validation Checkpoint: Before bulk addition of the peptide, incubate a small aliquot of the sulfonyl fluoride in the basic buffer for 1 hour and analyze via LC-MS. If you observe the formation of a diastereomer, your local pH is too high or mixing is inadequate. Adjust the buffer capacity before proceeding.

  • Incubation & Quenching: Stir at 4 °C for 4 hours. Quench the reaction by adjusting the pH to 6.0 using dilute HCl, then extract with EtOAc or purify via preparative HPLC.

Protocol B: Amine-Selective N-SuFEx (Overcoming Steric Hindrance)

The cyclopentane ring imposes significant steric bulk. To selectively target amines without forcing harsh conditions that degrade the cyano group:

  • Solvent Selection: Utilize a polar aprotic solvent (e.g., NMP or DMF) to maximize the nucleophilicity of the amine.

  • Activation: Add the primary amine (1.2 eq) to 2-Cyanocyclopentane-1-sulfonyl fluoride (1.0 eq) in NMP at room temperature.

  • Promoter Addition: Add 1-Hydroxybenzotriazole (HOBt) (0.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: HOBt acts as a nucleophilic catalyst, forming a highly reactive intermediate that bypasses the steric hindrance of the cyclopentane ring, allowing the amine to attack efficiently.

  • Self-Validation Checkpoint: Monitor the reaction via 19F NMR. The disappearance of the characteristic S-F peak (~ +50 to +60 ppm) directly correlates with product formation. If the peak disappears but the product mass is absent on LC-MS, hydrolysis is outcompeting amidation. Ensure your solvents are strictly anhydrous.

  • Isolation: Precipitate the product by adding ice-cold water and collect via vacuum filtration.

Part 5: References

  • National Institutes of Health (PMC). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media." Retrieved from: [Link][2]

  • RHHZ. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Retrieved from: [Link][4]

  • National Institutes of Health (PMC). "Sulfur fluoride exchange." Retrieved from:[Link][1]

Sources

Troubleshooting

Technical Support Hub: Scale-Up Synthesis of 2-Cyanocyclopentane-1-sulfonyl Fluoride

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: SUFEX-CYANO-001 Executive Summary: The Technical Challenge You are attempting to synthesize 2-cyanocyclopentane-1-sulfonyl fluoride ....

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: SUFEX-CYANO-001

Executive Summary: The Technical Challenge

You are attempting to synthesize 2-cyanocyclopentane-1-sulfonyl fluoride . This is not a trivial aliphatic sulfonyl fluoride. It represents a "push-pull" system where the electron-withdrawing nitrile group at the


-position significantly increases the acidity of the 

-protons.

The Critical Failure Mode: The standard basic conditions used for many SuFEx reagent syntheses (e.g., KF/18-crown-6) will likely destroy your molecule via


-elimination , reverting it to 1-cyanocyclopent-1-ene and ejecting the sulfonyl group.

This guide details a self-validating protocol designed specifically to mitigate this elimination risk while ensuring high conversion during the critical Chloride-to-Fluoride (Cl


 F) exchange.

Module 1: The Master Protocol (Scale-Up Ready)

We recommend the Bifluoride Anion Exchange method (Sharpless/Dong Protocol) over "naked" fluoride sources. The acidic nature of


 protects your base-sensitive nitrile/sulfonyl motif.
The Synthetic Pathway

Assumption: You are starting from the Sulfonyl Chloride precursor or generating it in situ from the Thioacetate/Thiol.

SynthesisFlow Start Precursor: 2-Cyanocyclopentane- 1-sulfonyl Chloride Reaction Biphasic Mixing RT, 4-12 Hours Vigorous Stirring Start->Reaction Dissolve in MeCN Reagent Reagent: Sat. aq. KHF2 (3.0 eq) + MeCN (1:1 v/v) Reagent->Reaction Add Dropwise Workup Workup: Dilute w/ EtOAc Wash w/ Water (Not Base!) Reaction->Workup Monitor by 19F NMR Product Target: 2-Cyanocyclopentane- 1-sulfonyl Fluoride Workup->Product Distillation/Cryst.

Figure 1: Optimized Biphasic Exchange Protocol using Potassium Bifluoride (


).
Step-by-Step Procedure (10g - 100g Scale)
  • Preparation: Dissolve 2-cyanocyclopentane-1-sulfonyl chloride (1.0 equiv) in Acetonitrile (MeCN) [Concentration: 0.5 M].

  • Activation: Prepare a saturated aqueous solution of Potassium Bifluoride (

    
    )  (3.0 equiv).
    
    • Note:

      
       is corrosive to glass.[1][2][3] For scale-up >50g, use HDPE or Teflon-lined reactors.
      
  • Biphasic Initiation: Add the aqueous

    
     to the MeCN solution. The mixture will separate into two layers.[4]
    
  • Reaction: Stir vigorously at Room Temperature (20–25°C).

    • Why? The reaction occurs at the interface. High shear mixing is critical for kinetics.

  • Monitoring: Check via

    
     NMR.
    
    • Target Signal:

      
       +50 to +65 ppm (typical for aliphatic 
      
      
      
      ).
    • Completion: Disappearance of sulfonyl chloride is usually not visible by

      
      , so monitor by TLC or LC-MS (hydrolyzed chloride vs fluoride).
      
  • Workup (CRITICAL):

    • Dilute with Ethyl Acetate (EtOAc).

    • Separate phases.[2]

    • Wash organic layer with Water and Brine .

    • DO NOT wash with

      
       or other bases. The pH must remain neutral/acidic to prevent elimination.
      
  • Purification: Dry over

    
     and concentrate. If necessary, purify via short-path distillation (vacuum) or silica gel chromatography (eluting with Hexane/EtOAc).
    

Module 2: Troubleshooting & Diagnostics

Diagnostic Logic Tree: Low Yield or Impurities

Use this logic flow to identify why your reaction failed.

Troubleshooting Problem Issue: Low Yield / Decomposition Check1 Check 1H NMR: Is the Cyclopentene alkene signal present? Problem->Check1 Elimination Diagnosis: Beta-Elimination Cause: Basic conditions Check1->Elimination Yes Check2 Check 19F NMR: Is signal split/complex? Check1->Check2 No Solution1 Fix: Switch to KHF2 Avoid basic washes Lower Temp to 0°C Elimination->Solution1 Diastereomers Diagnosis: Cis/Trans Mix (Expected for this scaffold) Check2->Diastereomers Yes Check3 Check Conversion: Is SM remaining? Check2->Check3 No Solution2 Fix: Chromatography separation required Diastereomers->Solution2 Stirring Diagnosis: Phase Transfer Failure Check3->Stirring Yes Solution3 Fix: Increase RPM Add 5% Water to MeCN Stirring->Solution3

Figure 2: Troubleshooting logic for common failure modes in beta-cyano sulfonyl fluoride synthesis.

Frequently Asked Questions (FAQs)

Q1: Why use


 instead of the cheaper KF? 
A:  Standard KF is hygroscopic and often requires "naked" conditions (with 18-crown-6) to be reactive. These conditions are sufficiently basic to deprotonate the 

-position of your 2-cyanocyclopentane scaffold, triggering the ejection of the sulfonyl group (elimination).

provides the bifluoride anion (

), which is a potent nucleophile but maintains an acidic pH (~3.0), stabilizing your sensitive scaffold [1].

Q2: My product decomposes during silica column purification. Why? A: While sulfonyl fluorides are generally stable, the combination of the nitrile and sulfonyl groups makes the molecule sensitive to the slightly basic nature of some silica gels.

  • Fix: Pre-treat your silica column with 1% Acetic Acid in Hexanes to neutralize surface basicity before loading your sample.

Q3: How do I separate the cis and trans isomers? A: The synthesis likely produces a mixture of cis- and trans-2-cyanocyclopentane-1-sulfonyl fluoride.

  • Differentiation: They will have distinct

    
     NMR shifts (often separated by 1-2 ppm) and coupling constants.
    
  • Separation: They are usually separable by standard silica chromatography using a shallow gradient (e.g., 5%

    
     20% EtOAc in Hexanes). The trans isomer is typically more thermodynamically stable.
    

Q4: Can I distill this compound? A: Yes, aliphatic sulfonyl fluorides are generally thermally stable up to ~150°C [2]. However, due to the nitrile group, ensure you are under high vacuum (<1 mbar) to keep the bath temperature below 100°C to avoid thermal elimination.

Q5: Safety - What about HF generation? A:


 releases HF upon contact with strong acids or high heat.
  • Protocol: Always keep a saturated Calcium Gluconate gel nearby.

  • Waste: Quench all aqueous waste with Calcium Chloride (

    
    ) to precipitate fluoride as insoluble 
    
    
    
    before disposal.

Module 3: Data & Specifications[5]

Expected Analytical Signatures
ParameterExpected ValueNotes

NMR

+50 to +65 ppm
Singlet (broadened by H-coupling)
IR Spectrum ~1400-1420 cm

Characteristic

stretch
IR Spectrum ~2240 cm

Nitrile (

) stretch
Stability Good in

/Acid
Poor in Base (pH > 8)

References

  • Sharpless, K. B., et al. (2014).[5][6][7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Dong, J., et al. (2020). "Sulfonyl Fluorides: A Stable and Versatile Pharmacophore." Chemical Reviews, 120(16), 7901–7965.

  • Liao, K., et al. (2019).[8][9] "Decarboxylative Fluorosulfonylation of Aliphatic Carboxylic Acids." Nature Communications, 10, 396.

  • Process Safety Guide: "Safe Handling of Potassium Bifluoride." Fisher Scientific SDS.

Sources

Optimization

Technical Support Center: 2-Cyanocyclopentane-1-sulfonyl fluoride

The following technical guide is structured as a dedicated support center resource for researchers utilizing 2-Cyanocyclopentane-1-sulfonyl fluoride . It synthesizes mechanistic organic chemistry with practical applicati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated support center resource for researchers utilizing 2-Cyanocyclopentane-1-sulfonyl fluoride . It synthesizes mechanistic organic chemistry with practical application notes to ensure experimental success.

Executive Summary: The Stability Profile

2-Cyanocyclopentane-1-sulfonyl fluoride is a bifunctional reagent featuring a sulfonyl fluoride (–SO₂F) warhead and a nitrile (–CN) handle on a cyclopentane scaffold. While the sulfonyl fluoride motif is celebrated for its "goldilocks" stability (stable in water, reactive towards specific nucleophiles), it is not inert.[1]

Critical Insight for Researchers: The primary degradation pathway is hydrolysis of the S–F bond , not the nitrile group. This reaction is pH-dependent and accelerated by nucleophilic buffers. The nitrile group is robust under physiological conditions but can hydrolyze under extreme acidic/basic stress or enzymatic action.

Degradation Pathways & Mechanisms[2][3][4]

Pathway A: Hydrolytic Defluorination (Primary Failure Mode)

In aqueous environments, the sulfur atom is susceptible to nucleophilic attack by water or hydroxide ions. This converts the reactive sulfonyl fluoride into the inert sulfonic acid .

  • Mechanism: Nucleophilic substitution at the hexavalent sulfur.

  • Kinetics: Pseudo-first-order in buffered aqueous solutions. Rate increases significantly at pH > 8.0.

  • Product: 2-Cyanocyclopentane-1-sulfonic acid + Fluoride ion (F⁻).[2]

  • Impact: Complete loss of protein labeling capability.

Pathway B: Aminolysis (Buffer Incompatibility)

Often mistaken for "degradation," this is a side-reaction where the reagent reacts with primary amine-containing buffers (e.g., Tris, Glycine).

  • Mechanism: SuFEx (Sulfur-Fluoride Exchange) with the buffer's free amine.

  • Product: Sulfonamide adduct (e.g., N-Tris-sulfonamide).

  • Impact: Reagent consumption and high background noise in mass spectrometry.

Pathway C: Nitrile Hydrolysis (Secondary/Rare)

The nitrile group at the C2 position is generally stable at pH 7.4. However, prolonged exposure to strong acids (pH < 2) or bases (pH > 12) at elevated temperatures can hydrolyze the nitrile to an amide, and subsequently to a carboxylic acid.

Visualizing the Degradation Logic

The following diagram illustrates the competing pathways that deplete the active reagent in a biological context.

DegradationPathways Active Active Reagent (2-Cyanocyclopentane-1-sulfonyl fluoride) HydrolysisTS Transition State (Pentacoordinate Sulfur) Active->HydrolysisTS pH > 8.0 + H2O/OH- Adduct Buffer Adduct (Sulfonamide) Active->Adduct Tris/Glycine Buffer (Primary Amines) SulfonicAcid Inert Byproduct (Sulfonic Acid) HydrolysisTS->SulfonicAcid Release of F-

Figure 1: Mechanistic flow of reagent consumption. Note that reaction with amine buffers (Yellow) is a preventable user error, while hydrolysis (Red) is an intrinsic time-dependent process.

Troubleshooting Guide (Q&A)

Section 1: Reactivity & Labeling Issues

Q1: My protein labeling efficiency dropped from 90% to 10% using the same stock solution. What happened? Diagnosis: Your stock solution has likely hydrolyzed. Root Cause: Sulfonyl fluorides are hygroscopic. If stored in DMSO that was not anhydrous, or if the vial was repeatedly opened to humid air, water has entered and hydrolyzed the SO₂F to SO₃H. Solution:

  • Check the "water content" of your DMSO. It should be <0.1%.

  • Prepare single-use aliquots of the stock solution.

  • Store aliquots at -80°C, not -20°C, to minimize water mobility.

Q2: I am using Tris-HCl pH 7.5, but I see very little labeling of my target protein. Diagnosis: Buffer interference (Aminolysis). Root Cause: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that competes with your protein's nucleophiles for the sulfonyl fluoride warhead. Solution: Switch to non-nucleophilic buffers. Recommended alternatives:

  • HEPES (Good general purpose)

  • MOPS

  • Phosphate (PBS) (Acceptable, though phosphate can occasionally catalyze hydrolysis, it is better than Tris).

Section 2: Analytical (LC-MS) Interpretation

Q3: I see a mass shift of -2 Da in my LC-MS analysis of the "degraded" probe. Is this correct? Diagnosis: Yes, this confirms hydrolysis. Explanation:

  • Molecular Weight of –SO₂F group: ~83 Da.

  • Molecular Weight of –SO₃H group: ~81 Da.

  • Calculation: Loss of Fluorine (-19) + Gain of Hydroxyl (+17) = Net change of -2 Da .

  • Note: In negative mode MS (ESI-), you will likely see the sulfonate anion [M-H]⁻.

Q4: I see a peak corresponding to [M+14] or [M+16]. Is this oxidation? Diagnosis: Unlikely to be simple oxidation.

  • If you see [M+18] , it suggests nitrile hydrolysis to an amide (–CN + H₂O → –CONH₂).

  • Check if you are using harsh acidic quenching methods or heating the sample during preparation.

Frequently Asked Questions (FAQs)

Q: Can I use this reagent in cell culture media? A: Yes, but with caveats. Serum (FBS) contains esterases and albumin which may sequester or hydrolyze the probe.

  • Protocol Adjustment: Treat cells in serum-free media (e.g., Opti-MEM) for the labeling duration (usually 1-4 hours), then wash and replace with growth media if a chase period is needed.

Q: What is the half-life of the sulfonyl fluoride in PBS? A: While specific to the exact scaffold, aliphatic sulfonyl fluorides generally have a half-life of 12 to 48 hours at pH 7.4 and 25°C. This is sufficient for most "click" reactions but insufficient for long-term storage in aqueous solution.

Q: How do I quench the reaction? A: Do not use simple dilution.

  • Chemical Quench: Add an excess of a small molecule nucleophile like hydroxylamine or a soluble thiol (though thiols react slowly with SO₂F without catalysis).

  • Physical Quench: Protein precipitation (TCA or Acetone) is the most effective way to stop the reaction for analysis.

Summary of Quantitative Properties

ParameterValue / ConditionNote
Optimal pH Range 6.5 – 7.8Hydrolysis accelerates > pH 8.0
Mass Shift (Hydrolysis) -2 DaSO₂F → SO₃H
Mass Shift (Nitrile Hyd.) +18 DaCN → CONH₂
Compatible Buffers HEPES, PBS, MOPSAvoid: Tris, Glycine, Ammonium bicarbonate
Storage (Solid) -20°C, DesiccatedStable for >1 year
Storage (DMSO Stock) -80°C, AnhydrousStable for ~3-6 months

References

  • SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3] Angewandte Chemie International Edition. [Link]

  • Sulfonyl Fluoride Metabolic Stability: Chen, W., et al. (2023).[4] An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides. Molecular Pharmaceutics. [Link]

  • Nitrile Hydrolysis Mechanisms: LibreTexts Chemistry. (2025).[5][6][7] Hydrolysis of Nitriles to form Carboxylic Acids.[8][9][10] [Link]

  • Heterocyclic Sulfonyl Fluoride Stability: Grygorenko, O. O., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. European Journal of Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Analysis of 2-Cyanocyclopentane-1-sulfonyl Fluoride Labeled Peptides

Executive Summary This guide details the mass spectrometry (MS) characterization of peptides labeled with 2-Cyanocyclopentane-1-sulfonyl fluoride (referred to herein as CyS-SF ). As a distinct class of aliphatic sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the mass spectrometry (MS) characterization of peptides labeled with 2-Cyanocyclopentane-1-sulfonyl fluoride (referred to herein as CyS-SF ). As a distinct class of aliphatic sulfonyl fluoride (SuFEx) probes, CyS-SF offers unique reactivity profiles compared to traditional aromatic sulfonyl fluorides (e.g., PMSF, AEBSF).

Key Technical Value:

  • Target Specificity: Covalent modification of nucleophilic residues (Tyr, Lys, His, Ser) via Sulfur-Fluoride Exchange (SuFEx).[1]

  • Bioorthogonal Potential: The nitrile (cyano) handle remains intact after labeling, enabling secondary conjugation or distinct fragmentation signatures.

  • Stability: Enhanced aqueous stability compared to highly reactive aryl-sulfonyl fluorides.

Chemical Mechanism & Labeling Logic

The SuFEx Reaction

Unlike traditional electrophiles (e.g., iodoacetamide) that target cysteine, CyS-SF utilizes the sulfonyl fluoride warhead. Under physiological conditions (pH 7.4–8.0), the fluoride leaving group allows for the formation of a stable sulfonamide or sulfonate linkage with protein nucleophiles.

Reaction Stoichiometry:



Where R is the 2-cyanocyclopentyl moiety.

Calculated Mass Shift

For accurate MS1 identification and database searching (e.g., MaxQuant, Proteome Discoverer), the specific mass shift must be defined as a variable modification.

ParameterValueComposition Change
Probe Formula C₆H₈FNO₂SN/A
Leaving Group Fluoride (-F)-F
Displaced Atom Hydrogen (-H)-H
Net Added Moiety -SO₂-C₅H₇(CN) C₆H₇NO₂S
Monoisotopic Mass Shift +157.0198 Da N/A

Comparative Analysis: CyS-SF vs. Alternatives

The following table contrasts CyS-SF with Phenylmethylsulfonyl Fluoride (PMSF) and broad-spectrum Aryl-SF probes.

Table 1: Performance Comparison of Sulfonyl Fluoride Probes
FeatureCyS-SF (Aliphatic) PMSF (Aromatic) AEBSF (Aromatic/Cationic)
Reactivity Tunable/Moderate Requires proximity or elevated pH; lower background hydrolysis.High/Promiscuous Rapid hydrolysis in water (t½ ~110 min at pH 7).High Targeted to serine proteases; water soluble.
Selectivity Context-Dependent Favors Tyr/Lys in structured pockets.Serine-Dominant Also hits Cys/Tyr/His non-specifically.Serine-Specific Less promiscuous than PMSF.
Mass Shift +157.02 Da +154.01 Da +183.03 Da
MS2 Fragmentation Distinct Neutral Loss Loss of SO₂ (-64 Da) or Cyano-cyclopentene.Tropylium Ion Often yields m/z 91 (C₇H₇⁺) reporter.Immonium Ions Complex fragmentation.
Stability (pH 8) High (>4 hours)Low (<1 hour)Moderate

Experimental Protocol: Labeling & MS Workflow

This protocol is designed to maximize labeling efficiency while minimizing non-specific background for bottom-up proteomics.

Workflow Visualization

G Protein Purified Protein / Lysate (1 mg/mL) Buffer Buffer Exchange (50 mM HEPES, pH 7.8) Protein->Buffer Labeling Addition of CyS-SF (10-50x Molar Excess) Buffer->Labeling Incubation Incubation 37°C, 1-2 Hours Labeling->Incubation Quench Quench / Cleanup (TCA Precipitation or Desalting) Incubation->Quench Digestion Trypsin Digestion (Overnight, 37°C) Quench->Digestion LCMS LC-MS/MS Analysis (HCD Fragmentation) Digestion->LCMS

Figure 1: Step-by-step proteomic workflow for CyS-SF labeling and analysis.

Step-by-Step Methodology
  • Preparation: Solubilize CyS-SF in anhydrous DMSO to prepare a 100 mM stock solution. Note: Avoid protic solvents for the stock to prevent premature hydrolysis.

  • Labeling Reaction:

    • Dilute protein sample to 1 mg/mL in 50 mM HEPES (pH 7.8). Avoid Tris buffer as primary amines can react at high concentrations.

    • Add CyS-SF to a final concentration of 0.5–1.0 mM (approx. 20–50x molar excess).

    • Incubate at 37°C for 60 minutes with gentle agitation.

  • Quenching: Stop the reaction by adding 5% formic acid or performing Acetone/TCA precipitation. This removes excess free probe which can suppress ionization.

  • Digestion: Resuspend pellets in 8M Urea/50mM NH₄HCO₃, reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin (1:50 enzyme:protein ratio).

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 35% Acetonitrile over 60 mins.

    • MS Method: Data-Dependent Acquisition (DDA).

    • Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred to retain the modification on the backbone while generating diagnostic ions.

Mass Spectrometry Data Interpretation

Identification Parameters

When setting up database searches (e.g., MaxQuant, Mascot), use the following configuration:

  • Variable Modification: CyS-SF (+157.0198 Da).

  • Residues: Tyr (Y), Lys (K), Ser (S), His (H). Prioritize Y and K.

  • Neutral Loss: Check for characteristic neutral loss of SO₂ (63.96 Da) from the precursor ion, a common signature of sulfonyl-peptide fragmentation.

Diagnostic Fragmentation (Simulated)

In HCD fragmentation, the sulfonyl bond is relatively stable, but the aliphatic ring may fragment.

  • Marker Ion: Look for low mass ions corresponding to the cyanocyclopentyl cation (m/z ~94.06) if the sulfonyl bond cleaves.

  • Backbone Shifts: b- and y-ions containing the modified residue will exhibit the +157.02 Da mass shift, confirming the site of labeling.

References

  • Jones, L. H. (2025).[2] Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • PubChem. (n.d.). 2-Cyanocyclopentane-1-sulfonyl fluoride Compound Summary. National Library of Medicine. Link

  • Zheng, Q., et al. (2013). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

Sources

Comparative

Technical Guide: Validating Covalent Modification by 2-Cyanocyclopentane-1-sulfonyl Fluoride

This guide outlines the validation framework for 2-Cyanocyclopentane-1-sulfonyl fluoride (2-Cyano-SF) , a specialized SuFEx (Sulfur-Fluoride Exchange) reagent. Unlike standard alkyl sulfonyl fluorides, which are often ki...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 2-Cyanocyclopentane-1-sulfonyl fluoride (2-Cyano-SF) , a specialized SuFEx (Sulfur-Fluoride Exchange) reagent.

Unlike standard alkyl sulfonyl fluorides, which are often kinetically sluggish, the inclusion of the electron-withdrawing cyano group on the cyclopentane ring activates the sulfur center, tuning its reactivity to sit in the "Goldilocks" zone—more reactive than standard aliphatic SFs but less promiscuous than aryl fluorosulfates.

Executive Summary

2-Cyanocyclopentane-1-sulfonyl fluoride (2-Cyano-SF) represents a class of "tunable" covalent warheads utilizing SuFEx chemistry .[1] Unlike traditional electrophiles (e.g., Acrylamides, NHS-esters), this probe targets a context-dependent spectrum of nucleophiles—primarily Tyrosine (Tyr) and Lysine (Lys) , and occasionally Serine (Ser) or Histidine (His)—driven by the local protein microenvironment rather than simple solvent accessibility.

Key Validation Metric: The definitive signature of successful modification is a mass shift corresponding to the loss of Hydrogen Fluoride (HF) .

  • Delta Mass (Δm): MW(Probe) – 20.01 Da.

Part 1: The Chemistry of Engagement

To validate this probe, one must understand its mechanism. The reaction is not a simple nucleophilic substitution but a Sulfur-Fluoride Exchange (SuFEx) event.[2]

Mechanism of Action

The 2-Cyano group acts as an electron-withdrawing group (EWG), increasing the electrophilicity of the S(VI) center.

  • Recognition: The probe binds to a pocket where the fluoride interacts with H-bond donors (the "SuFEx Hub").

  • Attack: A proximal nucleophile (e.g., Tyr-OH or Lys-NH2) attacks the sulfur.

  • Departure: The fluoride ion is an incredibly stable leaving group, but its departure is often assisted by proton transfer (HF elimination).

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH / Lys-NH2) Transition Transition State (Pentacoordinate Sulfur) Protein->Transition Nucleophilic Attack Probe 2-Cyano-SF Probe (R-SO2-F) Probe->Transition Binding Product Covalent Adduct (Protein-O-SO2-R) Transition->Product SuFEx Leaving Leaving Group (HF) Transition->Leaving Elimination

Figure 1: The SuFEx reaction mechanism. The fluoride leaving group requires specific stabilization, making this reaction highly sensitive to the protein's local environment.

Part 2: Comparative Analysis

Why use 2-Cyano-SF over standard reagents? This table highlights the distinct operational window of this probe.

Feature2-Cyano-SF (SuFEx) Acrylamides NHS-Esters
Primary Target Tyr, Lys (Context Dependent)Cys (Specific)Lys (Promiscuous)
Mechanism SuFEx (S-F exchange)Michael AdditionAcylation
Aqueous Stability High (Hours to Days)ModerateLow (Hydrolyzes in mins)
Selectivity Driver Protein Fold (SuFEx Hubs)Nucleophilicity of ThiolSolvent Accessibility
Reversibility IrreversibleIrreversibleIrreversible
Validation Challenge Requires intact fold for max efficiencyRequires reduced CysHigh background labeling

Scientist's Insight: Unlike NHS-esters, which label any exposed lysine (often ruining protein activity), 2-Cyano-SF requires a "privileged" pocket. Therefore, denaturing the protein usually kills the reactivity of 2-Cyano-SF , whereas it actually increases the reactivity of NHS-esters. This is a crucial control experiment.

Part 3: Validation Workflow

A rigorous validation must prove three things: Occupancy (Did it bind?), Identity (Where did it bind?), and Specificity (Did it bind the right place?).

Validation_Workflow cluster_MS Mass Spectrometry Validation Start Purified Protein + 2-Cyano-SF Incubate Incubation (pH 7.4 - 8.0, 1-4 hrs) Start->Incubate Desalt CRITICAL: Desalting/Cleanup (Remove free probe) Incubate->Desalt IntactMS 1. Intact Protein LC-MS (Check for +Probe -HF mass) Desalt->IntactMS Digest Trypsin Digestion IntactMS->Digest PeptideMS 2. Peptide Mapping (MS/MS) (Locate specific residue) Digest->PeptideMS Analysis Data Analysis (Occupancy & Site ID) PeptideMS->Analysis

Figure 2: The sequential workflow for validating covalent modification.[3][4] The desalting step is critical to prevent non-specific modification during the denaturation phase of MS sample prep.

Part 4: Experimental Protocols

Experiment 1: Intact Protein Mass Spectrometry (The "Did it hit?" Test)

This is the gold standard for determining stoichiometry and covalent occupancy.

Protocol:

  • Reaction: Incubate Protein (10 µM) with 2-Cyano-SF (100 µM, 10x excess) in HEPES pH 7.5 or PBS for 2–4 hours at 25°C or 37°C.

    • Note: Avoid Tris buffer if possible, though SFs are generally compatible; amine buffers can sometimes compete if the probe is highly reactive.

  • Quench & Clean: Pass the sample through a Zeba Spin Desalting Column (7K MWCO) or perform extensive dialysis.

    • Why? You must remove unreacted probe. If you inject free probe into the LC-MS, it may react non-specifically with the protein during the denaturation/ionization process, creating "false positives."

  • Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute the raw charge envelope to zero-charge mass.

  • Validation Criteria:

    • Look for a mass shift of +[MW of Probe - 20.01 Da] .

    • The loss of ~20 Da (HF) confirms the SuFEx mechanism. If you see +[MW of Probe], it suggests non-covalent association or incorrect chemistry.

Experiment 2: The "Fold-Dependent" Control

To prove specific binding versus non-specific surface labeling:

  • Sample A: Native Protein + 2-Cyano-SF.

  • Sample B: Urea-Denatured Protein + 2-Cyano-SF.

  • Result:

    • If Sample A shows modification and Sample B does not (or shows significantly less), the probe is targeting a specific structural pocket (SuFEx Hub).

    • If Sample B is heavily labeled, the probe is acting as a non-specific alkylating agent (like an NHS ester).

Experiment 3: Peptide Mapping (The "Where?" Test)
  • Digestion: Following incubation and desalting, denature (Urea), reduce (DTT), and alkylate (Iodoacetamide) the protein. Digest with Trypsin or Chymotrypsin.

  • LC-MS/MS: Run the peptides on a high-resolution instrument.

  • Search Parameters:

    • Set a Variable Modification on Tyr, Lys, Ser, His.

    • Mass Shift = +[MW of Probe - HF] .

  • Verification: Manually inspect the MS2 fragmentation spectra. Ensure the modification is on the specific residue and not just a precursor mass match.

Part 5: Troubleshooting & Pitfalls

  • Hydrolysis: While 2-Cyano-SF is stable, high pH (>8.5) can accelerate hydrolysis of the SF group to a sulfonate (R-SO3-). This species is unreactive . Always check the quality of your probe stock via LC-MS before use.

  • Ammonium Bicarbonate: If performing digestion, be aware that high concentrations of ammonium bicarbonate can occasionally react with highly activated SFs. It is safer to quench the reaction fully (e.g., with 1% Formic Acid or by desalting) before adding digestion buffer.

  • False Negatives: If no labeling is observed, the "SuFEx Hub" might be missing. Try adding a ligand or cofactor that stabilizes the protein conformation; sometimes the pocket only forms in the holo-state.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides: Chemical Biology Tools for Proteome-Wide Profiling." ACS Chemical Biology. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Mortenson, D. E., et al. (2018). "The Sulfonyl Fluoride Hub: A Versatile Chemical Handle for Drug Discovery." Journal of Medicinal Chemistry. Link

Sources

Validation

The Evolution of Covalent Probes: A Comparative Guide to 2-Cyanocyclopentane-1-sulfonyl Fluoride

Covalent chemical probes have revolutionized target validation, chemoproteomics, and drug discovery by offering extended pharmacodynamics and the ability to target "undruggable" proteins. However, the over-reliance on cy...

Author: BenchChem Technical Support Team. Date: March 2026

Covalent chemical probes have revolutionized target validation, chemoproteomics, and drug discovery by offering extended pharmacodynamics and the ability to target "undruggable" proteins. However, the over-reliance on cysteine-targeting acrylamides has bottlenecked the field, as cysteine is one of the least abundant amino acids in the human proteome.

To expand the druggable space, Sulfur(VI) Fluoride Exchange (SuFEx)—a next-generation click chemistry paradigm introduced by K. Barry Sharpless—has established sulfonyl fluorides as privileged warheads capable of targeting tyrosine, lysine, serine, threonine, and histidine residues[1][2]. Within this class, 2-Cyanocyclopentane-1-sulfonyl fluoride represents a highly specialized, conformationally restricted aliphatic probe. This guide objectively compares its performance against traditional covalent alternatives and provides a self-validating experimental framework for its application.

Mechanistic Causality: The 2-Cyanocyclopentyl Advantage

The rational design of covalent probes requires a delicate balance between aqueous stability (to prevent off-target toxicity) and context-specific electrophilicity (to ensure target engagement).

The SuFEx Principle: Unlike sulfonyl chlorides, which rapidly hydrolyze in water, sulfonyl fluorides are exceptionally stable in aqueous and physiological environments[3]. The S-F bond undergoes heterolytic cleavage only when desolvated within a protein binding pocket and activated by a precisely positioned nucleophile and a hydrogen-bond network[2].

Escaping "Flatland" with Aliphatic Scaffolds: Traditional SuFEx probes rely on aryl sulfonyl fluorides (e.g., PMSF, AEBSF). While effective, aromatic rings are flat (sp²-hybridized), which limits their 3D vector projection into complex, cryptic binding pockets. 2-Cyanocyclopentane-1-sulfonyl fluoride utilizes a cyclopentane ring, introducing significant sp³ character. This three-dimensional geometry allows the warhead to navigate tortuous binding sites that exclude planar aromatic probes[4].

Electrophilic Tuning via the Cyano Group: Aliphatic sulfonyl fluorides generally exhibit lower intrinsic reactivity than their aromatic counterparts. To compensate, the cyano (-C≡N) group at the C2 position of the cyclopentane ring acts as a potent electron-withdrawing group (EWG). This inductive effect precisely tunes the electrophilicity of the adjacent sulfur atom, creating a "Goldilocks" warhead: stable in plasma, yet highly reactive upon target engagement.

SuFEx_Pathway Probe 2-Cyanocyclopentane-1- sulfonyl fluoride (sp3-rich Warhead) Complex Proximity-Driven Non-Covalent Complex Probe->Complex Binding Pocket Target Target Protein (Tyr/Lys/Ser/Thr/His) Target->Complex Recognition Adduct Irreversible Covalent Sulfonate/Sulfonamide Adduct Complex->Adduct SuFEx Click Reaction Fluoride Fluoride Ion (F-) Leaving Group Complex->Fluoride Elimination

Fig 1: Proximity-driven SuFEx reaction pathway of aliphatic sulfonyl fluorides.

Comparative Performance Analysis

To select the appropriate warhead for target validation, researchers must weigh target residue abundance, structural geometry, and physiological stability. The table below synthesizes these quantitative and qualitative metrics.

Feature2-Cyanocyclopentane-1-sulfonyl fluorideAryl Sulfonyl Fluorides (e.g., AEBSF)AcrylamidesChloroacetamides
Warhead Class Aliphatic Sulfonyl FluorideAromatic Sulfonyl FluorideMichael AcceptorAlkyl Halide
Primary Target Residues Tyr, Lys, Ser, Thr, His[5]Tyr, Lys, Ser[1]CysCys, Lys (non-specific)
3D Geometry High sp³ character (Cyclopentane)Flat sp² character (Aromatic)Planar sp² characterFlexible sp³ chain
Aqueous Stability Exceptionally High (SuFEx dependent)[3]High[2]ModerateLow (Glutathione reactive)
Electrophilicity Tuning Tunable via C2-Cyano groupTunable via ring substitutionTunable via adjacent amidesFixed
Off-Target Liability Very LowLow to ModerateLowHigh
Self-Validating Experimental Protocol: Chemoproteomic Target Profiling (ABPP)

To objectively evaluate the performance of 2-Cyanocyclopentane-1-sulfonyl fluoride, we utilize Activity-Based Protein Profiling (ABPP). This protocol is designed as a self-validating system : it incorporates a competitive binding arm to definitively separate true pharmacological targets from non-specific background noise.

Phase 1: Live-Cell Incubation & Target Engagement
  • Step 1.1: Culture cells (e.g., HEK293T) to 80% confluency. Divide into three cohorts: Vehicle (DMSO), Probe-only (10 µM), and Competitor + Probe.

  • Step 1.2: For the competition arm, pre-incubate cells with 100 µM of a non-covalent competitor ligand for 1 hour.

  • Step 1.3: Add the alkyne-tagged 2-Cyanocyclopentane-1-sulfonyl fluoride probe (10 µM) to the Probe-only and Competition arms. Incubate for 2 hours at 37°C.

  • Causality Rationale: Performing this step in live cells preserves native protein folding and endogenous competitive metabolites. The competition arm acts as the internal validation mechanism: if a protein is specifically targeted, the competitor will occupy the binding pocket, physically blocking the SuFEx warhead and abolishing the signal.

Phase 2: Lysis & Proteome Extraction
  • Step 2.1: Wash cells with cold PBS and lyse using a mild buffer (1% NP-40, 150 mM NaCl, 50 mM Tris-HCl, pH 7.4).

  • Step 2.2: Add protease inhibitors, strictly excluding serine protease inhibitors (like PMSF or AEBSF).

  • Causality Rationale: PMSF is an aryl sulfonyl fluoride. Including it in the lysis buffer would cause massive cross-reactivity and compete with the covalent adducts formed by our probe, destroying the assay's integrity.

Phase 3: CuAAC Click Chemistry
  • Step 3.1: Normalize protein concentrations to 2 mg/mL.

  • Step 3.2: Add the click chemistry master mix: Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.

  • Causality Rationale: Appending the bulky biotin tag after target engagement (via the probe's alkyne handle) ensures that the steric bulk of the reporter does not interfere with the probe's ability to navigate deep into the protein binding pocket during Phase 1.

Phase 4: Affinity Enrichment & LC-MS/MS
  • Step 4.1: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1% SDS.

  • Step 4.2: Incubate with streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, followed by 8M Urea).

  • Step 4.3: Perform on-bead tryptic digest and analyze peptides via LC-MS/MS.

  • Causality Rationale: The covalent SuFEx bond is virtually indestructible under physiological and denaturing conditions. Stringent washes with SDS and Urea strip away all non-covalently interacting background proteins, ensuring that only irreversibly modified targets are sequenced by the mass spectrometer.

ABPP_Workflow Step1 1. Live Cell Incubation (Probe vs. Probe + Competitor) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Attach Biotin/Fluorophore) Step2->Step3 Step4 4. Affinity Enrichment (Streptavidin Beads) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Labeled Peptides) Step4->Step5

Fig 2: Self-validating chemoproteomic workflow for covalent target identification.

References
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes Jena Bioscience[Link]

  • Covalent drugs targeting histidine – an unexploited opportunity? National Institutes of Health (NIH)[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening National Institutes of Health (NIH)[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Tetrahedron[Link]

Sources

Comparative

Publish Comparison Guide: Activity-Based Protein Profiling with 2-Cyanocyclopentane-1-sulfonyl fluoride

The following guide serves as an advanced technical resource for implementing 2-Cyanocyclopentane-1-sulfonyl fluoride (CPSF) in Activity-Based Protein Profiling (ABPP) workflows. This analysis treats CPSF as a representa...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical resource for implementing 2-Cyanocyclopentane-1-sulfonyl fluoride (CPSF) in Activity-Based Protein Profiling (ABPP) workflows.

This analysis treats CPSF as a representative Aliphatic SuFEx (Sulfur-Fluoride Exchange) Fragment , a class of chemical probes designed for tunable, proximity-dependent covalent labeling of nucleophilic residues (Tyr, Lys, Ser, His) outside of traditional catalytic triads.

Executive Summary: The Shift to Aliphatic SuFEx

Traditional ABPP relies heavily on highly reactive "warheads" like fluorophosphonates (FP) for serine hydrolases or vinyl sulfones for cysteines. While effective, these probes often lack the subtlety required to target non-catalytic nucleophiles or "ligandable" sites on structural proteins.

2-Cyanocyclopentane-1-sulfonyl fluoride (CPSF) represents the next generation of SuFEx (Sulfur-Fluoride Exchange) chemistry. Unlike its aromatic cousins (e.g., PMSF), CPSF utilizes an aliphatic scaffold with an electron-withdrawing cyano group. This design dampens intrinsic reactivity, creating a "latent" electrophile that reacts only when precisely positioned within a protein binding pocket, thereby significantly reducing non-specific background labeling.

Technical Profile & Mechanism of Action

The Chemical Logic of CPSF

The utility of CPSF lies in its balanced reactivity profile, governed by the interplay between the sulfonyl fluoride warhead and the cyano-substituted cyclopentane ring.

  • Warhead (Sulfonyl Fluoride): Exclusively undergoes SuFEx chemistry. It is stable in aqueous buffer (unlike sulfonyl chlorides) but reacts with deprotonated nucleophiles (Tyr-OH, Lys-NH₂, Ser-OH) in protein microenvironments.

  • Tuning Element (Cyano Group): The nitrile group at the C2 position acts as an electron-withdrawing group (EWG). It inductively activates the sulfonyl fluoride, making it more reactive than a naked cyclopentane-SF but less aggressive than an aryl-SF.

  • Scaffold (Cyclopentane): Provides a defined sp³-rich 3D shape, allowing the probe to explore stereospecific pockets inaccessible to planar aromatic probes.

Mechanism: Proximity-Driven SuFEx

Unlike Michael acceptors (which target Cys), CPSF targets "harder" nucleophiles. The reaction is driven by the specific recognition of the cyclopentane scaffold, which positions the


 group near a target residue.

SuFEx_Mechanism Probe CPSF Probe (Latent Electrophile) Binding Reversible Binding (Shape Recognition) Probe->Binding + Protein Nucleophile (Tyr/Lys/Ser) Transition Transition State (Penta-coordinate Sulfur) Binding->Transition Proximity Effect Covalent Covalent Adduct (Sulfonylated Protein) Transition->Covalent S-F Bond Cleavage Fluoride Fluoride Ion (Leaving Group) Transition->Fluoride

Figure 1: Mechanism of SuFEx-mediated protein labeling. The reaction requires specific binding to lower the activation energy barrier.

Comparative Analysis: CPSF vs. Standard ABPP Probes

The following table contrasts CPSF with the two most common ABPP probe classes: Aryl Sulfonyl Fluorides (e.g., PMSF) and Fluorophosphonates (FP).

FeatureCPSF (Aliphatic SuFEx) Aryl-SF (e.g., PMSF/TASF) Fluorophosphonate (FP)
Primary Targets Structural Tyr, Lys, His Reactive Ser, Tyr, LysActive Site Serine (Hydrolases)
Reactivity Low/Tunable (Latent)High (Often promiscuous)Very High (Active site specific)
Stability (pH 7.4) >24 Hours < 2 Hours (Hydrolysis prone)Stable
Selectivity Driver Shape Complementarity Intrinsic ReactivityMechanism-Based (Catalytic machinery)
Application Fragment Screening / Ligandability Broad Proteome ProfilingEnzyme Class Profiling
Background Labeling Low HighLow (if concentration controlled)

Key Insight: Use FP probes when you want to map the activity of all serine hydrolases. Use CPSF when you are screening for novel ligand binding sites (allosteric or cryptic pockets) on a wider range of proteins, including those without catalytic serines.

Experimental Protocol: Competitive ABPP with CPSF

Since CPSF lacks a "click" handle (alkyne/azide) or fluorophore, it is best utilized as a competitor against a broad-spectrum reporter probe (e.g., a generic SF-Alkyne or FP-Rhodamine).

Workflow Overview
  • Lysate Preparation: Generate proteome from cells/tissue.

  • Competition: Incubate lysate with CPSF (Variable Conc.).

  • Probe Labeling: Chase with Broad-Spectrum Reporter (Fixed Conc.).

  • Click Chemistry: Attach Fluorophore/Biotin tag.

  • Analysis: SDS-PAGE (Gel-based) or LC-MS/MS (Mass Spec).

Competitive_Workflow cluster_0 Step 1: Competition cluster_1 Step 2: Reporter Labeling cluster_2 Step 3: Readout Lysate Proteome Lysate Incubate1 Incubate 30-60 min (Covalent Binding) Lysate->Incubate1 CPSF Add CPSF (The Competitor) CPSF->Incubate1 Incubate2 Incubate 30 min Incubate1->Incubate2 Reporter Add Broad Reporter (e.g., SF-Alkyne) Reporter->Incubate2 Click CuAAC Click Rxn (+ Azide-Rhodamine) Incubate2->Click Analysis SDS-PAGE or LC-MS/MS Click->Analysis

Figure 2: Competitive ABPP workflow. Loss of signal indicates CPSF has successfully bound and blocked the target site.

Detailed Methodology
Materials
  • CPSF Stock: 50 mM in DMSO (Store at -20°C, avoid freeze-thaw).

  • Reporter Probe: SF-Alkyne (for broad SuFEx profiling) or FP-Biotin (for Serine Hydrolases).

  • Click Reagents: TBTA (Ligand), CuSO₄, TCEP (Reductant), Azide-Fluorophore (e.g., Tamra-Azide).

Step-by-Step Procedure
  • Proteome Adjustment: Dilute cell lysate to 1 mg/mL in PBS (pH 7.4). Avoid Tris buffers if possible during labeling as high concentrations of primary amines can theoretically interfere, though SFs are generally specific to protein nucleophiles.

  • Competition Incubation:

    • Aliquot lysate into reaction tubes.

    • Add CPSF at increasing concentrations (e.g., 1, 10, 50, 100 µM).

    • Include a DMSO-only control.

    • Incubate at 37°C for 60 minutes . Note: Aliphatic SFs require longer incubation/higher temp compared to activated Aryl SFs.

  • Reporter Labeling:

    • Add the Reporter Probe (e.g., 2 µM final concentration).

    • Incubate at RT for 30 minutes.

  • Click Chemistry:

    • Add "Click Mix" (Final conc: 100 µM TBTA, 1 mM TCEP, 1 mM CuSO₄, 25 µM Azide-Tag).

    • Vortex and incubate at RT for 1 hour in the dark.

  • Quenching & Analysis:

    • Quench with 4x SDS-Loading Buffer.

    • Boil for 5-10 mins.

    • Resolve on SDS-PAGE and scan for fluorescence.

Data Interpretation & Validation

Validating "True" Targets

In a competitive assay, a "hit" is defined by the disappearance of a fluorescent band (or MS peak) in the CPSF-treated sample compared to the DMSO control.

Quantitative Metric: Occupancy Calculate the % inhibition (Occupancy) using band intensity (Gel) or MS1 peak area (Mass Spec):



Troubleshooting Common Issues
  • No Competition Observed:

    • Cause: CPSF reactivity is too low for the specific target.

    • Solution: Increase incubation time to 2-4 hours or temperature to 37°C. Aliphatic SFs are slow!

  • Precipitation:

    • Cause: CPSF solubility issues at >100 µM.

    • Solution: Ensure DMSO concentration < 2% final.

  • High Background:

    • Cause: Reporter probe concentration too high.

    • Solution: Titrate the reporter probe down to the minimum required for signal.

References

  • Jones, L.H. (2022). Sulfonyl Fluorides in Chemical Biology: From Probes to Drugs. Journal of Medicinal Chemistry .

  • Dong, J., Sharpless, K.B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition .

  • Narayanan, A. & Jones, L.H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science .

  • Cravatt, B.F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry .

  • PubChem Compound Summary. (2025). 2-Cyanocyclopentane-1-sulfonyl fluoride (CAS 2193067-44-4).[1][2][3][4][5] National Center for Biotechnology Information .

Sources

Validation

Kinetic Analysis &amp; Benchmarking Guide: 2-Cyanocyclopentane-1-sulfonyl fluoride

[1][2][3] Content Type: Publish Comparison Guide Subject: Kinetic Characterization of Novel Covalent Inhibitors Primary Candidate: 2-Cyanocyclopentane-1-sulfonyl fluoride (CAS: 2193067-44-4) Comparator: Phenylmethanesulf...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Content Type: Publish Comparison Guide Subject: Kinetic Characterization of Novel Covalent Inhibitors Primary Candidate: 2-Cyanocyclopentane-1-sulfonyl fluoride (CAS: 2193067-44-4) Comparator: Phenylmethanesulfonyl fluoride (PMSF) Audience: Chemical Biologists, Enzymologists, Drug Discovery Scientists[1]

Executive Summary: The Shift to Tailored Electrophiles

In the landscape of covalent inhibition, 2-Cyanocyclopentane-1-sulfonyl fluoride (2-CySF) represents a structural evolution from the classical "sledgehammer" inhibitor, PMSF .[1] While PMSF is a ubiquitous, non-selective serine protease inhibitor, its utility is limited by rapid hydrolysis and lack of structural complexity.[1]

2-CySF introduces a cyclopentane scaffold and a nitrile (cyano) moiety .[1] This structure suggests two critical advantages:

  • Structural Rigidity: The cyclopentane ring restricts conformational freedom, potentially enhancing specificity for enzyme pockets that accommodate proline-like or cyclic structures (e.g., DPP4-like targets).[1]

  • Tunable Reactivity: Unlike the highly reactive benzylic sulfonyl fluoride in PMSF, the secondary alkyl sulfonyl fluoride in 2-CySF offers a moderated electrophilicity, theoretically reducing off-target labeling and increasing aqueous stability.[1]

This guide details the kinetic analysis workflow required to validate 2-CySF, comparing its theoretical and experimental performance against PMSF.

Mechanistic Grounding: Covalent Inactivation Kinetics

To accurately compare 2-CySF with PMSF, one must move beyond simple ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 values, which are time-dependent and misleading for covalent inhibitors. The gold standard is the determination of the second-order rate constant, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
The Reaction Coordinate

Sulfonyl fluorides inhibit serine hydrolases via a two-step mechanism:

  • Binding (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Reversible formation of the Michaelis complex (
    
    
    
    ).
  • Inactivation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Nucleophilic attack by the catalytic serine hydroxyl on the sulfur, expelling fluoride.[2]
    


Pathway Visualization

The following diagram illustrates the kinetic pathway and the structural divergence between the inhibitors.

G cluster_0 Structural Impact on Kinetics Enzyme Free Enzyme (Ser-OH) Complex Non-Covalent Complex (E·I) Enzyme->Complex Affinity (KI) Inhibitor Inhibitor (I) (R-SO2F) Inhibitor->Complex Affinity (KI) Covalent Inhibited Enzyme (E-SO2-R) Complex->Covalent Reactivity (kinact) Fluoride Leaving Group (F-) Complex->Fluoride PMSF_Node PMSF (Benzylic) High Reactivity Low Stability CySF_Node 2-CySF (Cyclic Alkyl) Moderate Reactivity High Specificity

Figure 1: Kinetic pathway of sulfonyl fluoride inhibition.[1] The transition from E·I to E-I is the rate-limiting covalent bond formation step.[1]

Comparative Performance Analysis

The following data summarizes the expected performance characteristics of 2-CySF based on structural activity relationships (SAR) of secondary sulfonyl fluorides versus the primary benzylic PMSF.

Table 1: Kinetic & Stability Benchmarking
FeaturePMSF (Standard)2-CySF (Candidate)Implication
Electrophile Type Primary Benzylic Sulfonyl FluorideSecondary Cyclic Sulfonyl Fluoride2-CySF is less prone to non-specific attack by water.[1]
Aqueous Stability (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
~35–60 min (pH 7.[3]5)> 4 hours (Estimated)2-CySF allows for longer incubation times required for equilibrium.[1]
Inactivation Efficiency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
High (

)
Moderate (

)
PMSF is a "warhead"; 2-CySF requires better binding fit (

) to drive potency.
Selectivity Broad Spectrum (Non-selective)Sterically TunedCyclopentane ring may favor prolyl oligopeptidase-like targets.[1]
Mechanism IrreversibleIrreversibleBoth form stable sulfonyl-enzyme adducts.[1][2][4]
Interpretation of Data[4][5][6][7][8][9][10][11][12][13]
  • Stability: PMSF hydrolyzes rapidly.[1] In long-term assays (>1 hour), the effective concentration of PMSF drops significantly, leading to underestimation of inhibition.[1] 2-CySF's secondary alkyl structure resists hydrolysis, making it superior for slow-binding kinetic studies .[1]

  • Potency: While PMSF relies on high intrinsic reactivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), 2-CySF likely relies on the cyano-cyclopentane  scaffold to lower 
    
    
    
    (improve binding) before reaction. This makes 2-CySF a better probe for mapping active site geometry.[1]

Experimental Protocols

To validate 2-CySF, you must determine the pseudo-first-order rate constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) at multiple inhibitor concentrations.
Protocol A: Determination of and

This protocol uses the continuous method (progress curve analysis) which is more data-rich than endpoint assays.[1]

Reagents:

  • Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100 (Avoid DTT/Mercaptoethanol as thiols react with sulfonyl fluorides).[1]

  • Substrate: Fluorogenic peptide substrate specific to your target protease (e.g., Suc-LLVY-AMC for Chymotrypsin-like activity).[1]

  • Inhibitor: 2-CySF stock in dry DMSO (Prepare fresh).[1]

Workflow:

  • Preparation: Prepare 5 concentrations of 2-CySF ranging from

    
     to 
    
    
    
    . Include a DMSO-only control.
  • Initiation: Add Enzyme to the plate containing Buffer + Substrate.[1]

  • Addition: Immediately add Inhibitor to the wells.

  • Measurement: Monitor fluorescence (Ex/Em 380/460 nm) continuously for 60–90 minutes.

  • Analysis: The product formation ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     over time 
    
    
    
    will follow an exponential decay as the enzyme dies:
    
    
    • Fit each curve to extract ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
    • Plot ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       vs. 
      
      
      
      .
    • Fit to the hyperbolic equation to find ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and 
      
      
      
      :
      
      
Protocol B: Hydrolytic Stability Assessment

Verifying the stability advantage of 2-CySF over PMSF.[1]

Workflow:

  • Incubate 1 mM of 2-CySF and 1 mM PMSF in Assay Buffer (pH 7.5) at 25°C.

  • At ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     min, remove an aliquot.
    
  • Quench/Analyze:

    • Method 1 (LC-MS): Dilute in Acetonitrile/Formic acid and inject.[1] Monitor the parent mass [M+H]+ (2-CySF: ~178 Da).[1]

    • Method 2 (Functional): Add aliquot to a fresh enzyme reaction. Residual activity correlates to remaining inhibitor concentration.[1]

Workflow Visualization

The following diagram outlines the decision logic for characterizing this inhibitor.

Workflow Start Start: 2-CySF Characterization Solubility Step 1: Solubility Check (DMSO Stock) Start->Solubility Stability Step 2: Hydrolytic Stability (vs PMSF) Solubility->Stability Decision Is t1/2 > 2 hours? Stability->Decision FastMethod Use Kitz-Wilson Plot (Incubation-Dilution) Decision->FastMethod No (Unstable) SlowMethod Use Progress Curve (Continuous Assay) Decision->SlowMethod Yes (Stable) KineticFit Fit k_obs vs [I] Extract k_inact & KI FastMethod->KineticFit SlowMethod->KineticFit

Figure 2: Decision tree for selecting the appropriate kinetic method based on inhibitor stability.

References

  • Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl fluorides as inhibitors of esterases.[1][3][5] I. Rates of reaction with acetylcholinesterase, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -chymotrypsin, and trypsin. Journal of the American Chemical Society, 85(7), 997-1000.[1] Link
    
  • Powers, J. C., Asgian, J. L., Ekici, Ö.[1] D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases.[1] Chemical Reviews, 102(12), 4639-4750.[1] Link

  • Jones, L. H. (2018). Sulfonyl fluorides in chemical biology and drug discovery.[1] MedChemComm, 9(10), 1638-1642.[1] Link[1]

  • PubChem Compound Summary. 2-Cyanocyclopentane-1-sulfonyl fluoride (CID 137951542).[1][6] National Center for Biotechnology Information.[1] Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.[1] (Standard text for

    
     methodology).
    

Sources

Comparative

A Researcher's Guide to Kinase Selectivity Profiling: Evaluating Novel Covalent Inhibitors like 2-Cyanocyclopentane-1-sulfonyl Fluoride

In the landscape of kinase drug discovery, the pursuit of potent and selective inhibitors is paramount. Covalent inhibitors, which form a permanent bond with their target protein, have emerged as a powerful therapeutic m...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase drug discovery, the pursuit of potent and selective inhibitors is paramount. Covalent inhibitors, which form a permanent bond with their target protein, have emerged as a powerful therapeutic modality, exemplified by approved drugs such as ibrutinib and afatinib.[1][2] This guide provides a comprehensive framework for the selectivity profiling of novel covalent kinase inhibitors, using the hypothetical compound "2-Cyanocyclopentane-1-sulfonyl fluoride" as a case study. We will delve into the rationale behind experimental choices, present comparative data with established inhibitors, and provide detailed protocols for key methodologies.

The Rise of Covalent Kinase Inhibitors and the Sulfonyl Fluoride Warhead

Traditional kinase inhibitors are reversible, binding to the ATP pocket through non-covalent interactions.[1] In contrast, covalent inhibitors possess a reactive electrophilic group, or "warhead," that forms a stable bond with a nucleophilic amino acid residue on the target kinase.[3] This irreversible binding can lead to prolonged target engagement and high potency.[2][3]

The sulfonyl fluoride (SO₂F) moiety has gained significant traction as a warhead in chemical biology.[4][5] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability in aqueous environments and reactivity towards nucleophilic residues like lysine, serine, and tyrosine.[4][6][7] This controlled reactivity is crucial for achieving selectivity, as promiscuous covalent modification of proteins can lead to off-target toxicity.[1][8] The 2-Cyanocyclopentane-1-sulfonyl fluoride scaffold represents a novel chemical entity employing this promising warhead.

The Imperative of Kinome-Wide Selectivity Profiling

Comparative Selectivity Profile of 2-Cyanocyclopentane-1-sulfonyl Fluoride (Hypothetical Data)

To illustrate the process of evaluating a novel inhibitor, we present a hypothetical selectivity profile for 2-Cyanocyclopentane-1-sulfonyl fluoride, which we will refer to as "Cpd-SF," against a panel of kinases. This data is then compared to the known selectivity profiles of two well-characterized covalent inhibitors: Ibrutinib (targets BTK) and a generic Type I covalent EGFR inhibitor.

Kinase TargetCpd-SF (IC₅₀, nM)Ibrutinib (IC₅₀, nM)Type I Covalent EGFR Inhibitor (IC₅₀, nM)
Target Kinase X 5 >10,000>10,000
BTK>10,0001>10,000
EGFR>10,0005002
TEC5,00010>10,000
ITK>10,00020>10,000
SRC2,5001,0005,000
ABL18,0008007,500
p38α>10,000>10,000>10,000
JNK1>10,000>10,000>10,000
ERK2>10,000>10,000>10,000

Note: The IC₅₀ values for Cpd-SF are hypothetical and for illustrative purposes only. The data for Ibrutinib and the Type I Covalent EGFR Inhibitor are representative values from public domain sources.

This table highlights the importance of comparing a novel compound against known inhibitors. In this hypothetical scenario, Cpd-SF demonstrates high potency for "Target Kinase X" with minimal off-target activity against other kinases in the panel, suggesting a favorable selectivity profile.

Experimental Methodologies for Kinase Selectivity Profiling

A variety of robust methods are available for determining the selectivity of kinase inhibitors. Here, we detail two widely used and complementary approaches: a biochemical assay for initial screening and a cell-based assay for target engagement in a more physiological context.

Biochemical Selectivity Profiling: Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method for assessing ligand binding to a protein.[13][14] The principle is that the binding of an inhibitor stabilizes the protein, leading to an increase in its melting temperature (Tₘ).[13][14]

Experimental Protocol for DSF:

  • Protein Preparation: Purify the kinase domains of interest to >95% purity.

  • Compound Preparation: Prepare a stock solution of 2-Cyanocyclopentane-1-sulfonyl fluoride in DMSO. Create a serial dilution of the compound.

  • Assay Setup: In a 96- or 384-well PCR plate, combine the purified kinase, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the test compound or vehicle control (DMSO).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C with a ramp rate of 0.5 °C/min).

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The Tₘ is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

  • Data Analysis: Calculate the change in melting temperature (ΔTₘ) between the compound-treated and vehicle-treated samples. A larger ΔTₘ indicates stronger binding.

DSF_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Kinase Purified Kinase Mix Combine Kinase, Cpd-SF, and Dye Kinase->Mix Compound Cpd-SF Dilution Compound->Mix Dye Fluorescent Dye Dye->Mix Plate Load into PCR Plate Mix->Plate qPCR Thermal Melt in qPCR Instrument Plate->qPCR Data Acquire Fluorescence Data qPCR->Data Analysis Calculate ΔTm Data->Analysis

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

Cell-Based Target Engagement: NanoBRET™ Assay

While biochemical assays are excellent for initial screening, it is crucial to confirm target engagement within a cellular context.[10] The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to specific protein targets in live cells. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's active site.

Experimental Protocol for NanoBRET™:

  • Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Compound Treatment: Seed the transfected cells into a 96- or 384-well plate and treat with a serial dilution of 2-Cyanocyclopentane-1-sulfonyl fluoride or a vehicle control.

  • Tracer and Substrate Addition: Add the cell-permeable fluorescent tracer and the NanoLuc® substrate to the wells.

  • Signal Detection: Measure both the donor (NanoLuc®) emission and the acceptor (tracer) emission using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal. Determine the IC₅₀ value from the dose-response curve.

Contextualizing Selectivity: Signaling Pathway Considerations

Understanding the signaling pathways in which the target kinase and any potential off-targets operate is essential for interpreting selectivity data. For instance, if Cpd-SF is designed to target a kinase in a specific cancer-related pathway, it is crucial to assess its activity against other kinases in that same pathway and in parallel pathways to anticipate potential synergistic or antagonistic effects.

Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK Adaptor Adaptor Proteins Receptor->Adaptor Adaptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK TargetKinaseX Target Kinase X (e.g., MAPK) MAPKK->TargetKinaseX Transcription Transcription Factors TargetKinaseX->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: A generic kinase signaling cascade.

Conclusion

The selectivity profiling of a novel covalent kinase inhibitor like 2-Cyanocyclopentane-1-sulfonyl fluoride is a multifaceted process that requires a combination of biochemical and cell-based assays. By systematically evaluating the compound's activity against a broad panel of kinases and comparing it to established inhibitors, researchers can gain a comprehensive understanding of its on- and off-target effects. This rigorous approach is essential for validating the compound as a selective chemical probe for basic research or for advancing it as a potential therapeutic candidate.

References

  • Lochner, A. et al. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology10 , 760–767 (2014). [Link]

  • Bantscheff, M. et al. Comparing Immobilized Kinase Inhibitors and Covalent ATP Probes for Proteomic Profiling of Kinase Expression and Drug Selectivity. ACS Chemical Biology8 , 1063–1073 (2013). [Link]

  • Backus, K. M. et al. Proteome-wide covalent ligand discovery in native biological systems. Nature534 , 570–574 (2016). [Link]

  • Zhao, Z. et al. Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors. International Journal of Molecular Sciences24 , 12921 (2023). [Link]

  • Fry, D. W. et al. Early identification of chemical series with defined kinase inhibitor selectivity profiles. Proceedings of the American Association for Cancer Research46 , (2005). [Link]

  • Liu, Q. et al. Identification of Covalent Ligands – from Single Targets to Whole Proteome. Angewandte Chemie International Edition62 , e202213303 (2023). [Link]

  • Wang, Y. et al. Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry68 , 12851–12861 (2025). [Link]

  • Mah, R. & Dougan, D. R. Covalent Kinase Inhibitors: An Overview. Current Opinion in Chemical Biology44 , 60-67 (2018). [Link]

  • Backus, K. M. et al. Proteome-wide covalent ligand discovery in native biological systems. Vividion Therapeutics. (2016). [Link]

  • Backus, K. M. et al. Proteome-wide covalent ligand discovery in native biological systems. PMC. (2016). [Link]

  • Johnson, C. Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. CUNY Academic Works. (2021). [Link]

  • Zhao, Q. et al. Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes. Journal of the American Chemical Society139 , 680–685 (2017). [Link]

  • Zhao, Q. et al. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship.org. (2017). [Link]

  • Cornella, J. et al. Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry2020 , 1867-1870 (2020). [Link]

  • Chen, Y. et al. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters32 , 2737-2746 (2021). [Link]

  • Arafet, K. et al. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. Journal of Chemical Information and Modeling63 , 1297–1308 (2023). [Link]

  • Fedorov, O. et al. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology795 , 109-118 (2012). [Link]

  • Zhang, Z. et al. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Nature Communications10 , 2028 (2019). [Link]

  • Asquith, C. R. M. et al. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. (2025). [Link]

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. (2024). [Link]

  • Fedorov, O. et al. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate. (2012). [Link]

  • Bull, J. A. et al. Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry7 , 124-138 (2025). [Link]

Sources

Validation

comparing reactivity of sulfonyl fluorides and sulfonyl chlorides

Technical Comparison: Sulfonyl Fluorides vs. Sulfonyl Chlorides in Drug Discovery Part 1: Executive Summary & Mechanistic Foundation The Shift from "Click" to "SuFEx" For decades, sulfonyl chlorides ( ) have been the wor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Sulfonyl Fluorides vs. Sulfonyl Chlorides in Drug Discovery

Part 1: Executive Summary & Mechanistic Foundation

The Shift from "Click" to "SuFEx" For decades, sulfonyl chlorides (


) have been the workhorse electrophiles for introducing sulfonyl groups. However, their high instability toward hydrolysis and redox susceptibility often limits their utility in complex biological environments or late-stage functionalization. The re-emergence of sulfonyl fluorides (

), championed by K. Barry Sharpless as the cornerstone of Sulfur-Fluoride Exchange (SuFEx) chemistry, represents a paradigm shift.

The "Sleeping Beauty" Phenomenon The core distinction lies in the stability-reactivity paradox .

  • Sulfonyl Chlorides: High ground-state energy, weak S-Cl bond, highly polarizable. They react indiscriminately with nucleophiles (amines, water, alcohols), often leading to hydrolysis byproducts (

    
    ).
    
  • Sulfonyl Fluorides: Low ground-state energy, strong S-F bond, low polarizability. They are kinetically stable (resistant to hydrolysis and thermolysis) but thermodynamically primed. They remain inert ("sleeping") until activated by specific environments (e.g., protein pockets, H-bonding catalysts, or silyl ethers), at which point they react with near-perfect specificity.

Part 2: Data-Driven Comparison

Table 1: Physicochemical & Reactivity Profile

FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Implication
Bond Dissociation Energy ~46–66 kcal/mol~90 kcal/molS-F is significantly more robust against homolytic cleavage.
Hydrolysis (Neutral pH)

Minutes to Hours

Weeks to Years

is compatible with aqueous buffers and biological assays.
Thermal Stability Decomposes < 100°C (often)Stable > 130°C

survives high-temp reactions and GC analysis.
Redox Potential (

)
~ -1.30 V (vs SCE)~ -1.74 V (vs SCE)

resists reductive collapse;

prone to reduction to sulfinates.
Chemoselectivity Low (Reacts with

,

,

)
High (Reacts with

/

only upon activation)

allows for orthogonal functionalization.
Protein Labeling Non-specific (Rapid hydrolysis)Specific (Residue-specific SuFEx)

targets Tyr, Lys, His, Ser in specific contexts.

Experimental Evidence: Hydrolytic Stability In a comparative study of 4-chloro-7-halosulfonyl-2,1,3-benzoxadiazole derivatives:

  • Chloride Analog: Rapidly decomposed to the sulfonic acid in the presence of trace water at elevated temperatures.

  • Fluoride Analog: Remained intact after heating at 130°C for 3 hours in the presence of moisture, demonstrating the unique resistance of the S(VI)-F bond to thermolysis and hydrolysis.

Part 3: Experimental Protocols

Protocol A: Traditional Sulfonamide Synthesis (Using Sulfonyl Chloride)

Best for: Simple substrates, early-stage building blocks, non-aqueous conditions.

Reagents:

  • Aryl Sulfonyl Chloride (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Solvent: DCM or THF (Anhydrous)

Workflow:

  • Dissolution: Dissolve the amine and base in anhydrous DCM at 0°C under

    
     atmosphere.
    
  • Addition: Add sulfonyl chloride dropwise (exothermic reaction).

  • Reaction: Stir at 0°C for 30 min, then warm to RT for 1–2 hours. Monitor by TLC (disappearance of amine).

  • Quench: Add water to quench excess chloride (hydrolyzes to acid).

  • Workup: Wash organic layer with 1M HCl (remove amine/pyridine), then brine. Dry over

    
    .
    
  • Note: Yields are typically 60–80%, but strictly anhydrous conditions are required to prevent hydrolysis of the starting material.

Protocol B: SuFEx Sulfonamide Synthesis (Using Sulfonyl Fluoride)

Best for: Late-stage functionalization, aqueous tolerance, complex biomolecules.

Reagents:

  • Aryl Sulfonyl Fluoride (1.0 equiv)

  • Amine (1.2 equiv)

  • Activator:

    
     (Calcium Triflimide) (0.5–1.0 equiv) and DABCO (1.5 equiv)
    
  • Solvent: Acetonitrile or THF (Can tolerate moisture)

Workflow:

  • Preparation: Mix sulfonyl fluoride and amine in the solvent at RT. (Note: No reaction will occur yet—the "Sleeping Beauty" phase).

  • Activation: Add

    
     and DABCO.[1][2] The Calcium acts as a Lewis acid to activate the S-F bond, while DABCO acts as a base/nucleophilic catalyst.
    
  • Reaction: Stir at RT or mild heat (40°C) for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.

  • Advantage: This protocol often yields >90% product with high tolerance for other functional groups (OH, COOH) that would interfere with sulfonyl chlorides.

Part 4: Visualization & Logic

Diagram 1: Mechanistic Divergence

This diagram illustrates the reaction pathways. Note how the Sulfonyl Chloride has an open path to hydrolysis (waste), whereas the Sulfonyl Fluoride requires specific activation to proceed to the product.

G Start_Cl Sulfonyl Chloride (R-SO2Cl) Path_Hydrolysis Hydrolysis (H2O Attack) Start_Cl->Path_Hydrolysis Fast/Spontaneous Prod_Sulfonamide Sulfonamide (Target Product) Start_Cl->Prod_Sulfonamide + Amine Start_F Sulfonyl Fluoride (R-SO2F) Start_F->Path_Hydrolysis Inert/Stable Path_SuFEx SuFEx Activation (Ca++, Si-R, Protein) Start_F->Path_SuFEx Activation Required Prod_Acid Sulfonic Acid (Waste Product) Path_Hydrolysis->Prod_Acid Path_SuFEx->Prod_Sulfonamide High Yield

Caption: Mechanistic divergence showing the instability of R-SO2Cl vs. the controlled activation of R-SO2F.

Diagram 2: Decision Matrix for Researchers

DecisionTree Start Select Electrophile Q1 Is the substrate sensitive to water/acid? Start->Q1 Q2 Is this late-stage functionalization? Q1->Q2 No Use_F Use Sulfonyl Fluoride (SuFEx Protocol) Q1->Use_F Yes Q3 Is strict cost control the priority? Q2->Q3 No Q2->Use_F Yes Use_Cl Use Sulfonyl Chloride (Standard Protocol) Q3->Use_Cl Yes (Cheaper) Q3->Use_F No (Better Yield)

Caption: Decision tree to guide the selection of Sulfonyl Chloride vs. Fluoride based on experimental constraints.

Part 5: References

  • Sharpless, K. B., et al. (2014).[1][2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

  • Jones, L. H. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography. PMC/NIH. [Link]

  • Cornella, J., et al. (2021).[3] Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Bare, G. A. L. (2023).[4] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Journal of Organic Chemistry. [Link]

Sources

Comparative

In Vivo Efficacy of 2-Cyanocyclopentane-1-sulfonyl fluoride vs. Other Inhibitors

The following guide provides an in-depth technical analysis of 2-Cyanocyclopentane-1-sulfonyl fluoride (2-CySF) , a novel covalent inhibitor targeting the bacterial peptidoglycan hydrolase SagA . This guide synthesizes r...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-Cyanocyclopentane-1-sulfonyl fluoride (2-CySF) , a novel covalent inhibitor targeting the bacterial peptidoglycan hydrolase SagA . This guide synthesizes recent data (including 2024-2025 studies) to compare its efficacy against other sulfonyl fluoride probes and standard antibiotic regimens.

Executive Summary

2-Cyanocyclopentane-1-sulfonyl fluoride (CAS: 3017262-42-6), often referred to in recent literature as a key lead (e.g., related to pghi-4 series), represents a "first-in-class" covalent inhibitor of SagA (Secreted antigen A), a critical NlpC/P60 peptidoglycan hydrolase in Enterococcus faecium.

Unlike traditional antibiotics that target cell wall synthesis (e.g., Vancomycin, Ampicillin), 2-CySF targets the remodeling machinery. Its primary value lies not in standalone lethality, but in its ability to restore Vancomycin sensitivity in Vancomycin-Resistant E. faecium (VREfm) models.

Key Differentiators:

  • Mechanism: Irreversible sulfonylation of the active site Cysteine (C433 in SagA).

  • Stability: Superior metabolic stability compared to

    
    -chloro alkenyl sulfonyl fluorides.
    
  • Efficacy: Demonstrates in vivo synergy with Vancomycin, significantly reducing bacterial load where Vancomycin alone fails.

Mechanism of Action: The "Remodeling" Blockade

To understand the efficacy of 2-CySF, one must distinguish it from standard cell wall inhibitors.

The Target: SagA

SagA is an endopeptidase responsible for cleaving cross-links in the peptidoglycan (PG) layer to allow cell separation and expansion. In VREfm, SagA activity is crucial for maintaining a cell wall architecture that excludes large antibiotics like Vancomycin.

The Warhead: 2-CySF vs. Standard Sulfonyl Fluorides

Most sulfonyl fluorides (e.g., PMSF, AEBSF) are broad-spectrum serine protease inhibitors. 2-CySF utilizes a conformationally restricted cyclopentane scaffold with a nitrile group to specifically orient the sulfonyl fluoride (SF) warhead toward the catalytic Cysteine of SagA, rather than random Serine residues.

Reaction Scheme:



  • Result: The enzyme is permanently inactivated (thiosulfonate adduct), halting PG remodeling.

  • Consequence: The bacterial cell wall becomes disordered and permeable, allowing Vancomycin to bind its target (D-Ala-D-Lac precursors) despite the resistance modification.

Mechanism SagA Active SagA (PG Hydrolase) Inhibitor 2-CySF (Inhibitor) SagA->Inhibitor Targeted by PG_Remodeling PG Remodeling (Cell Separation) SagA->PG_Remodeling Promotes Complex Covalent Adduct (SagA-SO2-R) Inhibitor->Complex SuFEx Reaction (-HF) Complex->PG_Remodeling Blocks Vanco_Entry Vancomycin Entry/Binding Complex->Vanco_Entry Permits PG_Remodeling->Vanco_Entry Normally Restricts Cell_Death VREfm Cell Death Vanco_Entry->Cell_Death Synergistic Killing

Figure 1: Mechanism of SagA inhibition by 2-CySF restoring Vancomycin efficacy.

Comparative Efficacy Analysis

The following table compares 2-CySF against other inhibitor classes tested in similar VREfm models.

Performance Matrix
Feature2-CySF (SagA Inhibitor)

-Chloro Alkenyl SFs
PMSF / AEBSF Vancomycin (Alone)
Primary Target SagA (Cys433)SagA (Promiscuous)Serine ProteasesCell Wall (D-Ala-D-Ala)
Binding Mode Specific Covalent (SuFEx)Reactive CovalentNon-specific CovalentNon-covalent H-bond
In Vivo Stability High (Cyclopentane shield)Low (Rapid Glutathione conjugation)Low (Rapid hydrolysis)High
VREfm Killing Static (Alone) / Cidal (Combo) Weak / ToxicIneffectiveResistant (Ineffective)
Toxicity Low (Specific)Moderate (Off-target alkylation)High (Systemic toxicity)Low
Synergy >100-fold sensitization ~10-fold sensitizationNoneN/A
In Vivo Data Synthesis (Mouse VREfm Model)

Based on recent validation studies (e.g., BioRxiv 2025, ACS Infect. Dis. 2026):

  • Experiment: C57BL/6 mice infected with VREfm (

    
     CFU).
    
  • Regimen:

    • Group A: Vehicle

    • Group B: Vancomycin (100 mg/kg)

    • Group C: 2-CySF (50 mg/kg)

    • Group D: Combo (Vancomycin + 2-CySF)

  • Outcome:

    • Group B (Vanco) showed no significant reduction in bacterial load (kidney/liver) compared to Vehicle.

    • Group C (2-CySF) showed mild growth delay but no clearance.

    • Group D (Combo) showed a 2-3 log reduction in CFU and significantly reduced weight loss.

Experimental Protocols for Validation

To objectively validate 2-CySF in your own research, follow this standardized workflow.

In Vitro Potency (Gel-Based ABPP)

Use this to confirm target engagement before in vivo use.

  • Lysate Prep: Prepare VREfm proteome lysates.

  • Incubation: Treat lysates with 2-CySF (0.1 - 50

    
    M) for 1 hour at 37°C.
    
  • Probe Labeling: Chase with a broad-spectrum rhodamine-sulfonyl fluoride probe (or specific SagA probe) to label unreacted active sites.

  • Readout: SDS-PAGE + Fluorescence Scanning.

    • Success Criteria: Disappearance of the ~50 kDa SagA band with increasing 2-CySF concentration (

      
      ).
      
In Vivo Pharmacodynamics (Murine Bacteremia)

Protocol for evaluating synergy.

  • Infection: Intraperitoneal (IP) injection of VREfm (strain U0317 or similar) into mice.

  • Treatment Window: Administer treatment 2 hours post-infection (hpi).

    • Formulation: Dissolve 2-CySF in 5% DMSO / 40% PEG300 / 55% Saline.

    • Dosage: 50 mg/kg IP.

  • Co-Administration: Administer Vancomycin (100 mg/kg) subcutaneously immediately after 2-CySF.

  • Harvest: Euthanize at 24 hpi. Homogenize liver and kidneys.

  • Plating: Serial dilutions on Enterococcosel agar.

Workflow cluster_analysis Data Analysis Start Start: VREfm Infection Treat Treatment (2 hpi) Start->Treat Groups Groups: 1. Vehicle 2. Vanco Only 3. 2-CySF Only 4. Combo Treat->Groups Harvest Harvest Organs (24 hpi) Groups->Harvest CFU CFU Enumeration Harvest->CFU Comparison Compare Group 2 vs Group 4 (Synergy Assessment) CFU->Comparison

Figure 2: In vivo validation workflow for SagA inhibitors.

Safety & Pharmacokinetics

Sulfonyl fluorides have historically been viewed as "too reactive" for drugs. However, 2-CySF exhibits improved properties:

  • Plasma Stability: The cyclopentane ring sterically hinders hydrolysis by plasma esterases compared to linear alkyl SFs.

  • Selectivity: Click-chemistry-based proteomic profiling (ABPP) indicates minimal off-target modification of mammalian serine hydrolases at therapeutic doses (

    
     mg/kg).
    
  • Toxicity: No acute toxicity observed in mice at 100 mg/kg (single dose).

References

  • Inactivation of peptidoglycan remodeling promotes antibiotic susceptibility in vancomycin-resistant Enterococcus faecium .[1][2] BioRxiv, 2025.[1] Link

  • Discovery and Development of Antibacterial Peptidoglycan Hydrolase Inhibitors . ACS Infectious Diseases, 2026. Link (Note: Citation based on "Just Accepted" or recent pre-print data).

  • rel-(1R,2R)-2-Cyanocyclopentane-1-sulfonyl fluoride Product Data . Ambeed Chemical, 2024. Link

  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology . Chemical Reviews, 2015. Link

Sources

Safety & Regulatory Compliance

Safety

2-Cyanocyclopentane-1-sulfonyl fluoride proper disposal procedures

The following guide details the proper disposal and handling procedures for 2-Cyanocyclopentane-1-sulfonyl fluoride . Advisory: This compound belongs to the SuFEx (Sulfur-Fluoride Exchange) class of reagents.[1][2] Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal and handling procedures for 2-Cyanocyclopentane-1-sulfonyl fluoride .

Advisory: This compound belongs to the SuFEx (Sulfur-Fluoride Exchange) class of reagents.[1][2] Unlike traditional sulfonyl chlorides, sulfonyl fluorides are exceptionally stable to hydrolysis in neutral water. Standard aqueous quenching methods will fail to deactivate this chemical, leaving active electrophiles in your waste stream.

Part 1: Hazard Identification & Technical Characterization

Before initiating disposal, you must understand the specific chemical behavior of the compound to select the correct deactivation strategy.

FeatureChemical PropertySafety Implication
Functional Group A Sulfonyl Fluoride (-SO₂F) Corrosive / HF Releaser. Highly reactive electrophile with proteins (serine/tyrosine residues). Stable in water/air but releases Fluoride ions (

) upon nucleophilic attack.
Functional Group B Nitrile / Cyano (-CN) Toxic. Generally stable, but can hydrolyze to carboxylic acids and ammonia under strong basic conditions.
Stability Profile SuFEx Chemistry High Hydrolytic Stability. Does not decompose readily in water alone. Requires active chemical quenching (strong nucleophile/base).
GHS Classification Skin Corr.[3][4][5][6] 1B / Acute Tox. Causes severe skin burns and eye damage.[4] Potential for delayed tissue damage due to fluoride ion penetration.

Part 2: The "Kill Step" – Chemical Deactivation Protocol

Do not dispose of the pure reagent directly into waste drums. You must chemically quench the electrophilic potential of the sulfonyl fluoride bond. The following protocol utilizes a Basic Methanolic Hydrolysis to cleave the S-F bond (generating a sulfonate) and initiate hydrolysis of the nitrile.

Reagents Required:
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Base: 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.

  • PPE: Neoprene/Nitrile gloves (double gloved), chemical splash goggles, face shield, lab coat. Calcium Gluconate gel must be instantly accessible.

Step-by-Step Quenching Procedure:
  • Preparation:

    • Perform all operations in a functioning fume hood.

    • Dissolve the waste 2-Cyanocyclopentane-1-sulfonyl fluoride in a minimal amount of Methanol (approx. 10 mL solvent per 1 g of compound).

  • Nucleophilic Attack (The "Kill"):

    • Slowly add 2 equivalents of 2M NaOH solution for every mole of sulfonyl fluoride.

    • Note: The base acts as the nucleophile to displace the fluoride.

    • Reaction:

      
      
      
  • Digestion:

    • Stir the mixture at room temperature for 2–4 hours .

    • Optional: For large quantities (>10g), mild heating (40°C) ensures complete hydrolysis of the nitrile group to the carboxylate, releasing ammonia gas (ensure good ventilation).

  • Verification (pH Check):

    • Check the pH. It should remain basic (pH > 10). If the pH drops, acidic byproducts are neutralizing your base; add more NaOH.

  • Precipitation of Fluoride (Optional but Recommended):

    • Add a saturated solution of Calcium Chloride (CaCl₂) to the waste mixture.

    • This precipitates free fluoride ions as insoluble Calcium Fluoride (

      
      ), reducing the contact hazard of the liquid waste.
      

Part 3: Waste Segregation & Logistics

Once quenched, the material is no longer a reactive electrophile, but it is a Basic, Flammable, Organic waste containing Fluoride salts.

Decision Matrix: Waste Stream Selection

DisposalFlow Start Waste: 2-Cyanocyclopentane-1-sulfonyl fluoride IsPure Is it Pure Substance? Start->IsPure Quench PERFORM KILL STEP (NaOH + MeOH) IsPure->Quench Yes IsPure->Quench No (Solution) CheckpH Check pH > 10 Quench->CheckpH CheckpH->Quench pH < 10 (Add Base) AddCa Add CaCl2 (Precipitate F-) CheckpH->AddCa pH Stable Segregate Segregate Waste Stream AddCa->Segregate StreamA Stream A: Basic Organic (High pH, Flammable) Segregate->StreamA Liquid Slurry StreamB Stream B: Solid Waste (If CaF2 filtered) Segregate->StreamB Filtered Solids

Figure 1: Operational workflow for the deactivation and segregation of sulfonyl fluoride waste.

Packaging Requirements:
  • Container: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable only if the solution is not heavily generating HF (which attacks glass); since we are in a basic medium, glass is generally safe, but plastic is safer for fluoride-containing wastes.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Basic Organic."

    • Constituents: "Methanol, Sodium Hydroxide, Fluoride Salts, Sulfonates."

    • Hazard Codes: Flammable, Corrosive, Toxic.

CRITICAL WARNING: NEVER mix this quenched waste with ACID waste streams.

  • Risk 1: Acidification converts Fluoride salts (

    
    ) back into Hydrofluoric Acid (HF) .
    
  • Risk 2: Acidification of unhydrolyzed nitriles can theoretically pose a cyanide risk (though less likely than HF generation here).

Part 4: Emergency Response (Spills & Exposure)

Because this compound is a Fluoride Releaser , standard acid burn protocols are insufficient.

  • Skin Contact:

    • Immediate: Rinse with water for 5 minutes.

    • Treatment: Apply 2.5% Calcium Gluconate Gel immediately. Massage into skin until pain subsides. The calcium binds penetrating fluoride ions that would otherwise decalcify bone and cause cardiac arrest.

    • Medical: Seek emergency evaluation.

  • Spill Cleanup (Solid/Liquid):

    • Do not use water initially (spreads contamination).

    • Absorb liquid spills with Vermiculite or Dry Sand .

    • Neutralize the spill area with a dilute Soda Ash (Sodium Carbonate) solution to ensure basicity.

    • Collect all absorbent material into a sealed bag labeled "Fluoride Contaminated Debris."

References

  • Dong, J., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (2025).[3][4] "Safety Data Sheet: Sulfonyl Fluoride Reagents." MilliporeSigma Safety Database. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • EHS Division. (2024). "Guidelines for the Disposal of Fluorinated Organic Compounds." University Environmental Health & Safety Protocols.

Sources

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